molecular formula Sr B1235701 Strontium CAS No. 7440-24-6

Strontium

Numéro de catalogue: B1235701
Numéro CAS: 7440-24-6
Poids moléculaire: 87.62 g/mol
Clé InChI: CIOAGBVUUVVLOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Strontium is a versatile alkaline earth metal with significant applications across diverse research fields. Its chemical similarity to calcium underpins its unique value in biomedical studies, particularly in bone metabolism research. This compound Ranelate has been shown to have a dual mechanism of action, simultaneously promoting osteoblast function and inhibiting osteoclast activity, which rebalances bone turnover in favor of formation . This makes this compound ions a key subject in osteoporosis and bone tissue engineering research. Beyond biomedicine, this compound Aluminum is a critical component in modern photoluminescent materials, used in "glow-in-the-dark" paints and plastics for its ability to absorb and slowly release light . In electronics, this compound compounds are employed in the manufacturing of semiconductors and ceramic capacitors, where they contribute to improved performance and heat resistance . The most historically prominent use of this compound salts, such as this compound Carbonate and this compound Nitrate, is in pyrotechnics and flares, where they produce a characteristic vibrant red color . The global this compound market, driven by these varied applications, is projected to see steady growth, with a particular focus on this compound carbonate, nitrate, and sulfate compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

strontium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOAGBVUUVVLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024312, DTXSID5050210, DTXSID0050219, DTXSID90161174, DTXSID50161175, DTXSID901019019
Record name Strontium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-89
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium, isotope of mass 86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium Sr-87
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Silvery-white metal that becomes yellow on contact with air; [Merck Index], SILVERY-WHITE SOLID IN VARIOUS FORMS.
Record name Strontium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Strontium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

1390 °C, 1384 °C
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in alcohol and acids., Solubility in water: reaction
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.54 g/cu cm, 2.64 g/cm³
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.99X10-11 Pa at 400 K; 0.000429 Pa at 600 K; 1.134 Pa at 800 K; 121 Pa at 1000 K
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Silvery white metal; face-centered cubic structure, Pale yellow soft metal

CAS No.

7440-24-6, 14158-27-1, 10098-97-2, 13982-14-4, 13982-64-4, 13967-73-2
Record name Strontium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strontium, elemental
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Strontium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-89
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium, isotope of mass 86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium Sr-87
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium-85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS2RPE8LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

752 °C, 757 °C
Record name STRONTIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRONTIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1534
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Elemental Properties and Characteristics of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium (Sr), an alkaline earth metal with atomic number 38, exhibits a unique combination of physical, chemical, and biological properties that have garnered significant interest across various scientific disciplines. Its chemical similarity to calcium allows for its participation in biological processes, most notably in bone metabolism, making it a subject of intensive research in drug development for osteoporosis and other bone-related disorders. This technical guide provides a comprehensive overview of the core elemental properties of this compound, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways in bone physiology. All quantitative data are presented in structured tables for ease of comparison.

Core Elemental Properties

This compound is a soft, silvery-white to yellowish metallic element that is highly reactive.[1] It rapidly forms a dark oxide layer upon exposure to air.[1] Its properties are largely intermediate between its neighbors in the periodic table, calcium and barium.[1]

Atomic and Physical Properties

The fundamental atomic and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Atomic Properties of this compound

PropertyValue
Atomic Number38[2]
Atomic Mass87.62 u[3]
Electron Configuration[Kr] 5s²[3]
Oxidation States+2[3]
Electronegativity (Pauling Scale)0.95[4]
Ionization Energies1st: 549.5 kJ/mol, 2nd: 1064.2 kJ/mol[5]
Atomic Radius245 pm[4]
Covalent Radius191 pm[4]
Ionic Radius (Sr²⁺)118 pm[6]

Table 2: Physical Properties of this compound

PropertyValue
Melting Point777 °C (1050 K)[3]
Boiling Point1382 °C (1655 K)[7]
Density (at 20°C)2.64 g/cm³[3]
Crystal StructureFace-centered cubic[4]
State at 25°CSolid[3]
ColorSilvery-white, yellowish[1]
Hardness (Mohs)1.5[7]
Chemical Properties and Reactivity

This compound is a highly reactive alkaline earth metal.[1] It readily reacts with water to form this compound hydroxide and hydrogen gas.[8] When ignited in air, it burns with a characteristic bright crimson flame, a property utilized in pyrotechnics.[3][8] Due to its high reactivity, it must be stored under a liquid hydrocarbon to prevent oxidation.[8] In its compounds, this compound almost exclusively exists in the +2 oxidation state as the Sr²⁺ ion.[9]

Table 3: Chemical Properties of this compound

PropertyValue/Description
Standard Electrode Potential (Sr²⁺/Sr)-2.89 V[1]
Common CompoundsThis compound carbonate (SrCO₃), this compound nitrate (Sr(NO₃)₂), this compound sulfate (SrSO₄), this compound chloride (SrCl₂), this compound oxide (SrO)[3][10]
Reactivity with WaterVigorous reaction to form Sr(OH)₂ and H₂[8]
Reactivity with AirRapidly forms a yellow oxide layer (SrO)[9]
Flame Test ColorBright Red/Crimson[3]
Isotopes

Naturally occurring this compound is a mixture of four stable isotopes.[9] In addition, a number of radioactive isotopes exist, with this compound-90 being of particular significance due to its presence in nuclear fallout and its long half-life. The isotopic ratios of this compound, particularly ⁸⁷Sr/⁸⁶Sr, are widely used in geological dating and archaeological provenance studies.[11]

Table 4: Stable Isotopes of this compound

IsotopeNatural Abundance (%)
⁸⁴Sr0.56[9]
⁸⁶Sr9.86[12]
⁸⁷Sr7.00[12]
⁸⁸Sr82.58[12]

Table 5: Key Radioactive Isotopes of this compound

IsotopeHalf-lifePrimary Application/Significance
⁸⁹Sr50.5 daysTreatment of bone cancer pain[13]
⁹⁰Sr28.9 yearsBy-product of nuclear fission, used in radioisotope thermoelectric generators[13][14]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in various matrices is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Determination of Total this compound in Biological Samples (Bone, Serum, Urine)

Methodology: Zeeman Atomic Absorption Spectrometry (ZAAS)

This method is suitable for determining this compound concentrations in biological matrices with high sensitivity and specificity.

  • Sample Preparation:

    • Serum: Dilute samples 1:4 with a Triton X-100-HNO₃ mixture.[12]

    • Urine: Dilute samples 1:20 with nitric acid (HNO₃).[12]

    • Bone Tissue: Digest bone samples with concentrated nitric acid in sealed polytetrafluoroethylene (Teflon) tubes.[12]

    • Soft Tissues: Dissolve tissue samples in a tetramethylammonium hydroxide (TMAH) solution.[12]

  • Instrumentation: A Zeeman atomic absorption spectrometer equipped with a graphite furnace and an autosampler is used.

  • Calibration: For serum and urine, matrix-matched calibration curves are prepared. For bone and tissue digests, aqueous calibrators are used.[12]

  • Analysis: The prepared samples and standards are introduced into the graphite furnace, where they are atomized. The absorbance of light by the this compound atoms at a specific wavelength (typically 460.7 nm) is measured and is proportional to the this compound concentration. The Zeeman background correction is employed to minimize spectral interferences.

Determination of Radiothis compound (⁹⁰Sr) in Water Samples

Methodology: EPA Method 905.0 (Modified)

This protocol outlines the separation and quantification of ⁹⁰Sr in drinking water, a critical analysis for environmental monitoring.

  • Principle: Stable this compound carrier is added to the water sample. This compound-90 and its daughter nuclide, Yttrium-90 (⁹⁰Y), are co-precipitated as carbonates. A series of precipitation and separation steps are used to remove interfering radionuclides. The ⁹⁰Sr activity is determined by counting the beta emission from its progeny, ⁹⁰Y, after it has reached secular equilibrium.[11]

  • Procedure:

    • Sample Collection and Preservation: Collect a representative water sample and acidify with concentrated HNO₃ to a pH <2.

    • Initial Precipitation: Add a known amount of stable this compound carrier to the sample. Precipitate this compound and other alkaline earths as carbonates by adding sodium carbonate.[11]

    • Nitrate Precipitation: Dissolve the carbonate precipitate in nitric acid. Precipitate this compound nitrate using fuming nitric acid to separate it from calcium.[11]

    • Interference Removal: Remove barium and radium by precipitating them as chromates.[11]

    • Yttrium-90 Separation: Precipitate iron hydroxide to remove the initially present ⁹⁰Y.

    • This compound Precipitation and Ingrowth: Precipitate the purified this compound as this compound carbonate, which is then filtered, dried, and weighed to determine the chemical yield. Allow the precipitate to stand for at least two weeks to allow for the ingrowth of ⁹⁰Y.[15]

    • Yttrium-90 Milking and Counting: After the ingrowth period, dissolve the this compound carbonate and precipitate yttrium hydroxide. Convert the yttrium hydroxide to yttrium oxalate, which is then mounted on a planchet and counted using a low-background gas-flow proportional counter or a liquid scintillation counter.[11][15]

    • Calculation: The activity of ⁹⁰Sr is calculated from the measured activity of ⁹⁰Y, taking into account the chemical yield and counting efficiency.

This compound Isotope Ratio (⁸⁷Sr/⁸⁶Sr) Analysis in Geological and Biological Samples

Methodology: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

This technique provides high-precision measurements of this compound isotope ratios, which are invaluable for provenance studies in geology and archaeology.

  • Sample Digestion:

    • Carbonates (e.g., shells, foraminifera): Dissolve in weak acids like acetic acid or dilute nitric acid.

    • Silicates (e.g., rocks, minerals): Digest using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a clean laboratory environment.

    • Biological Tissues (e.g., bone, teeth): Clean the samples to remove contaminants. For bone, the inorganic fraction can be extracted by ashing followed by acid digestion. For tooth enamel, mechanical cleaning followed by acid dissolution is common.

  • This compound Separation:

    • Use ion-exchange chromatography to separate this compound from the sample matrix. Eichrom Sr-spec™ resin is commonly used for its high selectivity for this compound.[6][16]

    • The sample is loaded onto the column in a nitric acid medium. Interfering elements are washed from the column, and then this compound is eluted with a dilute nitric acid solution.[16]

  • Mass Spectrometry:

    • The purified this compound fraction is introduced into a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[6]

    • The instrument simultaneously measures the ion beams of the different this compound isotopes.

    • The ⁸⁷Sr/⁸⁶Sr ratio is corrected for instrumental mass bias using the stable ⁸⁶Sr/⁸⁸Sr ratio.

  • Data Reporting: Results are reported as the ⁸⁷Sr/⁸⁶Sr ratio. Accuracy and precision are monitored by analyzing certified reference materials (e.g., NIST SRM 987).[6]

This compound in Biological Systems and Signaling Pathways

Due to its chemical similarity to calcium, this compound can be incorporated into bone.[6] This property is the basis for the therapeutic use of this compound compounds, such as this compound ranelate, in the treatment of osteoporosis.[17] this compound exerts a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. These effects are mediated through the modulation of several key signaling pathways.

Signaling Pathways in Osteoblasts (Bone Formation)

This compound promotes the proliferation, differentiation, and survival of osteoblasts through the activation of multiple signaling pathways.

Strontium_Osteoblast_Signaling Sr This compound (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Activates PLC PLC CaSR->PLC Activates Wnt_pathway Wnt/β-catenin Pathway CaSR->Wnt_pathway Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Osteoblast_response ↑ Osteoblast Proliferation ↑ Osteoblast Differentiation ↑ Osteoblast Survival MAPK_pathway->Osteoblast_response Wnt_pathway->Osteoblast_response

Caption: this compound signaling in osteoblasts promoting bone formation.

Signaling Pathways in Osteoclasts (Bone Resorption)

This compound inhibits the differentiation and activity of osteoclasts and promotes their apoptosis, thereby reducing bone resorption.

Strontium_Osteoclast_Signaling Sr This compound (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast RANKL RANKL Osteoblast->RANKL ↓ Expression OPG OPG Osteoblast->OPG ↑ Expression Osteoclast_precursor Osteoclast Precursor RANKL->Osteoclast_precursor Promotes OPG->RANKL Inhibits Osteoclast_differentiation Osteoclast Differentiation Osteoclast_precursor->Osteoclast_differentiation Osteoclast_response ↓ Osteoclast Differentiation ↓ Bone Resorption ↑ Osteoclast Apoptosis Osteoclast_differentiation->Osteoclast_response

Caption: this compound's inhibitory effect on osteoclast differentiation.

Experimental Workflow for Assessing this compound's Effects on Bone Cells

A typical workflow to investigate the biological effects of this compound on bone cells in vitro is outlined below.

Strontium_Bone_Cell_Workflow start Start: Isolate Primary Osteoblasts/Osteoclasts or use Cell Lines culture Culture cells in appropriate medium start->culture treatment Treat cells with varying concentrations of a This compound compound (e.g., SrCl₂) culture->treatment proliferation_assay Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay differentiation_assay Differentiation Assay (e.g., ALP activity, Alizarin Red staining for Osteoblasts; TRAP staining for Osteoclasts) treatment->differentiation_assay gene_expression Gene Expression Analysis (RT-qPCR for osteogenic/ osteoclastic markers) treatment->gene_expression protein_analysis Protein Analysis (Western Blot for signaling pathway components) treatment->protein_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis differentiation_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: In vitro workflow for evaluating this compound's effects on bone cells.

Conclusion

This compound's unique elemental properties, particularly its chemical resemblance to calcium, position it as a significant element of interest in both fundamental and applied sciences. Its role in bone metabolism has paved the way for therapeutic applications, and ongoing research continues to unravel the intricate molecular mechanisms underlying its biological effects. The standardized experimental protocols and a clear understanding of its signaling pathways, as outlined in this guide, are fundamental for advancing research and development in this field.

References

An In-depth Technical Guide to the Discovery and Isolation of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive historical account of the discovery and isolation of the element strontium. It details the initial identification of a new mineral, strontianite, in the late 18th century and the subsequent isolation of the metallic element by Sir Humphry Davy. This document adheres to stringent technical standards, presenting quantitative data in structured tables, offering detailed experimental protocols from the period, and utilizing visualizations to elucidate key processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational chemistry of this compound.

The Discovery of a "New Earth" in Strontian, Scotland

The story of this compound begins in the lead mines of Strontian, a village in the Scottish Highlands. In 1790, Adair Crawford, a physician and chemist, along with his colleague William Cruickshank, examined a mineral that had been previously mistaken for a type of barium carbonate, known as witherite.[1] Their meticulous experiments revealed that this mineral, which they named strontianite, possessed distinct properties from witherite, leading them to hypothesize the existence of a "new earth" (a term for a new oxide, and therefore a new element).[1]

Early Chemical Investigations of Strontianite
Composition of Strontianite from the Type Locality

Early quantitative analyses of strontianite were crucial in establishing it as a unique mineral. While specific 18th-century analyses are scarce, later and modern analyses of strontianite from the Strontian area provide a clear picture of its composition. The primary component is this compound carbonate (SrCO₃), often with a notable substitution of calcium.

ConstituentChemical FormulaPercentage by Weight (Typical)
This compound OxideSrO~64-70%
Carbon DioxideCO₂~30%
Calcium OxideCaO~0-7%
Barium OxideBaOTrace
Lead(II) OxidePbOTrace

The Isolation of Metallic this compound by Sir Humphry Davy

The isolation of elemental this compound was achieved in 1808 by the renowned English chemist Sir Humphry Davy.[2] Fresh from his success in isolating sodium and potassium, Davy applied his pioneering work in electrochemistry to the "alkaline earths," including the "new earth" from strontianite. His experiments were detailed in his 1808 Bakerian Lecture to the Royal Society, titled "Electro-chemical researches, on the decomposition of the earths; with observations on the metals obtained from the alkaline earths, and on the amalgam procured from ammonia."

Experimental Protocol for the Isolation of this compound

Based on Davy's 1808 publication, the following is a reconstruction of the experimental protocol he employed to isolate this compound for the first time.

Objective: To decompose the "earth" of strontianite (this compound oxide) and isolate the metallic element.

Materials:

  • Strontites (either naturally occurring strontianite or this compound oxide prepared from it)

  • Mercuric oxide (HgO)

  • A powerful voltaic pile (battery)

  • Platinum electrodes

  • A glass apparatus for distillation

  • Naphtha for preserving the isolated metal

Methodology:

  • Preparation of the Electrolytic Mixture: A paste was made from moistened "strontites" (this compound oxide or carbonate) and red mercuric oxide. It is likely that the strontianite was first calcined to produce this compound oxide.

  • Electrolytic Decomposition:

    • A small depression was made in the surface of the paste.

    • A globule of mercury was placed in this depression to act as the cathode (negative electrode).

    • A platinum wire was used as the anode (positive electrode) and was brought into contact with the upper surface of the paste.

    • The electrodes were connected to a powerful voltaic pile. Davy had access to batteries with over 200 plates.

    • The electric current was passed through the mixture.

  • Formation of this compound Amalgam: The electric current caused the decomposition of this compound oxide. The positively charged this compound ions migrated to the negative mercury cathode, where they were reduced to metallic this compound and formed an amalgam with the mercury.

  • Isolation of this compound Metal:

    • The resulting this compound-mercury amalgam was collected.

    • The amalgam was placed in a glass tube, and the mercury was distilled off by heating the tube. This process was likely carried out under a layer of naphtha or in a vacuum to prevent the highly reactive this compound from oxidizing.

    • The remaining solid residue was the isolated this compound metal.

Observations: Davy would have observed the formation of a solid amalgam at the cathode. Upon heating, the volatile mercury would have vaporized, leaving behind a silvery-white, reactive metal – this compound. Davy noted that the isolated alkaline earth metals would rapidly oxidize when exposed to air.[2]

Visualizing the Historical Workflow

To better understand the sequence of events and the experimental processes, the following diagrams are provided.

Strontium_Discovery_Timeline cluster_Discovery Discovery of Strontianite cluster_Isolation Isolation of this compound Mineral_Discovery 1790: Crawford & Cruickshank Examine Mineral from Strontian Differentiation Comparative Chemical Tests (Solubility, Flame Color) Mineral_Discovery->Differentiation Leads to New_Earth Conclusion: A 'New Earth' (Strontia) Differentiation->New_Earth Results in Davy_Electrolysis 1808: Humphry Davy Applies Electrolysis New_Earth->Davy_Electrolysis Paves way for Amalgam_Formation Electrolysis of Strontia with Mercury Cathode Davy_Electrolysis->Amalgam_Formation Method Distillation Distillation of Mercury from Amalgam Amalgam_Formation->Distillation Yields Metallic_this compound Isolation of Metallic this compound Distillation->Metallic_this compound Results in

Figure 1. Timeline of the discovery and isolation of this compound.

Davy_Isolation_Workflow start Start: Strontianite (SrCO₃) or this compound Oxide (SrO) mix Preparation of Paste: Moist Strontia + Mercuric Oxide (HgO) start->mix electrolysis Electrolysis with Voltaic Pile mix->electrolysis cathode Cathode (Mercury): Sr²⁺ + 2e⁻ → Sr Sr + Hg → SrHgₓ (Amalgam) electrolysis->cathode at Negative Pole anode Anode (Platinum): O²⁻ → ½O₂ + 2e⁻ electrolysis->anode at Positive Pole distill Distillation of Amalgam cathode->distill end End: Isolated Metallic this compound (Sr) distill->end

Figure 2. Experimental workflow for Humphry Davy's isolation of this compound.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of chemistry, showcasing the transition from classical mineral analysis to the dawn of electrochemistry. The meticulous observations of Crawford and Cruickshank laid the groundwork for Humphry Davy's brilliant application of the voltaic pile to decompose what was once considered a fundamental "earth." This in-depth guide, with its detailed protocols and data, serves as a testament to the scientific rigor of these early chemists and provides a valuable historical and technical resource for today's scientific community.

References

An In-depth Technical Guide to the Natural Abundance and Isotopes of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic properties of strontium. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who are interested in the applications of this compound isotopes in their respective fields. The guide includes detailed data on this compound isotopes, experimental protocols for their analysis, and visualizations of relevant biological signaling pathways.

Natural Abundance and Properties of this compound Isotopes

This compound (Sr), an alkaline earth metal with atomic number 38, has four naturally occurring stable isotopes:⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr. The most abundant of these is ⁸⁸Sr, constituting over 82% of all natural this compound.[1][2] In addition to its stable isotopes, this compound has a number of radioactive isotopes, with ⁹⁰Sr being of particular significance due to its presence in nuclear fallout and its long half-life.[2][3]

The isotopic composition of this compound in a given material is a function of its origin, with the ⁸⁷Sr/⁸⁶Sr ratio being a particularly powerful tracer in geological, archaeological, and ecological studies.[4][5] This is because ⁸⁷Sr is formed by the radioactive decay of rubidium-87 (⁸⁷Rb), which has a very long half-life of approximately 48.8 billion years.[6] Therefore, the ⁸⁷Sr/⁸⁶Sr ratio in rocks and soils varies depending on their age and initial rubidium content.[4] This variation is passed through the food chain, allowing researchers to trace the geographic origins and migration patterns of organisms.[5]

Stable Isotopes of this compound

The four stable isotopes of this compound are ubiquitous in nature. Their relative abundances and atomic masses are summarized in the table below.

IsotopeAtomic Mass (u)Natural Abundance (%)Spin
⁸⁴Sr83.913419(8)0.560+
⁸⁶Sr85.909261(8)9.860+
⁸⁷Sr86.908878(8)7.009/2+
⁸⁸Sr87.905613(8)82.580+

Table 1: Natural Abundance and Properties of Stable this compound Isotopes. [1][2][6][7]

Key Radioactive Isotopes of this compound

While numerous radioactive isotopes of this compound have been identified, ⁸⁹Sr and ⁹⁰Sr are the most significant in research and environmental contexts.[8]

IsotopeHalf-LifeDecay ModeBeta Energies (MeV)
⁸⁹Sr50.56 daysβ⁻1.495
⁹⁰Sr28.91 yearsβ⁻0.546

Table 2: Properties of Key Radioactive this compound Isotopes. [2][8][9]

This compound-90 is a byproduct of nuclear fission and is a concern for human health as it can be incorporated into bones and teeth, where its beta decay can damage surrounding tissues.[2][10] this compound-89 is an artificial radioisotope that has been used in the treatment of bone cancer metastases.[2]

Experimental Protocols for this compound Isotope Analysis

The precise determination of this compound isotope ratios, particularly the ⁸⁷Sr/⁸⁶Sr ratio, is crucial for many research applications. The two primary analytical techniques employed for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly precise method for measuring this compound isotope ratios.[10] The general protocol involves the following steps:

  • Sample Preparation: The initial step involves the dissolution of the sample. For biological materials like bone or teeth, this is typically achieved through acid digestion.[11] For geological samples, a more aggressive acid digestion or fusion may be necessary.

  • This compound Separation: To avoid isobaric interference from rubidium (⁸⁷Rb on ⁸⁷Sr), this compound is chemically separated from the sample matrix. This is most commonly accomplished using cation exchange chromatography with a this compound-specific resin.[6][11] The sample is loaded onto the column in an acid solution, and this compound is selectively eluted.

  • Filament Loading: A small amount of the purified this compound sample is loaded onto a metal filament, typically made of rhenium.[6]

  • Mass Spectrometric Analysis: The filament is heated in the mass spectrometer's ion source, causing the this compound to ionize. The ions are then accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected. The relative abundances of the different this compound isotopes are measured to determine the isotopic ratios.[6]

Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers a higher sample throughput than TIMS and can be used for the direct analysis of some sample types without extensive chemical separation.[1][10] The methodology is as follows:

  • Sample Introduction: The sample, typically in a liquid form, is introduced into an inductively coupled plasma (ICP) torch. The high temperature of the plasma atomizes and ionizes the sample.

  • Ion Focusing and Mass Analysis: The ions are extracted from the plasma and focused into a beam. The ion beam is then passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio.

  • Detection: Multiple detectors are used to simultaneously measure the ion beams of the different this compound isotopes. This allows for very precise and accurate determination of the isotopic ratios.[1]

  • Interference Correction: MC-ICP-MS has the resolution to correct for the isobaric interference of ⁸⁷Rb on ⁸⁷Sr mathematically, which can reduce the need for complete chemical separation in some cases.[10] Mass discrimination is typically corrected for by normalizing to the stable ⁸⁶Sr/⁸⁸Sr ratio.[1][4]

This compound in Drug Development: Signaling Pathways in Bone Metabolism

This compound, particularly in the form of this compound ranelate, has been investigated as a therapeutic agent for osteoporosis.[12][13] Its mechanism of action is unique in that it appears to have a dual effect on bone remodeling: stimulating bone formation and inhibiting bone resorption.[7][13] This action is primarily mediated through the calcium-sensing receptor (CaSR).[7][9]

Signaling Pathway of this compound in Bone Cells

The following diagram illustrates the key signaling pathways influenced by this compound in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Strontium_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr This compound CaSR_OB CaSR Sr->CaSR_OB CaSR_OC CaSR Sr->CaSR_OC Wnt Wnt Signaling CaSR_OB->Wnt Activates OPG OPG CaSR_OB->OPG ↑ Expression Runx2 Runx2 Wnt->Runx2 Upregulates OsteoblastDifferentiation ↑ Osteoblast Differentiation & Survival Runx2->OsteoblastDifferentiation RANKL RANKL OPG->RANKL Inhibits Binding BoneFormation ↑ Bone Formation OsteoblastDifferentiation->BoneFormation Apoptosis ↑ Apoptosis CaSR_OC->Apoptosis Induces RANK RANK RANKL->RANK Binds OsteoclastDifferentiation ↓ Osteoclast Differentiation & Activity RANK->OsteoclastDifferentiation BoneResorption ↓ Bone Resorption OsteoclastDifferentiation->BoneResorption

Caption: Signaling pathways of this compound in bone remodeling.

In osteoblasts, this compound activates the calcium-sensing receptor (CaSR), which in turn stimulates Wnt signaling.[14] This leads to the upregulation of the transcription factor Runx2, a key regulator of osteoblast differentiation and survival, ultimately increasing bone formation.[9][14] this compound also increases the expression of osteoprotegerin (OPG) by osteoblasts.[7][9]

OPG is a decoy receptor for the receptor activator of nuclear factor kappa-B ligand (RANKL). By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors.[7] This inhibition of RANKL/RANK signaling suppresses the differentiation and activity of osteoclasts, leading to a decrease in bone resorption.[7][9] Furthermore, this compound's interaction with the CaSR on osteoclasts can directly induce apoptosis (programmed cell death) of these cells.[15]

Experimental Workflow for Assessing this compound's Effect on Bone Cells

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on bone cell function in vitro.

Strontium_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: Isolate Primary Osteoblasts & Osteoclasts culture Cell Culture with varying This compound Concentrations start->culture prolif Proliferation Assay (e.g., BrdU) culture->prolif diff Differentiation Assay (e.g., ALP activity, Alizarin Red staining) culture->diff resorp Resorption Assay (e.g., Pit formation on dentine slices) culture->resorp qpcr qPCR for Gene Expression (Runx2, OPG, RANKL) culture->qpcr western Western Blot for Protein Levels (p-ERK, β-catenin) culture->western elisa ELISA for Secreted Proteins (OPG) culture->elisa data Data Analysis and Interpretation prolif->data diff->data resorp->data qpcr->data western->data elisa->data

Caption: Experimental workflow for studying this compound's effects on bone cells.

This workflow begins with the isolation and culture of primary bone cells. These cells are then treated with various concentrations of this compound. A suite of functional and molecular assays is then performed to assess the impact of this compound on cell proliferation, differentiation, and function. The data from these assays are then analyzed to elucidate the mechanisms of this compound's action.

References

An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the atomic structure and electron configuration of strontium (Sr), an alkaline earth metal with significant applications in research and medicine. The document details the fundamental atomic properties of this compound, outlines experimental protocols for its characterization, and explores its role in biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Atomic Properties of this compound

This compound, with the atomic number 38, is a soft, silvery-white metallic element.[1] Its position in Group 2 of the periodic table dictates many of its chemical and physical properties, which are intermediate between those of calcium and barium.[1]

Electron Configuration and Shell Structure

The arrangement of electrons in an atom's orbitals, its electron configuration, determines its chemical behavior. For this compound, the ground state electron configuration is [Kr] 5s² .[2][3] This notation indicates that the electron configuration of this compound is the same as that of the noble gas krypton, with the addition of two electrons in the 5s orbital. The complete electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 5s² .[4][5]

The electrons are distributed across five energy levels, with the shell structure being 2.8.18.8.2 .[2][6] The two electrons in the outermost shell (the valence electrons) are readily lost, leading to the common +2 oxidation state of this compound.[7]

Quantitative Atomic Data

A summary of the key atomic properties of this compound is provided in the tables below for easy reference and comparison.

General Properties Value Reference
Atomic Number38[1][8]
SymbolSr[1][2]
Standard Atomic Weight87.62 u[1][8]
AppearanceSilvery-white metallic[1][2]
Group2 (Alkaline Earth Metal)[2][9]
Period5[2]
Blocks-block[9]
Crystal StructureFace-centered cubic (fcc)[1]
Atomic Radii Value (pm) Reference
Empirical Atomic Radius215[1]
Covalent Radius191[10]
Van der Waals Radius249[1]
Ionic Radius (Sr²⁺)118[11]
Ionization Energies (kJ/mol) Value Reference
1st549.5[1][12]
2nd1064.2[1][12]
3rd4138[1][12]

Experimental Determination of Atomic Structure and Electron Configuration

The atomic structure and electron configuration of elements are determined through a variety of sophisticated experimental techniques. These methods provide the empirical data that validates theoretical models.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a primary technique for determining the electron configuration of an atom.[13] The method is based on the photoelectric effect, where electrons are ejected from a material when it is exposed to electromagnetic radiation of sufficient energy.

Experimental Protocol for Photoelectron Spectroscopy of this compound:

  • Sample Preparation: A sample of this compound is vaporized in a high-vacuum chamber to create a beam of individual this compound atoms.

  • Ionization: The atomic beam is irradiated with a monochromatic source of high-energy photons, typically X-rays (XPS) or ultraviolet light (UPS).

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Data Analysis: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident photons. The resulting spectrum shows peaks corresponding to the different energy levels of the electrons in the atom, allowing for the experimental determination of the electron configuration.

G cluster_0 Experimental Setup cluster_1 Logical Flow Photon_Source Monochromatic Photon Source (X-ray or UV) Irradiation Irradiation of Sr Vapor Photon_Source->Irradiation Sample_Chamber High-Vacuum Sample Chamber Sr_Vapor This compound Vapor Sr_Vapor->Irradiation Electron_Analyzer Electron Energy Analyzer Detector Detector Electron_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Spectrum_Generation Binding Energy Spectrum Generation Data_Acquisition->Spectrum_Generation Photoemission Photoelectron Emission Irradiation->Photoemission Photoemission->Electron_Analyzer Photoelectrons Energy_Measurement Kinetic Energy Measurement Configuration_Determination Electron Configuration Determination Spectrum_Generation->Configuration_Determination

Workflow for Photoelectron Spectroscopy of this compound.
X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique used to determine the crystal structure of solid materials.[14][15] When a beam of X-rays is directed at a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which can be used to deduce the arrangement of the atoms.

Experimental Protocol for X-ray Diffraction of this compound:

  • Sample Preparation: A powdered sample of crystalline this compound is prepared to ensure that all possible crystal orientations are present.[16]

  • X-ray Generation: A monochromatic beam of X-rays is generated and directed at the sample.

  • Diffraction: The X-rays are diffracted by the atomic planes in the this compound crystals.

  • Detection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters of the crystal, and the intensities of the peaks provide information about the positions of the atoms within the unit cell.[16]

Atomic Absorption Spectroscopy (AAS)

Atomic absorption spectroscopy is used to determine the concentration of a specific element in a sample.[9]

Experimental Protocol for Atomic Absorption Spectroscopy of this compound:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent to create a solution.[9]

  • Atomization: The solution is aspirated into a flame or a graphite furnace, where the solvent is evaporated and the sample is atomized.

  • Light Source: A hollow cathode lamp containing this compound is used to produce a beam of light with a wavelength that is specifically absorbed by this compound atoms.

  • Absorption: The light beam is passed through the atomized sample, and the amount of light absorbed by the this compound atoms is measured.

  • Detection and Quantification: The absorbance is proportional to the concentration of this compound in the sample, which is determined by comparing the absorbance of the sample to that of a series of standard solutions with known this compound concentrations.[9]

Workflow for Atomic Absorption Spectroscopy of this compound.

This compound in Biological Signaling Pathways

This compound's similarity to calcium allows it to interact with and influence various biological signaling pathways. This is of particular interest in the fields of bone metabolism and neurotransmission.

This compound Signaling in Bone Metabolism

This compound, particularly in the form of this compound ranelate, has been shown to have a dual effect on bone metabolism: it inhibits bone resorption by osteoclasts and stimulates bone formation by osteoblasts.[1][2] This has led to its use in the treatment of osteoporosis.[2]

Several signaling pathways are involved in these effects:

  • Calcium-Sensing Receptor (CaSR) Pathway: this compound can activate the CaSR on both osteoblasts and osteoclasts.[1][2] This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, which in turn can activate various downstream signaling molecules.

  • Wnt/β-catenin Pathway: this compound has been shown to promote the canonical Wnt signaling pathway, which is crucial for osteoblast differentiation and bone formation.[10][17]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) pathway, is also activated by this compound and plays a role in osteoblast proliferation and differentiation.[10]

  • RANKL/OPG Pathway: this compound can modulate the RANKL/OPG signaling axis, which is a key regulator of osteoclast differentiation and activity. This compound has been shown to decrease the expression of RANKL and increase the expression of OPG, leading to a reduction in bone resorption.[1]

G

Simplified this compound Signaling in Bone Metabolism.
This compound in Neurotransmission

Due to its ability to substitute for calcium, this compound can also influence synaptic transmission. While it can trigger neurotransmitter release, the characteristics of this release are different from that triggered by calcium.[8] this compound-evoked release is typically smaller in amplitude and has a longer duration.[3][8] This property makes this compound a useful tool for studying the mechanisms of synaptic transmission.

The process involves this compound entry through presynaptic voltage-gated calcium channels, leading to a rise in intracellular this compound concentration. This increase in this compound triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[7][8]

Conclusion

The atomic structure and electron configuration of this compound are well-characterized, providing a solid foundation for understanding its chemical properties and biological activities. The experimental techniques outlined in this guide are essential for the continued investigation of this element and its compounds. The role of this compound in key signaling pathways, particularly in bone metabolism, highlights its importance in biomedical research and drug development. A thorough understanding of its atomic and molecular interactions is crucial for harnessing its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactions and Compounds of Strontium

This guide provides a comprehensive overview of the chemistry of this compound, its various compounds, and its significant role in biological systems and drug development. It covers fundamental chemical reactions, detailed synthesis protocols, and the molecular mechanisms underlying its therapeutic effects, particularly in the context of bone metabolism.

Core Chemical Reactivity of Elemental this compound

This compound (Sr) is an alkaline earth metal, located in Group 2 of the periodic table. It is a soft, silvery-white yellowish metallic element that is highly reactive chemically.[1] Its reactivity is intermediate between that of calcium and barium.[2]

Reaction with Air

When exposed to air, this compound metal rapidly forms a dark oxide layer.[1] When ignited, it burns to produce a mixture of white this compound oxide (SrO) and this compound nitride (Sr₃N₂).[3][4] The thin oxide layer provides some protection against further oxidation, though it is less effective than the protective layer on magnesium.[3][4]

  • Formation of this compound Oxide: 2Sr(s) + O₂(g) → 2SrO(s)[3][5]

  • Formation of this compound Nitride: 3Sr(s) + N₂(g) → Sr₃N₂(s)[3][5]

Reaction with Water

This compound reacts slowly with water to form this compound hydroxide (Sr(OH)₂) and hydrogen gas.[3][5] The reaction is more vigorous than that of calcium but less so than that of barium.[3][4]

  • Reaction: Sr(s) + 2H₂O(l) → Sr(OH)₂(aq) + H₂(g)[3][5]

Reaction with Halogens

This compound is highly reactive towards halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂), burning to form the corresponding this compound(II) halides.[3][4] The reactions with bromine and iodine require heating.[3][5]

  • With Chlorine: Sr(s) + Cl₂(g) → SrCl₂(s)[3][5]

  • With Bromine (at ~400°C): Sr(s) + Br₂(g) → SrBr₂(s)[3][4]

  • With Iodine (at dull red heat): Sr(s) + I₂(g) → SrI₂(s)[3][4]

Reaction with Acids

This compound metal readily dissolves in both dilute and concentrated acids, such as hydrochloric acid (HCl), to form solutions containing the aquated Sr(II) ion and hydrogen gas.[3][5]

  • Reaction: Sr(s) + 2HCl(aq) → Sr²⁺(aq) + 2Cl⁻(aq) + H₂(g)[4]

Reaction with Hydrogen

At elevated temperatures, this compound reacts with hydrogen gas to form this compound hydride (SrH₂).[2][5]

  • Reaction: Sr(s) + H₂(g) → SrH₂(s)[5]

Key Inorganic Compounds of this compound

This compound forms a variety of stable inorganic compounds, typically in the +2 oxidation state.

This compound Oxide (SrO)

Also known as strontia, this is a strongly basic oxide.[6] It is formed from the direct reaction of this compound with oxygen or by the thermal decomposition of this compound carbonate (SrCO₃) or this compound hydroxide (Sr(OH)₂).[6][7] SrO reacts exothermically with water to produce this compound hydroxide.[7][8]

This compound Hydroxide (Sr(OH)₂)

This compound hydroxide is a caustic alkali. It can be prepared by the reaction of this compound oxide with water or by adding a strong base like NaOH to a solution of a soluble this compound salt, such as this compound nitrate (Sr(NO₃)₂), causing Sr(OH)₂ to precipitate as a fine white powder.[2] It is slightly soluble in cold water, with solubility increasing significantly in hot water. It is used in the sugar industry to extract sugar from molasses.[4]

This compound Halides (SrCl₂, SrBr₂, etc.)

These are typically prepared from the reaction of this compound carbonate or hydroxide with the corresponding hydrohalic acid. For example, this compound chloride can be synthesized by reacting this compound carbonate with hydrochloric acid.[9]

This compound Carbonate (SrCO₃)

This is a white, crystalline powder that is a common starting material for the synthesis of other this compound compounds.[9] It is poorly soluble in water but dissolves in acids.[5] The mineral strontianite is a natural source of SrCO₃.[2]

This compound Sulfate (SrSO₄)

This compound sulfate is notable for its very low solubility in water. It is precipitated when sulfate ions are added to a solution containing Sr²⁺ ions.[5] The mineral celestine is the primary natural source of this compound, consisting mainly of SrSO₄.[2]

Organometallic Chemistry of this compound

Organothis compound compounds, which contain a carbon-strontium bond, are a subject of academic interest.[10][11] They are known to be intermediates in Barbier-type reactions.[10] The synthesis of compounds like diethylthis compound has been reported, and their reactivity, including addition to olefinic linkages, has been explored.[12] Due to their instability, the study of organothis compound compounds has been limited compared to their magnesium (Grignard) or even calcium counterparts.[13]

This compound in Biology and Drug Development

This compound's chemical similarity to calcium allows it to be incorporated into biological systems, particularly bone.[14][15] This property is harnessed in drug development, most notably with this compound ranelate, a treatment for osteoporosis.[16][17]

This compound Ranelate: A Dual-Action Bone Agent

This compound ranelate is a unique anti-osteoporotic agent because it simultaneously increases bone formation and decreases bone resorption, thereby rebalancing bone turnover in favor of formation.[16][17][18][19] Clinical studies have demonstrated its effectiveness in reducing the risk of vertebral, nonvertebral, and hip fractures in postmenopausal women.[18]

Mechanism of Action:

  • Stimulation of Bone Formation: this compound ranelate stimulates the replication and differentiation of pre-osteoblasts into mature osteoblasts, the cells responsible for synthesizing new bone.[20][21] It also increases osteoblast survival by inhibiting apoptosis.[21]

  • Inhibition of Bone Resorption: The compound inhibits the differentiation of osteoclasts (cells that break down bone tissue) and induces their apoptosis, thus reducing overall bone resorption.[17][20]

Molecular Signaling Pathways

This compound exerts its effects on bone cells by activating multiple signaling pathways, primarily through the Calcium-Sensing Receptor (CaSR).[22][23]

  • CaSR Activation: this compound acts as an agonist for the CaSR on both osteoblasts and osteoclasts.[20][22]

  • Downstream Effects in Osteoblasts: Activation of CaSR leads to the activation of pathways including:

    • Wnt/β-catenin Signaling: this compound stimulates the canonical Wnt pathway, which is crucial for osteoblast differentiation and survival.[21][24][25] It promotes the nuclear translocation of β-catenin, a key transcriptional co-activator for osteogenic genes.[23][25]

    • MAPK Pathway: Activation of the MAPK ERK1/2 pathway contributes to the regulation of genes that promote osteoblast replication and differentiation.[21][22]

  • Downstream Effects on Osteoclastogenesis: In osteoblasts, this compound-mediated signaling leads to the downregulation of RANKL (Receptor Activator of Nuclear Factor κB Ligand) and the upregulation of OPG (Osteoprotegerin).[20][23] OPG is a decoy receptor for RANKL, and by increasing the OPG/RANKL ratio, this compound effectively inhibits the signaling that leads to osteoclast formation and activation.[16][20]

Quantitative Data Summary

Table 1: Physical Properties of this compound
PropertyValue
Atomic Number38
Melting Point777°C (1431°F)[4]
Boiling Point1377°C (2511°F)[4]
Density2.6 g/cm³[4]
Common Oxidation State+2[26]
Table 2: Solubility of Common this compound Compounds
CompoundFormulaSolubility in Water
This compound Hydroxide (anhydrous)Sr(OH)₂1.77 g/100 mL at 20°C
This compound SulfateSrSO₄L[SrSO₄] = 4·10⁻⁷ M²[5]
This compound CarbonateSrCO₃Insoluble in water, soluble in acids[26]
This compound OxalateSrC₂O₄Precipitates from aqueous solution[5]
This compound ChromateSrCrO₄Dissolves readily in acids[26]
This compound Sulfite (nanoparticles)SrSO₃~1 x 10⁻⁴ mol/kg at room temp.[27]

Experimental Protocols

Protocol for Synthesis of this compound Hydroxide via Precipitation

This protocol describes the synthesis of this compound hydroxide from a soluble this compound salt.

Materials:

  • This compound nitrate (Sr(NO₃)₂) or this compound chloride (SrCl₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Beakers, magnetic stirrer, filter paper, funnel

Methodology:

  • Prepare a solution of a soluble this compound salt (e.g., 0.5 M Sr(NO₃)₂) in deionized water.

  • Prepare a solution of a strong base (e.g., 1.0 M NaOH) in deionized water.

  • While stirring the this compound salt solution, slowly add the strong base solution dropwise.[2]

  • A fine, white precipitate of this compound hydroxide (Sr(OH)₂) will form immediately.[2]

  • Continue stirring for 15-20 minutes to ensure complete reaction.

  • Filter the mixture to collect the Sr(OH)₂ precipitate.

  • Wash the precipitate with cold deionized water to remove any remaining soluble salts.

  • Dry the collected this compound hydroxide powder.

Protocol for Synthesis of this compound Sulfite Nanoparticles

This protocol outlines the synthesis of this compound sulfite nanoparticles (SSNs), which have applications in drug delivery.[27]

Materials:

  • This compound chloride (SrCl₂)

  • Sodium sulfite (Na₂SO₃)

  • (Optional) Sodium chloride (NaCl), D-Glucose

  • Deionized water

  • Microcentrifuge tubes, incubator

Methodology:

  • Prepare Stock Solutions: Prepare aqueous stock solutions of SrCl₂, Na₂SO₃, and any optional additives (NaCl, Glucose) at the desired concentrations (e.g., 1 M).

  • Nanoprecipitation: In a microcentrifuge tube, combine the reagents to achieve the desired final concentrations in a small reaction volume (e.g., 50 µL). For example:

    • This compound Chloride to a final concentration of 60 mM.

    • Sodium Sulfite to a final concentration of 60 mM.

    • (Optional) Additives like NaCl (e.g., 300 mM) and Glucose can be included to control nanoparticle size.[27]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to facilitate nanoparticle formation and stabilization.[27]

  • Purification (Optional): Nanoparticles can be collected via centrifugation. The resulting pellet can be washed with deionized water to remove unreacted ions.

  • Characterization: Analyze the size and zeta potential of the SSNs using Dynamic Light Scattering (DLS). Confirm the formation of this compound sulfite using Fourier-Transform Infrared Spectroscopy (FTIR).[27]

Analytical Methods for this compound Quantification

A variety of methods are available for the detection and measurement of this compound in biological and environmental samples.

For Total this compound (Stable Isotopes):

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for determining elemental concentrations.[28]

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Another common method for elemental analysis.[28]

  • Atomic Absorption Spectroscopy (AAS): Used for quantifying the concentration of specific elements.[28]

  • Ion Chromatography (IC): Can be used for the determination of this compound in matrices like brine, often combined with preconcentration techniques for trace analysis.[29]

For Radiothis compound (e.g., ⁹⁰Sr):

  • In Vitro Bioassay: Radiothis compound levels are estimated by analyzing body fluids (primarily urine) or fecal samples.[28][30]

  • Radiochemical Separation: Samples are treated to chemically separate and purify this compound from other radionuclides.[31]

  • Counting Techniques: The quantity of radioactive this compound is determined using methods like gas-flow proportional counting, liquid scintillation counting, or Cherenkov counting.[28][30] EPA Method 905.0 is a standard procedure for determining radiothis compound in water.[30]

Visualizations of Key Pathways and Workflows

Strontium_Signaling_Osteoblasts cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaSR CaSR PLC PLCβ CaSR->PLC activates MAPK MAPK (ERK1/2) CaSR->MAPK Wnt Wnt/β-catenin Pathway CaSR->Wnt activates Sr This compound (Sr²⁺) Sr->CaSR activates IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Ca_release->MAPK Gene_Expression ↑ Osteogenic Gene Expression (Replication, Differentiation, Survival) MAPK->Gene_Expression Wnt->Gene_Expression

Caption: this compound signaling cascade in osteoblasts.[21][22][23]

Strontium_RANKL_OPG_Pathway cluster_osteoblast_products cluster_result Sr This compound (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast acts on RANKL ↓ RANKL expression Osteoblast->RANKL OPG ↑ OPG expression Osteoblast->OPG PreOsteoclast Pre-osteoclast Osteoclast Mature Osteoclast PreOsteoclast->Osteoclast Resorption ↓ Bone Resorption Osteoclast->Resorption RANKL->PreOsteoclast promotes differentiation OPG->RANKL inhibits

Caption: this compound's effect on the OPG/RANKL axis.[16][20][23]

Synthesis_Workflow A 1. Prepare Reactant Solutions (e.g., 0.5M SrCl₂, 0.5M Na₂SO₃) B 2. Precipitation (Slowly add Na₂SO₃ to SrCl₂ with stirring) A->B C 3. Digestion / Incubation (e.g., Heat at 60-70°C or incubate at 37°C) B->C D 4. Isolation (Filter or centrifuge to collect precipitate) C->D E 5. Washing (Wash with deionized water to remove impurities) D->E F 6. Drying & Characterization (Dry precipitate; analyze via XRD, FTIR, etc.) E->F

Caption: General workflow for this compound compound synthesis.[27]

References

Strontium in Marine and Terrestrial Ecosystems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biogeochemical cycling, analytical methodologies, and biological significance of strontium, with a focus on its applications in ecological research and pharmacology.

Introduction

This compound (Sr), an alkaline earth metal, is a ubiquitous trace element in both marine and terrestrial environments. Its chemical similarity to calcium allows it to readily substitute for calcium in biological processes, making it a valuable tracer in ecological studies and a compound of interest in drug development, particularly for bone-related disorders. This technical guide provides a comprehensive overview of this compound's role in ecosystems, detailed experimental protocols for its analysis, and insights into its pharmacological applications.

This compound in Marine and Terrestrial Ecosystems

The distribution of this compound in the environment is primarily governed by the geological composition of the underlying parent material and weathering processes.[1] In terrestrial ecosystems, this compound is present in soils and is taken up by plants, subsequently entering the food web.[2] In marine ecosystems, this compound is a naturally occurring element in seawater, with its concentration being relatively uniform.

Biogeochemical Cycling

This compound's biogeochemical cycle is intricately linked to the calcium cycle. In terrestrial environments, the weathering of rocks and minerals releases this compound into the soil, where it can be absorbed by plants.[1] The isotopic ratio of this compound (⁸⁷Sr/⁸⁶Sr) in soil and water reflects the local geology, a characteristic that is passed up the food chain with minimal fractionation.[3][4] This principle forms the basis of using this compound isotopes as powerful tracers to study animal migration, provenance, and food web dynamics.[3][5][6]

In marine environments, the ⁸⁷Sr/⁸⁶Sr ratio of seawater has changed over geological time and is globally uniform at any given time.[7] Marine organisms incorporate this compound into their shells and skeletons, preserving the isotopic signature of the seawater they inhabited. This allows for the use of this compound isotope stratigraphy in dating marine sediments and fossils.

Uptake and Bioaccumulation

Terrestrial Ecosystems: Plants absorb this compound from the soil through calcium uptake pathways.[2][8] The amount of this compound accumulated by plants depends on various factors, including soil type, pH, and the concentration of competing ions like calcium.[8][9] From plants, this compound is transferred to herbivores and subsequently to carnivores, moving up the trophic levels.[4] Several plant species have been identified as bioaccumulators or even hyperaccumulators of this compound, which has implications for phytoremediation of this compound-contaminated soils.[10][11]

Marine Ecosystems: Marine organisms, from phytoplankton to fish, absorb this compound from the surrounding water. The concentration ratios (CR) of this compound from water to biota vary among different species and tissues.[12][13] For instance, this compound tends to accumulate in the calcareous structures of marine organisms, such as shells and bones.

Quantitative Data on this compound Concentrations

The concentration of this compound varies significantly across different environmental compartments. The following tables summarize typical this compound concentrations found in various marine and terrestrial samples.

Table 1: this compound Concentrations in Terrestrial Ecosystems

Sample TypeConcentration RangeReference
Soils
Average Crust370 ppm[14]
Exposed Upper Crust337 ppm[14]
Soil Minerals240 ppm[14]
Labile Soil0.2–20 ppm[14]
Soil (General)Median: 122 mg/kg (A horizon), 142 mg/kg (C horizon)[1]
Rocks
Basalt~400-465 ppm[1][14]
Carbonate610 ppm[14]
High-Ca Granite465 ppm[14]
Granite220 mg/kg[1]
Sandstone100 mg/kg[1]
Plants
Terrestrial/Aquatic Plants (mean)Soil: 101 ppm, Root: 48.2 ppm, Shoot: 80.5 ppm[10]

Table 2: this compound Concentrations in Marine and Freshwater Ecosystems

Sample TypeConcentrationReference
Seawater ~8 mg/L (or 8 ppm)[15]
Freshwater
GeneralGenerally < 1.0 ppm[16]
U.S. Groundwater (used for drinking)~2.3% of wells exceed 4,000 µg/L[17]
Aquatic Biota Varies widely by species and tissue (Concentration Ratios)[12][13]

Experimental Protocols for this compound Analysis

Accurate determination of this compound concentrations and isotopic ratios is crucial for ecological and pharmacological research. Various analytical methods are employed, each with its specific applications and considerations.[18][19]

Sample Preparation

Proper sample preparation is paramount for obtaining reliable results. The general workflow involves drying, homogenizing, and digesting the sample to bring the this compound into a solution suitable for analysis.

For Biological and Environmental Samples (Soils, Plants, Tissues):

  • Drying: Samples are typically dried to a constant weight to remove moisture.

  • Homogenization: Dried samples are ground to a fine powder to ensure homogeneity.[20]

  • Digestion: The homogenized sample is digested using strong acids (e.g., nitric acid) to dissolve the matrix and release the this compound.[21] For samples with high organic content, ashing in a muffle furnace may be necessary prior to acid digestion.[20]

For Water Samples:

  • Filtration: Water samples are often filtered to remove suspended solids.

  • Acidification: Samples are acidified (e.g., with nitric acid) to prevent the precipitation of minerals and adsorption of this compound onto container walls.[21]

  • Pre-concentration: For samples with very low this compound concentrations, a pre-concentration step, such as evaporation or co-precipitation, may be required.[22]

Analytical Techniques

The choice of analytical technique depends on whether the goal is to measure total this compound concentration or isotopic ratios.

Total this compound Concentration:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the elemental composition of a sample.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Another robust technique for elemental analysis, though generally less sensitive than ICP-MS.

This compound Isotope Ratio (⁸⁷Sr/⁸⁶Sr) Analysis:

  • Thermal Ionization Mass Spectrometry (TIMS): A high-precision technique for measuring isotope ratios.

  • Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS): A versatile and high-throughput technique for precise isotope ratio measurements.[23]

Protocol for ⁸⁷Sr/⁸⁶Sr Analysis in Water Samples

This protocol provides a general outline for the determination of this compound isotopic composition in water.[24]

  • Sample Preparation:

    • Take a sufficient volume of the water sample (15-50 mL).

    • If determining Sr content, add an ⁸⁴Sr spike.

    • Evaporate the water with concentrated nitric acid (HNO₃).

    • Redissolve the residue in concentrated HNO₃ and dry again.

    • Reflux the sample with concentrated HNO₃ overnight and centrifuge.

    • Transfer the supernatant to a clean beaker and dry.

  • This compound Separation:

    • Dissolve the sample in 3.5 N HNO₃.

    • Load the sample onto a column filled with a this compound-specific extraction resin (e.g., Eichrom Sr-Spec resin).

    • Rinse the column with 3.5 N HNO₃ to remove interfering elements.

    • Elute the this compound with deionized water.

    • Add a drop of 0.1 M phosphoric acid (H₃PO₄) and dry the sample.

  • Mass Spectrometry:

    • Load the purified this compound sample onto a rhenium (Re) filament with a tantalum chloride (TaCl₅) and H₃PO₄ solution.

    • Analyze the sample using a multi-collector mass spectrometer (e.g., GV IsoProbeT).

    • Correct the measured ratios for mass bias, rubidium (Rb) interference, and report relative to a standard reference material (e.g., NBS-987).[24]

This compound in Drug Development: The Case of this compound Ranelate

The similarity of this compound to calcium has led to its investigation for the treatment of osteoporosis.[25][26] this compound ranelate is a drug that has been shown to have a dual mechanism of action on bone metabolism.[27][28][29]

Mechanism of Action

This compound ranelate simultaneously stimulates bone formation and inhibits bone resorption, leading to a net increase in bone mass and strength.[29][30][31]

  • Anabolic Effect (Bone Formation): this compound ranelate promotes the replication and differentiation of pre-osteoblastic cells and increases the synthesis of bone matrix proteins by mature osteoblasts.[30][32][33] This process is partly mediated through the activation of the calcium-sensing receptor (CaSR).[30]

  • Anti-resorptive Effect (Bone Resorption Inhibition): It decreases the differentiation and activity of osteoclasts (the cells that break down bone) and induces their apoptosis.[27][31] This is achieved in part by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor kappa-B ligand (RANKL) in osteoblasts.[30][31]

Signaling Pathways

The dual action of this compound ranelate involves complex signaling pathways within bone cells. The activation of the CaSR by this compound is a key initiating event.

Strontium_Ranelate_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast This compound Ranelate This compound Ranelate CaSR CaSR This compound Ranelate->CaSR Activates PLC PLC CaSR->PLC OPG OPG (Osteoprotegerin) CaSR->OPG Upregulates RANKL RANKL (Receptor Activator of NF-κB Ligand) CaSR->RANKL Downregulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC ERK1/2 ERK1/2 PKC->ERK1/2 RUNX2 RUNX2 ERK1/2->RUNX2 Osteoblast\nProliferation Osteoblast Proliferation ERK1/2->Osteoblast\nProliferation Osteoblast\nDifferentiation Osteoblast Differentiation RUNX2->Osteoblast\nDifferentiation Osteoclast\nPrecursor Osteoclast Precursor OPG->Osteoclast\nPrecursor Inhibits Differentiation RANKL->Osteoclast\nPrecursor Promotes Differentiation Bone Formation Bone Formation Osteoblast\nProliferation->Bone Formation Osteoblast\nDifferentiation->Bone Formation Osteoclast Osteoclast Osteoclast\nPrecursor->Osteoclast Bone Resorption Bone Resorption Osteoclast->Bone Resorption

Signaling pathway of this compound ranelate in bone cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound isotopes in environmental or biological samples.

Strontium_Isotope_Workflow cluster_sampling Sample Collection & Preparation cluster_separation Chromatographic Separation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing & Interpretation Sample Collection Sample Collection (Water, Soil, Plant, Bone) Drying & Homogenization Drying & Homogenization Sample Collection->Drying & Homogenization Acid Digestion Acid Digestion / Leaching Drying & Homogenization->Acid Digestion Ion Exchange Chromatography Ion Exchange Chromatography (Sr-specific resin) Acid Digestion->Ion Exchange Chromatography Matrix Removal Matrix Element Removal Ion Exchange Chromatography->Matrix Removal Sr Elution This compound Elution Matrix Removal->Sr Elution Sample Loading Sample Loading onto Filament Sr Elution->Sample Loading Mass Spectrometry MC-ICP-MS or TIMS Analysis Sample Loading->Mass Spectrometry Data Acquisition Isotope Ratio Measurement (⁸⁷Sr/⁸⁶Sr) Mass Spectrometry->Data Acquisition Data Correction Data Correction (Mass bias, Interference) Data Acquisition->Data Correction Data Interpretation Geological Provenancing, Dietary Analysis, etc. Data Correction->Data Interpretation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical data for the element Strontium (Sr). The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols for key analytical procedures and visual representations of important workflows and signaling pathways involving this compound.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Atomic Properties of this compound
PropertyValue
Name This compound
Symbol Sr
Atomic Number 38[1][2][3]
Standard Atomic Weight 87.62[1][4][5]
Electron Configuration [Kr] 5s²[4][6][7]
Group 2 (Alkaline Earth Metal)[6][8]
Period 5[6][8]
Oxidation State +2[3][6][9]
Electronegativity (Pauling Scale) 0.95[4][8]
Ionization Energies 1st: 549.5 kJ/mol, 2nd: 1064.2 kJ/mol[4]
Atomic Radius 215 pm
Ionic Radius (Sr²⁺) 118 pm[3]
Van der Waals Radius 249 pm
Table 2: Physical Properties of this compound
PropertyValue
Appearance Silvery-white, yellowish metallic element[1]
State at 20°C Solid[2][10]
Melting Point 777 °C (1050 K)[1][2][4][11][12]
Boiling Point 1382 °C (1655 K)[1][4][11][12]
Density 2.64 g/cm³[1][8][9]
Molar Heat Capacity 26.4 J/(mol·K)
Heat of Fusion 7.43 kJ/mol
Heat of Vaporization 136.9 kJ/mol
Thermal Conductivity 35.4 W/(m·K)[1]
Electrical Resistivity 132 nΩ·m (at 20 °C)[1]
Magnetic Ordering Paramagnetic[4]
Hardness (Mohs scale) 1.5[4]
Table 3: Crystal Structure of this compound
PropertyValue
Crystal Structure Face-centered cubic (FCC)[1][13]
Space Group Fm-3m[11][14]
Lattice Constant a = 608.5 pm[1]
Table 4: Isotopes of this compound

This compound has four naturally occurring, stable isotopes. In addition, several radioactive isotopes are known, with ⁹⁰Sr being of significant interest due to its presence in nuclear fallout and its use in medical applications.

IsotopeNatural Abundance (%)Half-lifeDecay Mode
⁸⁴Sr0.56[15][16]Stable-
⁸⁶Sr9.86[15][16]Stable-
⁸⁷Sr7.00[15][16]Stable-
⁸⁸Sr82.58[15][16]Stable-
⁸⁹Sr-50.53 daysβ⁻ decay
⁹⁰Sr-28.9 years[9]β⁻ decay

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound and its compounds.

Protocol for Qualitative Analysis of this compound Ions (Sr²⁺)

This protocol outlines the steps for the identification of this compound ions in an aqueous solution.

Materials:

  • Test solution (potentially containing Sr²⁺)

  • Dilute Hydrochloric Acid (HCl)

  • Ammonium Chloride (NH₄Cl) solution

  • Ammonium Hydroxide (NH₄OH) solution

  • Ammonium Carbonate ((NH₄)₂CO₃) solution

  • Ammonium Sulfate ((NH₄)₂)SO₄ solution

  • Dilute Acetic Acid (CH₃COOH)

  • Potassium Chromate (K₂CrO₄) solution

  • Platinum wire loop

  • Bunsen burner

  • Test tubes and rack

  • Centrifuge

Procedure:

  • Group Precipitation:

    • To 1 mL of the test solution, add a few drops of dilute HCl. If a precipitate forms, centrifuge and separate the supernatant.

    • To the supernatant, add NH₄Cl and NH₄OH until the solution is basic. Then, add (NH₄)₂CO₃ solution.

    • Formation of a white precipitate indicates the possible presence of Group V cations (Ba²⁺, Sr²⁺, Ca²⁺).

  • Separation of Barium:

    • Dissolve the precipitate from step 1 in dilute acetic acid.

    • Add K₂CrO₄ solution. A yellow precipitate of barium chromate (BaCrO₄) will form if Ba²⁺ is present. Centrifuge and separate the supernatant for the next step.

  • Confirmatory Test for this compound:

    • To the supernatant from the previous step, add (NH₄)₂SO₄ solution.

    • The formation of a white precipitate of this compound sulfate (SrSO₄) confirms the presence of Sr²⁺.[17]

  • Flame Test:

    • Dip a clean platinum wire loop into concentrated HCl and then into the unknown sample (either the original solution or the precipitated this compound salt).

    • Introduce the loop into the non-luminous part of a Bunsen burner flame.

    • A characteristic crimson red color in the flame confirms the presence of this compound.[18]

Protocol for this compound Carbonate Precipitation

This protocol describes the synthesis of this compound carbonate from a soluble this compound salt solution.

Materials:

  • Soluble this compound salt solution (e.g., this compound Chloride, SrCl₂)

  • Sodium Carbonate (Na₂CO₃) or Ammonium Carbonate ((NH₄)₂CO₃) solution

  • Beakers

  • Stirring rod

  • Filtration apparatus (funnel, filter paper)

  • Drying oven

  • Distilled water

Procedure:

  • Reaction Setup:

    • In a beaker, prepare a solution of a soluble this compound salt (e.g., dissolve SrCl₂ in distilled water).

    • In a separate beaker, prepare a solution of the precipitating agent (Na₂CO₃ or (NH₄)₂CO₃).

  • Precipitation:

    • Slowly add the carbonate solution to the this compound salt solution while continuously stirring.

    • A white precipitate of this compound carbonate (SrCO₃) will form immediately.[4]

  • Digestion (Optional):

    • To increase the particle size of the precipitate, the mixture can be gently heated (e.g., in a water bath) for a period of time. This process, known as digestion, facilitates easier filtration.

  • Filtration and Washing:

    • Filter the precipitate using a funnel and filter paper.

    • Wash the precipitate several times with distilled water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the filtered this compound carbonate to a watch glass or evaporating dish.

    • Dry the precipitate in a drying oven at a temperature below the decomposition temperature of SrCO₃ (decomposition begins around 1100 °C).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways involving this compound.

Experimental Workflow for this compound Isotope Analysis

This diagram outlines the typical workflow for preparing and analyzing geological or archaeological samples for this compound isotope ratios (⁸⁷Sr/⁸⁶Sr).

Strontium_Isotope_Analysis_Workflow Sample Sample Collection (Rock, Soil, Bone, etc.) Pretreatment Sample Pretreatment (Cleaning, Crushing) Sample->Pretreatment Digestion Acid Digestion Pretreatment->Digestion Separation This compound Separation (Ion Exchange Chromatography) Digestion->Separation Analysis Isotope Ratio Measurement (MC-ICP-MS) Separation->Analysis Data Data Processing & Interpretation Analysis->Data

Caption: Workflow for this compound Isotope Analysis.

Signaling Pathway of this compound Ranelate in Osteoporosis Treatment

This diagram illustrates the dual-action mechanism of this compound ranelate in the treatment of osteoporosis, showing its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[2][15][19][20]

Strontium_Ranelate_Signaling cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) SrRanelate This compound Ranelate CaSR_OB Calcium-Sensing Receptor (CaSR) SrRanelate->CaSR_OB Activates Apoptosis Increased Apoptosis SrRanelate->Apoptosis Induces Activity Decreased Activity SrRanelate->Activity Inhibits Differentiation Increased Differentiation & Proliferation CaSR_OB->Differentiation OPG Increased OPG Production CaSR_OB->OPG RANKL Decreased RANKL Expression CaSR_OB->RANKL BoneFormation Increased Bone Formation Differentiation->BoneFormation BoneResorption Decreased Bone Resorption OPG->BoneResorption Inhibits RANKL->BoneResorption Promotes Apoptosis->BoneResorption Activity->BoneResorption

Caption: this compound Ranelate's Dual Action on Bone Metabolism.

Logical Relationship of this compound's Chemical Reactivity

This diagram provides a logical overview of the primary chemical reactions of elemental this compound with common substances.

Strontium_Reactivity Sr This compound (Sr) SrO_Sr3N2 This compound Oxide (SrO) & this compound Nitride (Sr₃N₂) Sr->SrO_Sr3N2 Reacts with SrOH2_H2 This compound Hydroxide (Sr(OH)₂) & Hydrogen (H₂) Sr->SrOH2_H2 Reacts with SrCl2_H2 This compound Chloride (SrCl₂) & Hydrogen (H₂) Sr->SrCl2_H2 Reacts with SrX2 This compound Halides (SrX₂) Sr->SrX2 Reacts with Air Air (O₂, N₂) Air->SrO_Sr3N2 Water Water (H₂O) Water->SrOH2_H2 Acids Acids (e.g., HCl) Acids->SrCl2_H2 Halogens Halogens (Cl₂, Br₂, I₂) Halogens->SrX2

Caption: Overview of this compound's Chemical Reactivity.

References

Methodological & Application

Application Notes and Protocols for Strontium Isotope Analysis in Geological Dating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of strontium isotope analysis in geological dating. The methodologies described are fundamental for researchers in geology, archaeology, and environmental science, and can be adapted for provenance studies relevant to drug development and supply chain integrity.

Introduction to this compound Isotope Geochronology

This compound has four naturally occurring stable isotopes: ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr. The isotope ⁸⁷Sr is of particular interest as it is formed by the radioactive decay of rubidium-87 (⁸⁷Rb) with a half-life of approximately 48.8 billion years. This long half-life makes the Rb-Sr decay system an excellent tool for dating very old geological materials. The fundamental principle of Rb-Sr dating is that over time, the amount of ⁸⁷Sr in a mineral or rock will increase as a result of ⁸⁷Rb decay. By measuring the concentrations of Rb and Sr isotopes, the age of the sample can be determined.

Another powerful application is This compound Isotope Stratigraphy (SIS) , which is used to date marine sedimentary rocks. This method relies on the fact that the ⁸⁷Sr/⁸⁶Sr ratio of seawater has fluctuated globally over geological time in a well-documented manner. Marine organisms incorporate this compound from seawater into their shells and skeletons. By measuring the ⁸⁷Sr/⁸⁶Sr ratio in these fossilized remains, a numerical age can be assigned by comparing the ratio to a standard global seawater ⁸⁷Sr/⁸⁶Sr curve.

Key Applications

  • Geochronology: Determining the formation age of igneous, metamorphic, and sedimentary rocks.

  • Stratigraphic Correlation: Correlating and dating marine sedimentary sequences worldwide.

  • Provenance Studies: Tracing the origin of sediments, dust, and water.

  • Archaeology: Investigating migration patterns of ancient populations by analyzing skeletal remains.

  • Food and Drug Authenticity: Verifying the geographic origin of products by comparing their this compound isotope signature to the geology of the claimed origin.

Principles of Rubidium-Strontium Dating

The age of a rock or mineral can be calculated using the following isochron equation:

(⁸⁷Sr/⁸⁶Sr)ₚ = (⁸⁷Sr/⁸⁶Sr)ᵢ + (⁸⁷Rb/⁸⁶Sr)ₚ * (e^(λt) - 1)

Where:

  • (⁸⁷Sr/⁸⁶Sr)ₚ is the ratio of these isotopes in the sample at the present day.

  • (⁸⁷Sr/⁸⁶Sr)ᵢ is the initial ratio of these isotopes when the rock formed.

  • (⁸⁷Rb/⁸⁶Sr)ₚ is the ratio of these isotopes in the sample at the present day.

  • λ is the decay constant of ⁸⁷Rb (1.42 x 10⁻¹¹ yr⁻¹).

  • t is the time elapsed since the rock formed (the age).

By analyzing multiple minerals from the same rock, an isochron plot of (⁸⁷Sr/⁸⁶Sr)ₚ versus (⁸⁷Rb/⁸⁶Sr)ₚ can be generated. The data points should form a straight line (the isochron), where the slope is equal to (e^(λt) - 1), from which the age 't' can be calculated. The y-intercept of the isochron gives the initial (⁸⁷Sr/⁸⁶Sr)ᵢ ratio.

RubidiumStrontiumDating cluster_rock Rock Formation (Time = 0) cluster_time Geological Time cluster_present Present Day (Time = t) cluster_analysis Isochron Analysis Mineral1 Mineral 1 (High Rb/Sr) Decay 87Rb decays to 87Sr Mineral1->Decay More 87Rb decay Mineral2 Mineral 2 (Low Rb/Sr) Mineral2->Decay Less 87Rb decay InitialSr Initial 87Sr/86Sr Ratio (Homogeneous) InitialSr->Mineral1 InitialSr->Mineral2 Mineral1_t Mineral 1 (High 87Sr/86Sr) Decay->Mineral1_t Mineral2_t Mineral 2 (Low 87Sr/86Sr) Decay->Mineral2_t Isochron Plot (87Sr/86Sr) vs (87Rb/86Sr) Slope yields age Y-intercept yields initial 87Sr/86Sr Mineral1_t->Isochron Mineral2_t->Isochron StrontiumWorkflow Sample Geological Sample (Rock, Mineral, Fossil) Crushing Crushing and Powdering Sample->Crushing Digestion Sample Digestion Crushing->Digestion Separation Ion Exchange Chromatography (this compound Separation) Digestion->Separation MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) Separation->MassSpec Data Data Processing and Age Calculation MassSpec->Data

Application Notes and Protocols: Strontium Isotopes in Archaeological Provenance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium isotope analysis is a powerful tool in archaeology for investigating past mobility, migration, trade, and exchange patterns.[1] The ratio of two this compound isotopes, ⁸⁷Sr and ⁸⁶Sr, varies geographically depending on the underlying geology.[2] This isotopic signature is incorporated into the tissues of plants and animals through the food chain and drinking water.[3][4][5] In humans and other animals, tooth enamel forms during childhood and its this compound isotope composition reflects the geology of the region where an individual spent their early years.[2][6] Bone, on the other hand, remodels throughout life and its ⁸⁷Sr/⁸⁶Sr ratio reflects the average geology of the locations an individual has lived in during the last several years of their life.[2] By comparing the this compound isotope ratios in archaeological remains to the isotopic signatures of different geographic regions, researchers can identify non-local individuals and reconstruct past movement.[3][7] This technique has been instrumental in re-evaluating historical models of migration and cultural interaction.

Principles of this compound Isotope Analysis

This compound (Sr) has four naturally occurring stable isotopes: ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr. The isotope ⁸⁷Sr is of particular interest because it is formed by the radioactive decay of rubidium-87 (⁸⁷Rb).[5][7] The amount of ⁸⁷Sr in a rock, and consequently its ⁸⁷Sr/⁸⁶Sr ratio, is dependent on the rock's age and its initial rubidium-to-strontium (Rb/Sr) ratio. Older rocks with high Rb/Sr ratios, such as granites, tend to have high ⁸⁷Sr/⁸⁶Sr ratios (often >0.710), while younger volcanic rocks with low Rb/Sr ratios have lower ⁸⁷Sr/⁸⁶Sr ratios (<0.704).

This geological variability in ⁸⁷Sr/⁸⁶Sr ratios is passed through the ecosystem. As rocks weather, this compound is released into the soil and water.[2] Plants absorb this this compound, and it then moves up the food chain to herbivores and omnivores, including humans.[4] Because this compound is chemically similar to calcium, it is readily incorporated into skeletal tissues like bone and tooth enamel.[4][6] Importantly, the ⁸⁷Sr/⁸⁶Sr ratio does not significantly fractionate as it moves through the food web, meaning the isotopic signature of an individual's tissues directly reflects the bioavailable this compound of the environment in which they lived.[3]

Applications in Archaeology

The primary application of this compound isotope analysis in archaeology is to study provenance and mobility. By comparing the ⁸⁷Sr/⁸⁶Sr ratio of an individual's tooth enamel to the range of bioavailable this compound isotopes in the local environment of the burial site, archaeologists can determine if that individual was local or non-local.[7]

Key applications include:

  • Identifying first-generation migrants: A discrepancy between the ⁸⁷Sr/⁸⁶Sr ratio in tooth enamel (childhood location) and the local isotopic signature indicates the individual migrated to the area after their teeth had formed.[2][4]

  • Tracking residential mobility: Comparing the ⁸⁷Sr/⁸⁶Sr ratios of different teeth that form at different ages, or comparing tooth enamel with bone, can reveal changes in residence during an individual's lifetime.[8]

  • Reconstructing trade and exchange networks: The provenance of artifacts, building materials, and even foodstuffs can be determined by analyzing their this compound isotope compositions.

  • Investigating animal husbandry practices: this compound isotope analysis of animal teeth can reveal whether animals were raised locally or herded over long distances to different pastures.[8][9]

Quantitative Data Presentation

The following table summarizes this compound isotope data from a hypothetical archaeological case study investigating mobility at the site of "Eagle's Landing." The local bioavailable ⁸⁷Sr/⁸⁶Sr range for this site, established from the analysis of small mammals with limited home ranges, is 0.7085 - 0.7095.

Sample IDMaterialIndividualSexAge at Death (years)⁸⁷Sr/⁸⁶Sr RatioInterpretation
EL-001Tooth Enamel (M1)Individual 1M25-300.7091Local
EL-002Tooth Enamel (M1)Individual 2F35-400.7115Non-local
EL-003Bone (Femur)Individual 2F35-400.7093Local (later life)
EL-004Tooth Enamel (M3)Individual 3M18-220.7088Local
EL-005Tooth Enamel (M1)Individual 4F40-500.7072Non-local
EL-006Bone (Femur)Individual 4F40-500.7074Non-local (later life)

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound isotopes in archaeological tooth enamel.

Sample Preparation of Tooth Enamel

This protocol is adapted from established methods for preparing tooth enamel for this compound isotope analysis.

Materials and Equipment:

  • Dremel tool with diamond-tipped drill bits

  • Microcentrifuge tubes (1.5 mL)

  • Deionized (DI) water

  • 0.5 M Acetic Acid (CH₃COOH)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Freeze dryer or vacuum desiccator

Procedure:

  • Mechanical Cleaning: Physically remove any adhering sediment or calculus from the tooth surface using a clean dental pick or scalpel.

  • Enamel Powder Sampling:

    • Using a Dremel tool with a clean diamond-tipped burr, carefully abrade the surface of the tooth enamel to remove any potential surface contaminants.

    • Collect approximately 5-10 mg of enamel powder by drilling into the cleaned enamel surface. Collect the powder on a clean piece of weighing paper and transfer it to a pre-weighed, labeled microcentrifuge tube.

  • Pre-treatment for Removal of Carbonates:

    • Add 1 mL of 0.5 M acetic acid to the microcentrifuge tube containing the enamel powder.

    • Vortex the tube for 15 seconds and then allow it to react for 15 minutes to dissolve any secondary carbonates.

    • Centrifuge the tube at 2500 rpm for 2 minutes.

    • Carefully pipette off and discard the supernatant.

  • Rinsing:

    • Add 1 mL of DI water to the tube, vortex for 15 seconds, and centrifuge at 2500 rpm for 2 minutes.

    • Pipette off and discard the supernatant.

    • Repeat this rinsing step two more times for a total of three rinses.

  • Drying:

    • After the final rinse, carefully remove as much of the supernatant as possible without disturbing the enamel powder.

    • Freeze the sample and then dry it using a freeze dryer or in a vacuum desiccator until all moisture is removed.

This compound Separation using Eichrom Sr-Spec Resin

This protocol outlines the chemical separation of this compound from the dissolved enamel sample using a this compound-selective extraction chromatographic resin.

Materials and Equipment:

  • Eichrom Sr-Spec™ resin (50-100 µm)

  • Bio-Rad Poly-Prep® chromatography columns (or similar)

  • 3 M Nitric Acid (HNO₃)

  • 8 M Nitric Acid (HNO₃)

  • 0.05 M Nitric Acid (HNO₃)

  • Ultrapure water

  • Teflon beakers

  • Hot plate

Procedure:

  • Sample Dissolution:

    • Transfer the dried enamel powder to a clean Teflon beaker.

    • Add 1 mL of 3 M HNO₃ to dissolve the sample. Gently heat on a hot plate if necessary.

  • Column Preparation:

    • Prepare a column by placing a frit at the bottom of a Poly-Prep® column and adding a slurry of approximately 1 mL of Sr-Spec resin in DI water.

    • Rinse the resin with 5 mL of DI water.

    • Condition the resin by passing 5 mL of 3 M HNO₃ through the column.

  • Sample Loading:

    • Once the dissolved sample has cooled, load it onto the conditioned column.

  • Matrix Rinse:

    • Rinse the column with 2 mL of 3 M HNO₃ to remove matrix elements. Discard this eluate.

  • This compound Elution:

    • Place a clean, labeled Teflon beaker below the column.

    • Elute the this compound from the resin by adding 3 mL of 0.05 M HNO₃ to the column. Collect this entire fraction.

  • Evaporation:

    • Place the beaker containing the purified this compound fraction on a hot plate at a low temperature and evaporate the solution to dryness.

Mass Spectrometric Analysis

The purified this compound sample is analyzed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or a Thermal Ionization Mass Spectrometer (TIMS). The following is a general overview of the MC-ICP-MS procedure.

Materials and Equipment:

  • MC-ICP-MS instrument

  • 2% Nitric Acid (HNO₃)

  • This compound standard solution (e.g., NIST SRM 987)

Procedure:

  • Sample Redissolution: Redissolve the dried this compound sample in a known volume of 2% HNO₃.

  • Instrument Tuning: Tune the MC-ICP-MS to optimize for this compound analysis, ensuring stable plasma conditions and maximizing ion transmission.

  • Data Acquisition:

    • Introduce the redissolved sample into the MC-ICP-MS.

    • Measure the ion beams for ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr simultaneously.

    • Correct for instrumental mass fractionation by normalizing to a stable isotope ratio (e.g., ⁸⁶Sr/⁸⁸Sr = 0.1194).

    • Correct for any isobaric interferences (e.g., ⁸⁷Rb on ⁸⁷Sr).

  • Standard Analysis: Analyze a this compound standard with a known ⁸⁷Sr/⁸⁶Sr ratio (e.g., NIST SRM 987, ⁸⁷Sr/⁸⁶Sr ≈ 0.710248) periodically throughout the analytical session to monitor and correct for instrument drift and to ensure data accuracy.

Mandatory Visualizations

Strontium_Cycle cluster_Geosphere Geosphere cluster_Environment Environment cluster_Biosphere Biosphere Bedrock Bedrock (Varying ⁸⁷Sr/⁸⁶Sr) Soil Soil Bedrock->Soil Weathering Water Water Bedrock->Water Weathering Plants Plants Soil->Plants Uptake Water->Plants Uptake Animals Animals / Humans Water->Animals Drinking Plants->Animals Consumption Tooth_Enamel Tooth Enamel (Childhood ⁸⁷Sr/⁸⁶Sr) Animals->Tooth_Enamel Bone Bone (Later Life ⁸⁷Sr/⁸⁶Sr) Animals->Bone

Caption: Biogeochemical cycle of this compound.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Strontium_Separation This compound Separation cluster_Analysis Analysis cluster_Interpretation Interpretation A Tooth Enamel Sampling B Mechanical & Chemical Cleaning A->B C Dissolution in HNO₃ B->C D Column Chromatography (Sr-Spec Resin) C->D E Purified this compound Fraction D->E F MC-ICP-MS Analysis E->F G ⁸⁷Sr/⁸⁶Sr Ratio Determination F->G H Comparison to Local Baseline G->H I Provenance Determination H->I

Caption: Experimental workflow for this compound isotope analysis.

Interpretation_Logic Start Compare Individual's ⁸⁷Sr/⁸⁶Sr to Local Baseline Result_Local Individual is Local Start->Result_Local Isotopic signature falls within local range Result_NonLocal Individual is Non-Local (Migrant) Start->Result_NonLocal Isotopic signature falls outside local range Further_Analysis Compare with other regions to identify potential origin Result_NonLocal->Further_Analysis

Caption: Logical flow for data interpretation.

References

Strontium Ranelate: Synthesis and Applications in Osteoporosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium ranelate is a unique therapeutic agent for the treatment of osteoporosis, possessing a dual mechanism of action that uncouples bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This document provides a comprehensive overview of the synthesis of this compound ranelate, its molecular mechanisms of action, and its applications in osteoporosis research. Detailed protocols for key in vitro assays and a summary of pivotal clinical trial data are presented to guide researchers in the evaluation and development of novel anti-osteoporotic therapies.

Synthesis of this compound Ranelate

This compound ranelate can be synthesized through a multi-step process involving the formation of ranelic acid followed by salt formation with this compound. One common method involves the reaction of dicyclohexylammonium ranelate with a this compound halide in an anhydrous solvent.

Protocol: Synthesis of this compound Ranelate

Materials:

  • Ranelic acid

  • Dicyclohexylamine

  • Acetone

  • Methanol

  • This compound chloride

  • Dimethylformamide (optional)

Procedure:

  • Preparation of Dicyclohexylammonium Ranelate:

    • Dissolve ranelic acid (10.0 g, 0.029 mol) in acetone (100 ml) at 25±5°C to obtain a clear solution.

    • To this solution, add dicyclohexylamine (13.2 g, 0.0731 mol) while stirring.

    • Continue stirring for 5 hours. The precipitated dicyclohexylammonium ranelate salt will form.

    • Collect the precipitate by filtration, wash with a small amount of acetone, and dry at room temperature.[4]

  • Preparation of this compound Ranelate:

    • Dissolve the dicyclohexylammonium ranelate (20 g, 0.028 mol) in methanol (100 ml).

    • In a separate flask, dissolve this compound chloride (11.3 g, 0.071 mol) in methanol (100 ml).

    • Add the this compound chloride solution to the dicyclohexylammonium ranelate solution at 25±5°C with continuous stirring.

    • After 5 hours of stirring, the precipitated this compound ranelate will form.

    • Collect the solid by filtration, wash with methanol (2 x 10 ml), and dry under vacuum at room temperature.[4] This process yields this compound ranelate with a low moisture content.[4]

Mechanism of Action in Osteoporosis

This compound ranelate exerts a dual effect on bone metabolism, a characteristic that distinguishes it from many other osteoporosis treatments.[2] It simultaneously enhances the processes of bone formation and reduces bone resorption, thereby rebalancing bone turnover in favor of new bone synthesis.[1][5]

  • Stimulation of Bone Formation: this compound ranelate promotes the differentiation of pre-osteoblasts into mature osteoblasts and increases their replicative capacity.[6][7] It also enhances the synthesis of bone matrix proteins, such as collagen.[6]

  • Inhibition of Bone Resorption: The compound decreases the differentiation and activity of osteoclasts, the cells responsible for bone breakdown.[1][7] It has also been shown to induce osteoclast apoptosis (programmed cell death).[1]

These actions lead to an improvement in bone mass, microarchitecture, and overall bone strength, ultimately reducing the risk of fractures.[2]

Key Signaling Pathways

The dual action of this compound ranelate is mediated through its influence on several key signaling pathways in bone cells.

Calcium-Sensing Receptor (CaSR) Pathway

This compound, being chemically similar to calcium, can activate the Calcium-Sensing Receptor (CaSR) on the surface of osteoblasts and osteoclasts.[8]

  • In Osteoblasts: Activation of CaSR by this compound ranelate stimulates downstream signaling cascades that promote osteoblast proliferation and differentiation.[9]

  • In Osteoclasts: CaSR activation is implicated in the this compound ranelate-induced inhibition of osteoclast differentiation and the promotion of their apoptosis.[9]

Sr This compound Ranelate CaSR CaSR Sr->CaSR activates Osteoblast Osteoblast CaSR->Osteoblast Osteoclast Osteoclast CaSR->Osteoclast Proliferation Proliferation & Differentiation Osteoblast->Proliferation increased Apoptosis Apoptosis Osteoclast->Apoptosis increased Inhibition Inhibition of Differentiation Osteoclast->Inhibition

Figure 1: this compound Ranelate Activation of the CaSR Pathway.

OPG/RANKL/RANK Signaling Pathway

This compound ranelate modulates the critical OPG/RANKL/RANK signaling pathway, which governs osteoclast formation and activity. It increases the expression of osteoprotegerin (OPG) and decreases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in osteoblasts.[9] This shift in the OPG/RANKL ratio inhibits the binding of RANKL to its receptor RANK on osteoclast precursors, thereby suppressing osteoclastogenesis and bone resorption.[3][9]

cluster_rank Sr This compound Ranelate Osteoblast Osteoblast Sr->Osteoblast acts on OPG OPG Osteoblast->OPG increases RANKL RANKL Osteoblast->RANKL decreases OPG->RANKL inhibits binding RANK RANK RANKL->RANK binds OsteoclastPrecursor Osteoclast Precursor Osteoclast Osteoclast OsteoclastPrecursor->Osteoclast differentiation BoneResorption Bone Resorption Osteoclast->BoneResorption leads to

Figure 2: Modulation of the OPG/RANKL/RANK Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of osteoblast differentiation and bone formation.[6] this compound ranelate has been shown to activate this pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for transcription factors that regulate the expression of genes involved in osteoblastogenesis, such as Runx2.[6]

cluster_nucleus Nucleus Sr This compound Ranelate WntReceptor Wnt Receptor Complex Sr->WntReceptor activates BetaCatenin β-catenin WntReceptor->BetaCatenin stabilization Nucleus Nucleus BetaCatenin->Nucleus translocation GeneExpression Gene Expression (e.g., Runx2) OsteoblastDiff Osteoblast Differentiation GeneExpression->OsteoblastDiff promotes

Figure 3: Activation of the Wnt/β-catenin Signaling Pathway.

Applications in Osteoporosis Research: Experimental Protocols

The following protocols provide detailed methodologies for key in vitro experiments to assess the effects of this compound ranelate on bone cell function.

Osteoblast Differentiation and Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the mineralization of the extracellular matrix by osteoblasts, a key indicator of their differentiation and function.

Start Seed Osteoblasts + this compound Ranelate Culture Culture for 14-21 days in osteogenic medium Start->Culture Fix Fix cells with 4% paraformaldehyde Culture->Fix Stain Stain with 40 mM Alizarin Red S (pH 4.2) Fix->Stain Wash Wash to remove excess stain Stain->Wash Visualize Visualize mineralized nodules (red stain) Wash->Visualize Quantify Quantify by extracting stain and measuring absorbance at 405 nm Visualize->Quantify

Figure 4: Workflow for Alizarin Red S Staining.

Protocol:

  • Cell Seeding: Seed osteoblastic cells (e.g., primary calvarial osteoblasts or MC3T3-E1 cells) in a 24-well plate at an appropriate density and culture in osteogenic differentiation medium containing various concentrations of this compound ranelate.

  • Culture: Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • Fixation: After the culture period, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[1]

  • Staining: Wash the fixed cells once with PBS and then stain with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature in the dark.[1][2]

  • Washing: Gently wash the stained cells 3-5 times with distilled water to remove the unbound dye.[1]

  • Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.

  • Quantification (Optional): To quantify mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.[10] Collect the supernatant, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.[10]

Osteoclast Activity Assay (TRAP Staining)

Tartrate-resistant acid phosphatase (TRAP) is an enzyme highly expressed in active osteoclasts. TRAP staining is used to identify and quantify osteoclasts.

Protocol:

  • Cell Culture: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) on bone slices or in 96-well plates with M-CSF and RANKL to induce osteoclast differentiation, in the presence or absence of this compound ranelate.

  • Fixation: After 5-7 days, fix the cells with 10% neutral buffered formalin for 10 minutes.[11]

  • Staining Solution Preparation: Prepare the TRAP staining solution containing Naphthol AS-MX phosphate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.0).[12]

  • Staining: Incubate the fixed cells with the pre-warmed (37°C) TRAP staining solution for 30-60 minutes at 37°C.[13]

  • Counterstaining (Optional): Rinse with distilled water and counterstain with a suitable nuclear stain like hematoxylin or Fast Green.[11]

  • Analysis: Identify TRAP-positive multinucleated cells (osteoclasts), which will appear red/purple. The number and size of osteoclasts can be quantified using image analysis software.

Wnt/β-catenin Signaling Pathway Analysis (Luciferase Reporter Assay)

This assay measures the activation of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or osteoblastic cells) with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound ranelate.

  • Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.[5]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.

Clinical Efficacy in Postmenopausal Osteoporosis

The efficacy of this compound ranelate in reducing fracture risk in postmenopausal women with osteoporosis has been demonstrated in large-scale, randomized, double-blind, placebo-controlled clinical trials, most notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS) studies.[14][15]

Quantitative Data from Clinical Trials

Table 1: Effect of this compound Ranelate on Bone Mineral Density (BMD) after 3 Years

Clinical TrialTreatment GroupLumbar Spine BMD IncreaseFemoral Neck BMD IncreaseTotal Hip BMD Increase
SOTI [16]This compound Ranelate (2 g/day )12.7% (vs. -1.3% in placebo)8.3% (vs. placebo)-
TROPOS [15]This compound Ranelate (2 g/day )-8.2%9.8%

Table 2: Effect of this compound Ranelate on Fracture Risk Reduction after 3 Years

Clinical TrialFracture TypeRelative Risk Reduction (RRR)p-value
SOTI [16]New Vertebral Fracture41%<0.001
SOTI [16]Clinical Vertebral Fracture38%<0.001
TROPOS [15]All Non-vertebral Fractures16%0.04
TROPOS [15]Major Fragility Fractures19%0.031
TROPOS (high-risk subgroup) [15]Hip Fracture36%0.046

Table 3: Effect of this compound Ranelate on Bone Turnover Markers after 1 Year

Bone Turnover MarkerChange with this compound Ranelatep-valueReference
Bone Formation Markers
Bone-specific alkaline phosphatase (bALP)Increased<0.0001[17]
Osteocalcin (BGP)Increased by 34.72%<0.0001[17]
Bone Resorption Marker
Serum C-telopeptide of type I collagen (s-CTX)Decreased by 7.7%0.0579 (not significant)[17]

Conclusion

This compound ranelate stands out as a valuable therapeutic option for osteoporosis due to its dual mode of action, which not only prevents bone loss but also actively promotes new bone formation. The comprehensive data from preclinical and clinical studies underscore its efficacy in improving bone density and reducing fracture risk. The detailed protocols and signaling pathway diagrams provided in these application notes offer a robust framework for researchers to further investigate the mechanisms of this compound ranelate and to explore novel therapeutic strategies for osteoporosis and other bone-related disorders.

References

Application Notes and Protocols: Strontium Chloride in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of strontium chloride (SrCl₂) in molecular biology, offering detailed protocols and quantitative data to support experimental design and execution. This compound chloride presents a versatile tool for various molecular biology applications, from enhancing bacterial transformation to activating oocytes and modulating key cellular signaling pathways.

Preparation of Chemically Competent E. coli with this compound Chloride

This compound chloride can be utilized as an alternative to calcium chloride for the preparation of chemically competent E. coli, offering comparable or even superior transformation efficiencies for certain bacterial strains. The divalent this compound cation is believed to facilitate the binding of plasmid DNA to the bacterial cell membrane, enabling its uptake during heat shock.

Quantitative Data: Transformation Efficiency

The following table summarizes the transformation efficiency of various E. coli strains prepared using the this compound chloride method.

E. coli StrainPlasmidTransformation Efficiency (CFU/µg DNA)
DH5αpUC191.2 x 10⁸
BL21(DE3)pET-28a9.5 x 10⁷
TOP10pUC191.1 x 10⁸

Data adapted from studies optimizing SrCl₂-based competency protocols.

Experimental Protocol: Preparation of SrCl₂ Competent E. coli

This protocol outlines the steps for preparing competent E. coli cells using this compound chloride.

Materials:

  • E. coli strain (e.g., DH5α)

  • LB Broth

  • 0.1 M SrCl₂ solution, sterile and pre-chilled on ice

  • Sterile microcentrifuge tubes

  • Sterile centrifuge tubes

Procedure:

  • Inoculation: Inoculate 5 mL of LB broth with a single colony of E. coli from a fresh plate. Incubate overnight at 37°C with shaking.

  • Sub-culturing: The following day, add 1 mL of the overnight culture to 100 mL of fresh LB broth in a 500 mL flask.

  • Growth: Incubate at 37°C with vigorous shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.4-0.5.

  • Harvesting: Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and gently resuspend the cell pellet in 20 mL of ice-cold, sterile 0.1 M SrCl₂.

  • Incubation: Incubate the cell suspension on ice for 30 minutes.

  • Centrifugation: Pellet the cells by centrifuging at 4,000 x g for 10 minutes at 4°C.

  • Resuspension: Carefully discard the supernatant and resuspend the pellet in 2 mL of ice-cold 0.1 M SrCl₂.

  • Aliquoting and Storage: Aliquot 50-100 µL of the competent cell suspension into pre-chilled, sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Experimental Workflow: SrCl₂ Competent Cell Preparation and Transformation

G cluster_prep Competent Cell Preparation cluster_trans Transformation A Overnight E. coli Culture B Sub-culture to OD600 0.4-0.5 A->B C Harvest Cells (Centrifugation) B->C D Wash with ice-cold 0.1M SrCl2 C->D E Incubate on Ice D->E F Resuspend in 0.1M SrCl2 E->F G Aliquot and Store at -80°C F->G H Thaw Competent Cells on Ice I Add Plasmid DNA H->I J Incubate on Ice (30 min) I->J K Heat Shock (42°C, 45-90s) J->K L Incubate on Ice (2 min) K->L M Add SOC Medium L->M N Incubate at 37°C (1 hour) M->N O Plate on Selective Agar N->O

Caption: Workflow for preparing and transforming SrCl₂ competent E. coli.

This compound Phosphate-Mediated Transfection of Mammalian Cells

The this compound phosphate transfection method is a cost-effective alternative to calcium phosphate-based protocols, often exhibiting lower cytotoxicity.[1] This method relies on the formation of a fine co-precipitate of this compound phosphate and DNA, which is then taken up by mammalian cells. While less common than its calcium-based counterpart, it can be particularly advantageous for sensitive cell lines.

Quantitative Data: Transfection Efficiency Comparison

While extensive quantitative data is limited, studies have shown that for certain cell types, this compound phosphate transfection can yield stable transformation frequencies greater than 10⁻⁴.[2]

Transfection MethodRelative Transfection EfficiencyNotable Characteristics
This compound Phosphate Moderate to HighLower cytotoxicity compared to calcium phosphate, suitable for sensitive cells.[2]
Calcium PhosphateModerate to HighWidely used, cost-effective, but can be toxic to some cell lines.
LipofectionHighHigh efficiency, broad cell-type compatibility, but higher cost.
Experimental Protocol: this compound Phosphate Transfection

This protocol is adapted from standard calcium phosphate transfection procedures. Optimization of DNA concentration and incubation times is recommended for each cell line.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Sterile 2.5 M SrCl₂ solution

  • Sterile 2x HEPES-buffered saline (HBS), pH 7.05

  • Plasmid DNA of high purity

  • Sterile water

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • DNA-Strontium Mixture Preparation:

    • In a sterile microcentrifuge tube, mix 5-10 µg of plasmid DNA with sterile water to a final volume of 100 µL.

    • Add 12.5 µL of 2.5 M SrCl₂ to the DNA solution and mix gently.

  • Formation of Precipitate:

    • Add 100 µL of 2x HBS to a separate sterile tube.

    • While gently vortexing the 2x HBS, add the DNA-strontium mixture dropwise. A fine precipitate should form.

    • Incubate the mixture at room temperature for 20-30 minutes.

  • Transfection:

    • Gently add the this compound-DNA precipitate dropwise to the cells in the 6-well plate.

    • Swirl the plate gently to ensure even distribution of the precipitate.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-8 hours.

  • Post-Transfection:

    • After the incubation period, remove the medium containing the precipitate and wash the cells once with sterile PBS.

    • Add fresh, complete growth medium to the cells.

    • Incubate for 24-48 hours before assaying for gene expression.

Experimental Workflow: this compound Phosphate Transfection

G A Seed Mammalian Cells B Prepare DNA-SrCl2 Mixture A->B D Form SrPO4-DNA Precipitate B->D C Prepare 2x HBS C->D E Add Precipitate to Cells D->E F Incubate (4-8 hours) E->F G Wash and Add Fresh Medium F->G H Incubate (24-48 hours) G->H I Assay for Gene Expression H->I

Caption: Workflow for this compound phosphate-mediated mammalian cell transfection.

Parthenogenetic Activation of Oocytes

This compound chloride is a widely used chemical agent for the artificial activation of oocytes in various species, particularly in mouse models for research in developmental biology and somatic cell nuclear transfer.[3] It induces intracellular calcium oscillations that mimic the natural process of fertilization.

Quantitative Data: Oocyte Activation and Development

The optimal concentration and duration of SrCl₂ treatment are critical for successful oocyte activation and subsequent embryonic development.

SrCl₂ ConcentrationTreatment DurationActivation Rate (%)Blastocyst Rate (%)
10 mM2.5 hours~90%~57%
10 mM6 hours~95%~60%

Data is specific to mouse oocytes and may vary with species and experimental conditions.[3]

Experimental Protocol: Parthenogenetic Activation of Mouse Oocytes

Materials:

  • Mature MII mouse oocytes

  • Ca²⁺-free CZB medium

  • 10 mM SrCl₂ in Ca²⁺-free CZB medium

  • M16 culture medium

  • Cytochalasin B (optional, to prevent polar body extrusion)

Procedure:

  • Oocyte Collection: Collect mature MII oocytes from superovulated female mice.

  • Activation Medium Preparation: Prepare a solution of 10 mM SrCl₂ in Ca²⁺-free CZB medium. If diploid parthenotes are desired, supplement the medium with 5 µg/mL cytochalasin B. Pre-warm the activation medium to 37°C.

  • Activation:

    • Wash the collected oocytes in Ca²⁺-free CZB medium.

    • Transfer the oocytes to the pre-warmed 10 mM SrCl₂ activation medium.

    • Incubate for 2.5 to 6 hours at 37°C in a 5% CO₂ atmosphere.

  • Washing: After incubation, wash the activated oocytes thoroughly in M16 culture medium to remove SrCl₂.

  • Culture: Culture the activated oocytes in M16 medium at 37°C in a 5% CO₂ atmosphere and monitor for development.

Modulation of Cellular Signaling Pathways

This compound chloride has been shown to influence several key signaling pathways involved in cell differentiation, proliferation, and survival. Its effects are particularly pronounced in osteoblasts and mesenchymal stem cells, making it a molecule of interest in bone regeneration research.

RAGE/TGF-β Signaling Pathway

This compound chloride can inhibit the activation of the Receptor for Advanced Glycation End products (RAGE)/Transforming growth factor-beta (TGF-β) signaling pathway.[4] This inhibition can reduce radiation-induced fibrosis, suggesting a potential therapeutic application in preventing complications from radiotherapy.[4]

G Radiation Radiation RAGE RAGE Radiation->RAGE activates TGFb TGF-β RAGE->TGFb activates Myofibroblast Myofibroblast Differentiation TGFb->Myofibroblast Fibrosis Fibrosis Myofibroblast->Fibrosis SrCl2 This compound Chloride SrCl2->RAGE inhibits

Caption: SrCl₂ inhibits the RAGE/TGF-β pathway to reduce fibrosis.

AMPK/mTOR Signaling Pathway

This compound chloride can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway. This modulation promotes autophagy and osteogenic differentiation in pre-osteoblastic cells.

G SrCl2 This compound Chloride AMPK AMPK SrCl2->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Osteogenesis Osteogenic Differentiation Autophagy->Osteogenesis promotes

Caption: SrCl₂ promotes osteogenesis via the AMPK/mTOR pathway.

Wnt/β-catenin Signaling Pathway

This compound chloride has been demonstrated to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts. This activation leads to the nuclear translocation of β-catenin, which in turn promotes the expression of genes involved in osteoblast proliferation and differentiation.

G SrCl2 This compound Chloride Wnt Wnt Signaling SrCl2->Wnt activates GSK3b GSK-3β Wnt->GSK3b inhibits bCatenin_cyto β-catenin (cytoplasm) GSK3b->bCatenin_cyto degrades bCatenin_nuc β-catenin (nucleus) bCatenin_cyto->bCatenin_nuc translocates Gene_Expression Osteogenic Gene Expression bCatenin_nuc->Gene_Expression activates

Caption: SrCl₂ activates Wnt/β-catenin signaling in osteoblasts.

References

Detecting Strontium-90 in the Environment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the determination of Strontium-90 (⁹⁰Sr), a radioactive isotope of significant concern due to its long half-life and propensity for bioaccumulation, in various environmental matrices. This document provides detailed methodologies for researchers, scientists, and drug development professionals, outlining established protocols for sample preparation, chemical separation, and radiometric detection.

This compound-90 is a beta-emitting radionuclide produced during nuclear fission.[1][2] Its chemical similarity to calcium allows for its ready uptake into biological systems, where it can accumulate in bones and teeth, posing a long-term health risk.[3] Therefore, sensitive and reliable methods for its detection in environmental samples such as water, soil, food, and biological tissues are crucial for environmental monitoring and public health protection.

Core Principles of this compound-90 Detection

The determination of ⁹⁰Sr in environmental samples typically involves a multi-step process:

  • Sample Preparation: This initial stage aims to bring the sample into a form suitable for chemical analysis. This often involves ashing for solid samples to remove organic matter and pre-concentration for liquid samples.[1][2][4]

  • Chemical Separation: The primary goal of this step is to isolate this compound from the bulk matrix and from other interfering radionuclides. Common techniques include precipitation, ion exchange chromatography, and extraction chromatography.[5][6][7]

  • Detection and Measurement: Once separated, the radioactivity of ⁹⁰Sr is measured. Since ⁹⁰Sr is a pure beta emitter, its detection can be challenging.[8] Therefore, measurement is often performed via its high-energy beta-emitting daughter, yttrium-90 (⁹⁰Y), after a period of in-growth to reach secular equilibrium.[9][10] Common detection techniques include liquid scintillation counting, Cherenkov counting, and gas-flow proportional counting.[1][11][12] Inductively coupled plasma mass spectrometry (ICP-MS) offers a non-radiometric alternative for rapid detection.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various ⁹⁰Sr detection methods, providing a comparative overview of their performance characteristics.

Method Sample Matrix Detection Limit Chemical Recovery (%) Analysis Time Reference
Cherenkov Counting Food~0.09 Bq/kgNot specifiedNot specified[11]
Liquid Scintillation Counting (LSC) Marine Biological Samples0.10 Bq/kg (ash weight)Not specified5 hours for 8 samples[3]
Triple Quadrupole ICP-MS Environmental Samples (1 g)0.6 Bq/kgNot specifiedHigh throughput[13]
ICP-MS/MS Soil0.1 pg/g>80%10 samples in 24h[1]
Online SPE-ICP-DRC-MS Fresh Foods2.2 Bq/kg93.7 ± 7.1%~22 minutes[14]
EPA Method (Rapid Radiochemical) Water (500 mL)Not specified>100% may indicate native Sr~1.25 hours count time[15]
EPA Method 905.0 Drinking Water2 pCi/L (for ⁹⁰Sr)Not specifiedNot specified[10]
TDCR Cherenkov Counting WaterNot specified>97% (for ⁹⁰Sr by LSC)Rapid[12]

Table 1: Comparison of this compound-90 Detection Methods. This table highlights the detection limits, typical chemical recoveries, and analysis times for various established protocols across different environmental matrices.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the detection of this compound-90.

Protocol 1: Determination of ⁹⁰Sr in Water by EPA Method 905.0 (Modified)

This protocol outlines the precipitation method for the determination of ⁹⁰Sr in drinking water.[10][16]

1. Sample Preparation and Initial Precipitation: a. To a 1-liter water sample, add a known amount of stable this compound carrier solution. b. Add sodium carbonate to precipitate this compound carbonate, along with calcium. c. Centrifuge and discard the supernatant.

2. Nitrate Precipitation for Interference Removal: a. Dissolve the carbonate precipitate in nitric acid. b. Add fuming nitric acid to selectively precipitate this compound nitrate, leaving calcium in solution. c. Repeat the precipitation to ensure complete removal of calcium.

3. Removal of Barium and Radium: a. Dissolve the this compound nitrate precipitate in water. b. Add a barium carrier and sodium chromate solution to precipitate barium chromate, removing barium and radium isotopes. c. Centrifuge and collect the supernatant containing this compound.

4. Yttrium-90 Ingrowth and Separation: a. Precipitate this compound from the supernatant as this compound carbonate. b. Allow the precipitate to stand for at least two weeks to allow for the ingrowth of ⁹⁰Y to near secular equilibrium. c. Dissolve the precipitate and add a yttrium carrier. d. Precipitate yttrium hydroxide by adding ammonia, separating it from the this compound in solution.

5. Yttrium-90 Precipitation and Counting: a. Dissolve the yttrium hydroxide precipitate. b. Precipitate yttrium oxalate by adding oxalic acid. c. Filter, dry, and weigh the precipitate to determine the chemical yield of yttrium. d. Mount the precipitate on a planchet and measure the beta activity using a low-background gas-flow proportional counter.

6. Calculation: a. Calculate the ⁹⁰Y activity from the measured count rate, counting efficiency, and chemical yield. b. The ⁹⁰Sr activity is equal to the calculated ⁹⁰Y activity at secular equilibrium.

Protocol 2: Rapid Determination of ⁹⁰Sr in Water using Extraction Chromatography

This protocol describes a more rapid method for the analysis of total radiothis compound in aqueous samples, suitable for emergency response scenarios.[15]

1. Sample Preparation: a. Acidify a 500 mL water sample with nitric acid. b. Add a stable this compound carrier solution.

2. Column Chromatography: a. Prepare a column with a this compound-selective extraction resin (e.g., Sr Resin). b. Load the prepared sample onto the column. The resin selectively retains this compound. c. Wash the column with nitric acid to remove most interfering radionuclides. d. Elute any remaining interfering tetravalent radionuclides (e.g., plutonium) with an oxalic acid/nitric acid rinse.

3. Elution and Measurement: a. Elute the purified this compound from the column using dilute nitric acid. b. Evaporate the eluate to dryness in a tared stainless steel planchet. c. Weigh the planchet to determine the chemical yield of this compound. d. Measure the beta activity of the residue using a gas-flow proportional counter.

Protocol 3: Determination of ⁹⁰Sr in Soil and Biological Samples by ICP-MS

This protocol outlines a modern approach for the rapid and sensitive determination of ⁹⁰Sr using inductively coupled plasma-mass spectrometry.[1][13]

1. Sample Digestion: a. For soil or dried biological samples, perform ashing in a muffle furnace to remove organic matter. b. Digest the ashed sample using a mixture of strong acids (e.g., nitric acid, hydrochloric acid), potentially with microwave assistance to accelerate the process.[1]

2. Chemical Separation: a. After digestion, perform a chemical separation to remove isobaric interferences, primarily stable ⁹⁰Zr. b. This can be achieved using extraction chromatography with a this compound-selective resin, similar to the method described in Protocol 2.

3. ICP-MS Analysis: a. Introduce the purified sample solution into the ICP-MS system. b. Utilize a reaction or collision cell within the ICP-MS to further reduce any remaining isobaric interferences. For example, oxygen can be introduced as a reaction gas to react with ⁹⁰Zr.[1] c. Measure the ion count for ⁹⁰Sr.

4. Quantification: a. Use a calibration curve prepared from certified ⁹⁰Sr standard solutions to quantify the concentration in the sample.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Strontium90_Detection_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_det Detection cluster_res Result start Environmental Sample (Water, Soil, Biota) prep Pre-treatment (Ashing/Evaporation) start->prep sep Separation of Sr (Precipitation/Chromatography) prep->sep purify Purification sep->purify measure Radiometric Measurement (LSC, Cherenkov, Proportional Counting) purify->measure Radiometric Methods icpms Mass Spectrometric Measurement (ICP-MS) purify->icpms Mass Spectrometric Methods end ⁹⁰Sr Concentration measure->end icpms->end

Figure 1: General workflow for this compound-90 detection in environmental samples.

EPA_Method_905_Workflow start Water Sample + Sr Carrier precip1 Carbonate Precipitation start->precip1 dissolve1 Dissolve in HNO₃ precip1->dissolve1 precip2 Nitrate Precipitation (removes Ca) dissolve1->precip2 dissolve2 Dissolve in Water precip2->dissolve2 precip3 Chromate Precipitation (removes Ba, Ra) dissolve2->precip3 precip4 Carbonate Precipitation (of Sr) precip3->precip4 ingrowth ⁹⁰Y Ingrowth (≥ 2 weeks) precip4->ingrowth dissolve3 Dissolve Precipitate + Add Y Carrier ingrowth->dissolve3 precip5 Hydroxide Precipitation (of Y) dissolve3->precip5 dissolve4 Dissolve Y(OH)₃ precip5->dissolve4 precip6 Oxalate Precipitation (of Y) dissolve4->precip6 count Beta Counting (Proportional Counter) precip6->count end Calculate ⁹⁰Sr Activity count->end

Figure 2: Workflow for EPA Method 905.0 for ⁹⁰Sr in water.

Rapid_Method_Workflow start Water Sample + Sr Carrier load Load on Sr-Selective Column start->load wash1 Wash with HNO₃ (remove interferences) load->wash1 wash2 Wash with Oxalic/Nitric Acid (remove Pu) wash1->wash2 elute Elute Sr with dilute HNO₃ wash2->elute evaporate Evaporate to Dryness on Planchet elute->evaporate weigh Determine Chemical Yield evaporate->weigh count Beta Counting weigh->count end Calculate Total Radiothis compound count->end

Figure 3: Workflow for rapid radiochemical determination of this compound.

References

Application Notes and Protocols for the Synthesis of Strontium Aluminate Phosphorescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of europium and dysprosium co-doped strontium aluminate (SrAl₂O₄:Eu²⁺, Dy³⁺), a prominent long-persistence phosphor. The methodologies covered include solid-state reaction, sol-gel, combustion, and hydrothermal synthesis.

Introduction to this compound Aluminate Phosphors

This compound aluminate-based phosphors, particularly those doped with rare-earth elements like europium and dysprosium, are renowned for their high quantum efficiency and long-lasting phosphorescence.[1][2] The europium (Eu²⁺) ion acts as the luminescent center, responsible for the characteristic green emission, while the dysprosium (Dy³⁺) ion serves as a co-dopant that creates electron traps, significantly extending the afterglow duration.[3][4] These materials have found widespread applications in safety signage, emergency lighting, and increasingly in biomedical imaging and anti-counterfeiting technologies.[4][5][6]

The synthesis method employed plays a crucial role in determining the final properties of the phosphor, including particle size, crystallinity, and luminescence performance.[7] This document outlines four common and effective synthesis routes.

Mechanism of Phosphorescence

The long-lasting glow of SrAl₂O₄:Eu²⁺, Dy³⁺ is attributed to a mechanism involving the trapping and slow release of energy.[5] Upon excitation with UV or visible light, an electron in the Eu²⁺ ion is promoted to a higher energy state.[5] Some of these excited electrons are trapped by defects in the crystal lattice created by the Dy³⁺ co-dopant.[5][8] Over time, thermal energy at room temperature is sufficient to release these trapped electrons, which then return to the ground state of the Eu²⁺ ion, emitting light in the process.[5][8] The addition of boron, often as boric acid (H₃BO₃) or boron oxide (B₂O₃), can act as a flux to lower the reaction temperature and has been reported to further extend the phosphorescence time.[1][9]

Synthesis Protocols

This section details the experimental procedures for four distinct synthesis methods.

Solid-State Reaction Method

The solid-state reaction is a conventional and widely used method for producing this compound aluminate phosphors.[1][7] It involves the high-temperature reaction of solid precursors.

Protocol:

  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of this compound carbonate (SrCO₃), aluminum oxide (Al₂O₃), europium oxide (Eu₂O₃), and dysprosium oxide (Dy₂O₃).

    • A typical molar ratio is (1-x-y)SrCO₃ : 1Al₂O₃ : xEu₂O₃ : yDy₂O₃, where x and y are the molar fractions of the dopants.

    • Add a flux agent, such as boric acid (H₃BO₃), typically at 1-5 mol%, to lower the required reaction temperature.[1][9]

  • Mixing:

    • Thoroughly mix the precursors in an agate mortar or ball mill to ensure a homogeneous mixture. Wet milling with a solvent like ethanol can improve homogeneity.

  • Calcination:

    • Transfer the mixture to an alumina crucible.

    • Heat the mixture in a high-temperature furnace. The process often involves two stages:

      • An initial heating step in air at a lower temperature (e.g., 1200-1600°C) for 1-6 hours.[10]

      • A subsequent reduction step in a reducing atmosphere (e.g., a mixture of nitrogen and hydrogen, N₂ + H₂) at a temperature between 1000-1400°C for 1-4 hours to ensure the reduction of Eu³⁺ to Eu²⁺.[9][10]

  • Post-Processing:

    • Allow the furnace to cool down to room temperature.

    • Gently grind the resulting product into a fine powder.

Sol-Gel Method

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state method.[5][11]

Protocol:

  • Precursor Solution Preparation:

    • Dissolve this compound nitrate (Sr(NO₃)₂), aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), europium nitrate (Eu(NO₃)₃), and dysprosium nitrate (Dy(NO₃)₃) in deionized water. The rare-earth nitrates can be prepared by dissolving their respective oxides in nitric acid.[12]

    • A chelating agent, such as citric acid, is often added to the solution in a 1:1 molar ratio with the total metal cations to form a stable complex.[13]

  • Gel Formation:

    • Stir the solution on a hotplate at a controlled temperature (e.g., 70-80°C) until a viscous, transparent gel is formed.[12][13]

  • Drying:

    • Dry the gel in an oven at a temperature around 120°C for several hours to remove the solvent.

  • Calcination:

    • Calcine the dried gel in a furnace. A typical procedure involves heating to 900°C in a reducing atmosphere (e.g., active carbon) to form the crystalline SrAl₂O₄:Eu²⁺, Dy³⁺ phosphor.[14]

Combustion Synthesis Method

Combustion synthesis is a rapid, energy-efficient method that utilizes a self-sustaining exothermic reaction to produce fine, crystalline powders.[4][7]

Protocol:

  • Precursor Mixture:

    • Prepare an aqueous solution containing stoichiometric amounts of this compound nitrate (Sr(NO₃)₂), aluminum nitrate (Al(NO₃)₃·9H₂O), europium oxide (Eu₂O₃), and dysprosium oxide (Dy₂O₃). The oxides should be dissolved in nitric acid to form nitrates.[12]

    • Add a fuel, such as urea ((NH₂)₂CO), glycine, or citric acid, to the solution.[15][16] The fuel-to-nitrate ratio is a critical parameter that influences the combustion process.

  • Combustion:

    • Heat the precursor solution in a furnace preheated to a high temperature (e.g., 600°C).[17]

    • The solution will boil, dehydrate, and then undergo spontaneous combustion, producing a voluminous, foamy ash.[17][18]

  • Post-Combustion Annealing:

    • The resulting ash may require further annealing at a higher temperature (e.g., 1100-1300°C) to improve crystallinity and luminescence properties.[14][15] This step is often performed in a reducing atmosphere.

Hydrothermal Synthesis Method

Hydrothermal synthesis is a low-temperature method that allows for the formation of well-crystallized nanoparticles with controlled morphology.[5][7]

Protocol:

  • Precursor Solution:

    • Prepare an aqueous solution of this compound nitrate, aluminum nitrate, europium nitrate, and dysprosium nitrate.

    • A mineralizer, such as a strong base (e.g., KOH, NaOH), is typically added to control the pH and facilitate the crystallization process.[6]

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 180-250°C) for a defined period (e.g., 12-24 hours). Microwave-assisted hydrothermal methods can significantly reduce the reaction time.[6]

  • Product Recovery:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors.

  • Drying and Annealing:

    • Dry the product in an oven at a low temperature (e.g., 80°C).

    • The as-synthesized powder often requires a post-annealing step at a higher temperature under a reducing atmosphere to form the desired crystalline phase and activate the luminescence.[6]

Data Presentation

The choice of synthesis method significantly impacts the properties of the resulting this compound aluminate phosphor. The following tables summarize key parameters and reported properties for the different methods.

Table 1: Comparison of Synthesis Methods for SrAl₂O₄:Eu²⁺, Dy³⁺

Synthesis MethodTypical Temperature Range (°C)Key AdvantagesKey Disadvantages
Solid-State Reaction1200 - 1600Simple, scalable, well-establishedHigh energy consumption, broad particle size distribution
Sol-Gel800 - 1200High purity, homogeneity, smaller particle sizeMore complex, uses more expensive precursors
Combustion500 - 1300Rapid, energy-efficient, produces fine powdersCan be difficult to control, may require post-annealing
Hydrothermal180 - 250 (reaction), >900 (annealing)Low reaction temperature, good control over morphologyRequires specialized equipment (autoclave), often needs post-annealing

Table 2: Influence of Dopants on Phosphorescent Properties

Dopant/Co-dopantRoleEffect on Emission
Europium (Eu²⁺)Luminescent CenterProduces a broad green emission band, typically peaking around 520 nm.[2]
Dysprosium (Dy³⁺)Trap CenterSignificantly increases the duration of the afterglow.[3]
Boron (B³⁺)Flux AgentLowers synthesis temperature and can enhance afterglow persistence.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the described synthesis methods and the fundamental relationship in the phosphorescence mechanism.

Solid_State_Synthesis Precursors Precursors (SrCO₃, Al₂O₃, Eu₂O₃, Dy₂O₃, H₃BO₃) Mixing Homogeneous Mixing (Ball Milling) Precursors->Mixing Calcination High-Temperature Calcination (1200-1600°C) Mixing->Calcination Reduction Reduction (N₂/H₂ Atmosphere, 1000-1400°C) Calcination->Reduction Grinding Grinding Reduction->Grinding Final_Product SrAl₂O₄:Eu²⁺, Dy³⁺ Powder Grinding->Final_Product

Caption: Workflow for Solid-State Synthesis.

Sol_Gel_Synthesis Precursors Nitrate Precursors + Citric Acid Solution Aqueous Solution Precursors->Solution Gelation Gel Formation (70-80°C) Solution->Gelation Drying Drying (120°C) Gelation->Drying Calcination Calcination (Reducing Atmosphere, ~900°C) Drying->Calcination Final_Product SrAl₂O₄:Eu²⁺, Dy³⁺ Powder Calcination->Final_Product

Caption: Workflow for Sol-Gel Synthesis.

Combustion_Synthesis Precursors Nitrate Precursors + Fuel (Urea) Solution Aqueous Solution Precursors->Solution Combustion Rapid Combustion (~600°C) Solution->Combustion Annealing Post-Annealing (Optional, 1100-1300°C) Combustion->Annealing Final_Product SrAl₂O₄:Eu²⁺, Dy³⁺ Powder Annealing->Final_Product

Caption: Workflow for Combustion Synthesis.

Phosphorescence_Mechanism cluster_Host SrAl₂O₄ Host Lattice GS Eu²⁺ Ground State (4f⁷) ES Eu²⁺ Excited State (4f⁶5d¹) GS->ES Absorption Emission Phosphorescence (Green Light, ~520 nm) ES->GS Emission Trap Dy³⁺ Trap Level ES->Trap Trapping Thermal_Release Thermal Release (Room Temperature) Excitation Excitation (UV/Visible Light) Thermal_Release->ES De-trapping

Caption: Simplified Phosphorescence Mechanism.

References

Application Notes and Protocols for Strontium Removal from Contaminated Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective removal of strontium from contaminated water. The methods covered include adsorption, ion exchange, chemical precipitation, and membrane filtration. The provided protocols are based on established laboratory procedures and aim to guide researchers in developing and evaluating this compound remediation strategies.

Overview of this compound Removal Methods

This compound, particularly its radioactive isotope ⁹⁰Sr, is a significant contaminant in aqueous environments, primarily originating from nuclear activities.[1][2][3] Its chemical similarity to calcium allows it to be readily incorporated into biological systems, posing a health risk.[4][5][6] Several technologies have been developed for the removal of this compound from water, each with its own advantages and limitations.[4][7][8] The primary methods include:

  • Adsorption: This widely used method involves the binding of this compound ions to the surface of a solid material (adsorbent).[4][9][10] Various materials, including natural minerals like zeolites and clays, as well as synthetic materials like activated carbon and graphene oxide, have been investigated for their this compound adsorption capabilities.[11][12][13][14] The effectiveness of adsorption is influenced by factors such as pH, temperature, contact time, and the presence of competing ions.[4][11]

  • Ion Exchange: This technique utilizes materials with mobile ions that can be exchanged for this compound ions in the contaminated water.[15][16][17] Both organic resins and inorganic exchangers are employed for this purpose, offering high selectivity for this compound under specific conditions.[15][16]

  • Chemical Precipitation: This method involves the addition of chemicals to convert dissolved this compound into an insoluble solid that can be removed by sedimentation or filtration.[18][19] Lime softening, which uses lime and soda ash to precipitate calcium and this compound as carbonates, is a common approach.[18][19] Co-precipitation with other minerals, such as barium sulfate, is also an effective strategy.[16][20]

  • Membrane Filtration: Technologies like nanofiltration (NF) and reverse osmosis (RO) use semi-permeable membranes to separate this compound ions from water.[7][21] These methods are highly efficient but can be more energy-intensive and prone to membrane fouling.[7][21]

The selection of the most appropriate method depends on various factors, including the initial this compound concentration, the chemical composition of the water, the required level of purification, and economic considerations.

Data Presentation: Comparison of this compound Removal Methods

The following tables summarize quantitative data from various studies on the removal of this compound from water, providing a comparative overview of the performance of different methods and materials.

Table 1: this compound Removal by Adsorption

Adsorbent MaterialInitial Sr²⁺ Conc. (mg/L)pHContact TimeTemperature (K)Max. Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Chitosan-Fuller's Earth Beads55 - 10006.524 h298~30>70% in 4h[11]
Sulfonated Porous Carbon (PC-SO₃H)5 - 10Not Specified1 hNot Specified18.9797.6 - 99.9[9]
TiO₂-Pillared ZeoliteNot Specified580 minNot SpecifiedLow (not specified)Not Specified[4]
Na₃FePO₄CO₃ (NFPC)200736 min32399.6Not Specified[1]
Nut Shells Activated Carbon (CAN-7)Not SpecifiedNot SpecifiedNot Specified308 - 328Decreases with temp.Not Specified[22]
Teak Peel Modified Biochar (PMBN3)Not SpecifiedNot Specified<1 hNot SpecifiedNot Specified>99.7 (with pre-precipitation)[8]
ZeoliteNot SpecifiedNot Specified30 minNot Specified4.0799.9[12][14]
BentoniteNot SpecifiedNot Specified360 minNot Specified3.8595.1[14]
AttapulgiteNot SpecifiedNot Specified360 minNot Specified3.1680.4[14]
Graphene Oxide2007Not Specified298131.4Not Specified[13]
Co-doped Sodium VanadosilicateNot SpecifiedNot Specified5 minNot Specified319.10Not Specified[23]
Sodium Titanate (ST2)Not Specified7Not SpecifiedNot SpecifiedNot Specified99.86[24]

Table 2: this compound Removal by Other Methods

MethodMaterial/ProcessInitial Sr²⁺ Conc. (mg/L)pHKey ConditionsRemoval Efficiency (%)Reference
Ion Exchange SrTreat (Sodium Titanate)Not SpecifiedAlkalinePacked bed columnHigh (DF 2000-15000)[16]
Natural Zeolite10 - 100Not Specified0.5g adsorbent in 50mL51.3 - 94.5[3]
Precipitation Lime Softening4.110.7Jar test78.2[18]
Lime Softening21.810.7Jar test77.7[18]
Coagulation/Filtration (Alum)4.937.7Jar test12[18][19]
Coagulation/Filtration (Ferric)4.957.7Jar test5.9[18][19]
Microbially Induced Carbonate Precipitation~80-1707.5 - 9.6Ureolytic bacteriaNear-total[2][25]
Membrane Filtration Nanofiltration (NF)0.057 mM50.5 MPa pressureMinimum at pH 5[21]
Nanofiltration (NF)0.057 mM>5With complexing agentsHigher than without[21]
Reverse Osmosis (RO)Not SpecifiedNot SpecifiedLow pressureAlmost 100[7]
Al₂O₃/AC/Fe Ceramic Membrane27Not Specified~90[26][27]
Al₂O₃/AC/Fe Ceramic MembraneReal sewageNot SpecifiedNot Specified>80[26][27]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in this compound removal research.

Protocol for Batch Adsorption Studies

This protocol outlines the procedure for evaluating the adsorption capacity of a material for this compound in a batch system.

Objective: To determine the equilibrium adsorption capacity and kinetics of an adsorbent for this compound.

Materials:

  • Adsorbent material (e.g., activated carbon, zeolite, biochar).

  • This compound stock solution (e.g., 1000 mg/L Sr²⁺, prepared from SrCl₂·6H₂O or Sr(NO₃)₂).

  • Deionized water.

  • pH adjustment solutions (0.1 M HCl and 0.1 M NaOH).

  • Conical flasks or centrifuge tubes.

  • Orbital shaker or magnetic stirrer.

  • pH meter.

  • Filtration system (e.g., syringe filters).

  • Analytical instrument for this compound concentration measurement (e.g., ICP-MS, ICP-OES, or AAS).

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Accurately weigh a specific amount of the adsorbent (e.g., 0.1 g) and place it into a series of conical flasks.

    • Add a fixed volume of the prepared this compound solution (e.g., 50 mL) to each flask.

    • Adjust the initial pH of the solutions to the desired value (e.g., pH 7) using the pH adjustment solutions.[4][11]

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 298 K) for a predetermined time to reach equilibrium (e.g., 24 hours).[11]

  • Kinetic Study: For kinetic studies, take aliquots of the solution at different time intervals (e.g., 5, 10, 30, 60, 120, 240 minutes, and up to 24 hours).

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final this compound concentration in the filtrate using a suitable analytical instrument.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial this compound concentration (mg/L).

      • Cₑ is the equilibrium this compound concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • For kinetic studies, plot the amount of this compound adsorbed at time t (qₜ) versus time.

    • Model the equilibrium data using adsorption isotherms (e.g., Langmuir, Freundlich) and the kinetic data using kinetic models (e.g., pseudo-first-order, pseudo-second-order).[1][3][13]

Protocol for Lime Softening Jar Test

This protocol describes a bench-scale jar test to evaluate the effectiveness of lime softening for this compound removal.[18]

Objective: To determine the optimal pH and lime dosage for this compound precipitation.

Materials:

  • Jar testing apparatus with multiple stirrers.

  • Beakers (e.g., 1 L).

  • Contaminated water sample containing this compound.

  • Lime slurry (e.g., prepared from Ca(OH)₂).

  • Soda ash solution (Na₂CO₃), if required.

  • pH meter.

  • Filtration apparatus.

  • Analytical instrument for this compound and calcium concentration measurement.

Procedure:

  • Sample Preparation: Fill a series of beakers with a known volume of the contaminated water (e.g., 500 mL).

  • Coagulant Addition (if applicable): While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of lime slurry to each beaker to achieve a range of target pH values (e.g., pH 9.0 to 11.5).[18] If the water has low alkalinity, soda ash may also be added.

  • Flocculation: Reduce the stirring speed to a slow mix (e.g., 30 rpm) and allow for flocculation for a specified time (e.g., 20 minutes).

  • Sedimentation: Stop stirring and allow the precipitate to settle for a designated period (e.g., 30 minutes).

  • Sample Collection and Analysis:

    • Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge.

    • Filter the samples.

    • Measure the final pH and the concentrations of this compound and calcium in the filtered samples.

  • Data Analysis:

    • Plot the final this compound concentration and removal efficiency as a function of the final pH and lime dosage.

    • Determine the optimal conditions for maximum this compound removal.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways involved in this compound removal.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solutions C Combine Solution and Adsorbent A->C B Weigh Adsorbent B->C D Adjust pH C->D E Agitate for Contact Time D->E F Separate Adsorbent (Filtration/Centrifugation) E->F G Measure Final Sr Concentration (ICP/AAS) F->G H Calculate Adsorption Capacity & Removal % G->H

Caption: General experimental workflow for batch adsorption studies.

Ion_Exchange_Mechanism cluster_before Before Exchange cluster_after After Exchange Adsorbent Adsorbent Surface (e.g., Zeolite with Na⁺) Na_aq 2Na⁺ (aqueous) Adsorbent->Na_aq Adsorbed_Sr Adsorbed Sr²⁺ Adsorbent->Adsorbed_Sr Ion Exchange Sr_aq Sr²⁺ (aqueous) Sr_aq->Adsorbed_Sr

Caption: Mechanism of this compound removal by ion exchange.

Lime_Softening_Process A Contaminated Water (contains Ca²⁺, Sr²⁺) B Add Lime (Ca(OH)₂) and Soda Ash (Na₂CO₃) A->B C Increase pH and Carbonate Concentration B->C D Precipitation of CaCO₃ and SrCO₃ C->D E Flocculation & Sedimentation D->E F Solid-Liquid Separation (Filtration) E->F G Treated Water (Low Sr²⁺) F->G Effluent H Sludge (CaCO₃, SrCO₃) F->H Solid Waste

Caption: Logical workflow of the lime softening process.

Concluding Remarks

The selection and optimization of a this compound removal method require careful consideration of the specific application and water matrix. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct experiments to evaluate and compare different treatment technologies. Further research may focus on developing novel adsorbent materials with higher selectivity and capacity, optimizing operational parameters for existing technologies, and assessing the long-term stability and disposal of the resulting this compound-laden waste.

References

Strontium-Based Nanoparticles: A Versatile Platform for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium-based nanoparticles (SrNPs) are emerging as a highly promising and versatile platform in the field of drug delivery. Their inherent biocompatibility, biodegradability, and unique pH-responsive properties make them ideal candidates for the targeted and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of various this compound-based nanosystems for researchers, scientists, and drug development professionals. The unique characteristic of many this compound-based nanoparticles is their dissolution in acidic environments, such as those found in tumor microenvironments and cellular endosomes, allowing for site-specific drug release and enhanced therapeutic efficacy.[1][2][3] This targeted delivery minimizes systemic toxicity and improves the overall performance of the encapsulated drugs.[1][2]

Data Presentation: Physicochemical and In Vitro Performance of this compound-Based Nanoparticles

The following tables summarize key quantitative data for different types of this compound-based nanoparticles, providing a comparative overview of their physical properties and performance in drug delivery applications.

Table 1: Physicochemical Characterization of this compound-Based Nanoparticles

Nanoparticle TypeFormulationAverage Size (d.nm)Zeta Potential (mV)Reference(s)
This compound Carbonate (SCNs) -86.8Not Specified[4]
Etoposide-loaded (ESCNs)Not SpecifiedNot Specified[4]
This compound Sulfite (SSNs) Unmodified180 ± 20+12 ± 2[1]
Na-Glc-Stabilized110 ± 15+8 ± 1.5[1]
This compound-Doped Hydroxyapatite (Sr-HA) 10at% SrNot SpecifiedNot Specified[5]
50at% SrNot SpecifiedNot Specified[5]
This compound-Doped Calcium Phosphate DNA-Templated~300Not Specified[6]

Table 2: Drug Loading and pH-Responsive Release of this compound-Based Nanoparticles

Nanoparticle TypeDrug/CargoDrug Loading Capacity (%)Encapsulation Efficiency (%)pH-Responsive Release CharacteristicsReference(s)
This compound Carbonate (SCNs) Etoposide34.4 ± 0.371.6 ± 1.9Significant release at pH 5.8 and 3.0; slow release at pH 7.4.[1][7][4][7]
This compound Sulfite (SSNs) siRNANot Specified91 - 94%Dissolution in acidic endosomal environment.[1][2][1]
This compound-Doped Hydroxyapatite (Sr-HA) Bovine Serum Albumin5.55Not ReportedSustained protein release.[8][9]
This compound-Doped Hydroxyapatite (Sr-HA) Lysozyme9.05Not ReportedSustained protein release.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, drug loading, and in vitro evaluation of this compound-based nanoparticles.

Protocol 1: Synthesis of pH-Sensitive this compound Carbonate Nanoparticles (SCNs)

This protocol describes a facile mixed solvent method for the synthesis of this compound carbonate nanoparticles.[4]

Materials:

  • This compound chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Citric acid

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Solution A: Dissolve 0.267 g of SrCl₂·6H₂O in a 180 mL mixed solvent of ethanol and deionized water (volume ratio = 8:1).

  • Prepare Solution B: Dissolve 0.106 g of Na₂CO₃ in a 40 mL mixed solvent of ethanol and deionized water (volume ratio = 1:1).

  • Add 0.026 g of citric acid to Solution A and stir vigorously.

  • Add Solution B drop-wise to the vigorously stirred Solution A.

  • Allow the reaction to proceed for 24 hours at room temperature (15°C–25°C).

  • Centrifuge the resulting suspension to collect the nanoparticles.

  • Wash the nanoparticles three times with deionized water.

  • Dry the purified nanoparticles at 60°C.

Protocol 2: Etoposide Loading into this compound Carbonate Nanoparticles (ESCNs)

This protocol outlines a simultaneous process for the formation of this compound carbonate nanocarriers and the encapsulation of the anticancer drug etoposide.[4]

Materials:

  • Etoposide

  • This compound chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Citric acid

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Solution A: Dissolve 0.837 g of etoposide and 0.267 g of SrCl₂·6H₂O in a 180 mL mixed solvent of ethanol and deionized water (volume ratio = 8:1).

  • Prepare Solution B: Dissolve 0.106 g of Na₂CO₃ in a 40 mL mixed solvent of ethanol and deionized water (volume ratio = 1:1).

  • Add 0.026 g of citric acid into Solution A.

  • Add Solution B drop-wise to the vigorously stirred Solution A.

  • Continue the reaction for 24 hours at room temperature.

  • Collect the etoposide-loaded nanoparticles by centrifugation.

  • Wash the product three times with deionized water.

  • Dry the final product at 60°C.

Protocol 3: Synthesis of this compound-Doped Hydroxyapatite (Sr-HA) Nanoparticles

This protocol describes the hydrothermal synthesis of this compound-doped hydroxyapatite nanoparticles.[10]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • This compound nitrate (Sr(NO₃)₂)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonia solution (25%)

  • Deionized water

Procedure:

  • For 50at% Sr-doped HA, dissolve 1.9 g of Ca(NO₃)₂·4H₂O, 1.703 g of Sr(NO₃)₂, and 1.275 g of (NH₄)₂HPO₄ in 60 mL of deionized water.

  • Adjust the pH of the solution to between 10 and 10.5 using a 25% ammonia solution.

  • Stir the mixture for 5 minutes.

  • Transfer the mixture to a hydrothermal reactor and age at 150°C for 6 hours.

  • After cooling, collect the nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with deionized water.

  • Dry the final product at 70°C for 12 hours.

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol details the procedure to evaluate the pH-triggered release of a drug from this compound-based nanoparticles.[7]

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-Buffered Saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.8 and pH 3.0

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Resuspend a known amount (e.g., 100 mg) of drug-loaded nanoparticles in 5 mL of the release medium (PBS or acetate buffer at the desired pH).

  • Load the suspension into a pre-treated dialysis bag.

  • Place the dialysis bag in a flask containing 200 mL of the corresponding release medium.

  • Incubate at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time intervals, withdraw a 1 mL aliquot of the release medium from the flask and replace it with 1 mL of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug release over time.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the in vitro cytotoxicity of this compound nanoparticle-based drug delivery systems on cancer cells.[2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound nanoparticle-drug complexes

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Replace the old medium with fresh medium containing various concentrations of the nanoparticle-drug complexes. Include untreated cells as a control.

  • Incubate the cells for the desired period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 6: Cellular Uptake Analysis using Fluorescence Microscopy

This protocol allows for the visualization of cellular uptake of fluorescently labeled siRNA-loaded this compound sulfite nanoparticles.[2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Fluorescently-labeled siRNA-loaded this compound sulfite nanoparticles (e.g., AF488-siRNA)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • Seed cells in a suitable culture dish and allow them to adhere overnight.

  • Treat the cells with the fluorescently-labeled siRNA-loaded nanoparticles in fresh culture medium.

  • Incubate for a specific duration (e.g., 4-12 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA.

  • Mount the cells on a microscope slide.

  • Visualize the intracellular fluorescence using a fluorescence microscope.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for pH-sensitive this compound-based nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Loading cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation s1 Precursor Solutions s2 Precipitation/ Co-precipitation s1->s2 s4 Drug Loading (Simultaneous/Post-synthesis) s2->s4 s3 Drug/ Cargo s3->s4 c1 Size & Zeta Potential (DLS) s4->c1 c2 Morphology (SEM/TEM) s4->c2 c3 Drug Loading Efficiency (UV-Vis) s4->c3 i1 pH-Responsive Release Assay s4->i1 i2 Cytotoxicity (MTT Assay) s4->i2 i3 Cellular Uptake (Fluorescence Microscopy) s4->i3

General experimental workflow for this compound-based nanoparticles.

endosomal_escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking (pH ~5.5-6.0) cluster_release Cytosolic Drug Release cluster_action Therapeutic Action np SrNP-Drug Complex cell Cancer Cell np->cell Endocytosis endo Endosome containing SrNP-Drug Complex cell->endo diss SrNP Dissolution (Acidic pH) endo->diss escape Endosomal Escape (e.g., Proton Sponge Effect) diss->escape release Drug Release into Cytoplasm escape->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Mechanism of pH-responsive drug release and endosomal escape.

Conclusion

This compound-based nanoparticles represent a highly adaptable and effective platform for the development of advanced drug delivery systems. Their pH-responsive nature, coupled with their biocompatibility, offers significant advantages for targeted cancer therapy and other applications. The protocols and data presented in this document provide a solid foundation for researchers to explore and optimize these promising nanocarriers for their specific research and therapeutic goals. Further in vivo studies are warranted to fully elucidate their biodistribution, clearance, and long-term safety profiles, paving the way for their potential clinical translation.[11]

References

Application Notes and Protocols for Quantifying Strontium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium, an alkaline earth metal with chemical properties similar to calcium, plays a significant role in bone metabolism. Its quantification in biological samples is crucial for various research areas, including toxicology, nutritional science, and the development of therapeutic agents for bone-related disorders like osteoporosis. This document provides detailed application notes and protocols for the accurate and precise measurement of this compound in diverse biological matrices, including serum, urine, bone, and soft tissues. The primary analytical techniques covered are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Zeeman Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF).

Analytical Techniques: An Overview

Several analytical methods are available for the determination of this compound in biological samples, each with its own advantages in terms of sensitivity, sample throughput, and instrumentation requirements.[1][2] ICP-MS is renowned for its high sensitivity and ability to measure trace levels of this compound.[1] Zeeman AAS offers a robust and reliable alternative, particularly for routine clinical and research applications.[3][4] XRF provides a non-invasive or minimally destructive method, especially valuable for in vivo bone this compound measurements.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the different analytical techniques, allowing for easy comparison of their performance characteristics across various biological samples.

Table 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Biological MatrixSample PreparationLLOQ/Detection LimitMean Endogenous LevelsReference
Human SerumDilution with 1% HNO₃10 ng/mL (LLOQ)34.6 ± 15.2 ng/mL[1]
Whole Blood (Children)Optimized sample preparationNot specified44.2 ± 4.24 µg/L (control group)[7][8]
Urine (Children)Optimized sample preparationNot specified296.4 ± 61.5 µg/L (control group)[7][8]

Table 2: Zeeman Atomic Absorption Spectrometry (AAS)

Biological MatrixSample PreparationDetection LimitSensitivityReference
Serum1:4 dilution with Triton X-100-HNO₃ mixture1.2 µg/L2.4 pg[3][4]
Urine1:20 dilution with HNO₃0.3 µg/L2.4 pg[3][4]
BoneDigestion with concentrated HNO₃0.4 µg/g3.9 pg[3][4]
Soft TissuesDissolution in tetramethylammonium hydroxide2.2 ng/g2.6 pg[3][4]

Table 3: X-ray Fluorescence (XRF)

Biological MatrixTechniqueMinimum Detectable Limit (MDL)Measurement TimeReference
Bone (in vivo)109Cd source~0.25 mg Sr/g CaNot specified[5]
Bone (in vivo, portable)X-ray tube sourceNot specified2 minutes[6]
Bone (in vivo, radioisotope-based)109Cd source22 µg Sr/g Ca30 minutes[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: Quantification of this compound in Human Serum using ICP-MS

This protocol is based on a validated bioanalytical method for the measurement of endogenous this compound levels in human serum.[1]

1. Materials and Reagents:

  • Nitric Acid (HNO₃), trace metal grade

  • This compound standard solution (1000 µg/mL)

  • Yttrium (Y) internal standard solution (100 µg/mL)

  • Pooled human serum (for quality controls)

  • Deionized water (≥18 MΩ·cm)

2. Preparation of Solutions:

  • 1% HNO₃ (v/v): Add 10 mL of concentrated HNO₃ to 990 mL of deionized water.

  • Internal Standard (IS) Working Solution (100 ng/mL Y): Spike 200 µL of 100 µg/mL Yttrium standard into 200 mL of 1% HNO₃.[1]

  • Calibration Standards (10 to 250 ng/mL): Prepare an intermediate stock of 1000 ng/mL this compound in 1% HNO₃. From this, perform serial dilutions with 1% HNO₃ to create working calibration standards.[1]

  • Quality Control (QC) Samples: Use unspiked pooled human serum as the low QC. Prepare mid and high QCs by spiking the pooled serum with known concentrations of this compound (e.g., 80 and 150 ng/mL).[1]

3. Sample Preparation:

  • Dilute serum samples, calibration standards, and QCs 1:10 with the IS working solution. For example, combine 200 µL of the sample with 1800 µL of the IS solution.[1]

  • Gently mix the diluted samples.

4. ICP-MS Instrumentation and Analysis:

  • Use an ICP-MS system equipped with a standard sample introduction system.

  • Aspirate approximately 0.6 to 0.7 mL of the diluted sample for analysis.[1]

  • Monitor the ⁸⁸Sr isotope for this compound and ⁸⁹Y for the internal standard.

  • Typical instrument settings should be optimized for sensitivity and stability.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the calibration standards.

  • Quantify the this compound concentration in the unknown samples using the calibration curve.

Workflow Diagram: ICP-MS Analysis of this compound in Serum

ICPMS_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis ICP-MS Analysis S1 Prepare 1% HNO3 S2 Prepare Yttrium Internal Standard S3 Prepare this compound Calibration Standards S4 Prepare Quality Control Samples P1 Collect Serum Sample P2 Dilute Sample 1:10 with Internal Standard P1->P2 200 µL sample + 1800 µL IS P3 Mix Gently P2->P3 A1 Aspirate Sample into ICP-MS P3->A1 A2 Monitor ⁸⁸Sr and ⁸⁹Y Isotopes A1->A2 A3 Generate Calibration Curve A2->A3 A4 Quantify this compound Concentration A3->A4

Caption: Workflow for this compound Quantification in Serum by ICP-MS.

Protocol 2: Quantification of this compound in Bone and Soft Tissues using Zeeman AAS

This protocol is adapted from a method for determining this compound in various biological matrices by Zeeman atomic absorption spectrometry.[3][4]

1. Materials and Reagents:

  • Nitric Acid (HNO₃), concentrated

  • Tetramethylammonium hydroxide (TMAH) solution

  • This compound standard solution

  • Polytetrafluoroethylene (Teflon) tubes

  • Pyrolytically coated graphite tubes

2. Sample Preparation:

  • Bone Samples:

    • Place a known weight of the bone sample into a stoppered Teflon tube.

    • Add concentrated HNO₃ to digest the sample.[3][4]

    • The digestion can be facilitated by heating.

    • After complete digestion, dilute the sample to a suitable volume with deionized water.

  • Soft Tissue Samples:

    • Place a known weight of the soft tissue sample into a suitable container.

    • Add TMAH solution to dissolve the tissue.[3][4]

    • Once dissolved, dilute the sample to a suitable volume with deionized water.

3. AAS Instrumentation and Analysis:

  • Use a Zeeman atomic absorption spectrometer equipped with a graphite furnace atomizer.

  • Use pyrolytically coated graphite tubes.

  • Atomization should be performed from the wall of the graphite tube.[3][4]

  • Optimize the furnace temperature program (drying, ashing, atomization, and cleaning steps) for the specific matrix.

  • Use an appropriate wavelength for this compound analysis (typically 460.7 nm).

4. Calibration and Quantification:

  • For bone and tissue samples, aqueous calibrators can be used.[3][4]

  • Prepare a series of this compound standards of known concentrations.

  • Generate a calibration curve by plotting the integrated absorbance signal against the this compound concentration.

  • Determine the this compound concentration in the samples from the calibration curve.

Workflow Diagram: AAS Analysis of this compound in Bone and Tissue

AAS_Workflow cluster_bone Bone Sample Preparation cluster_tissue Soft Tissue Sample Preparation cluster_analysis Zeeman AAS Analysis B1 Weigh Bone Sample B2 Digest with Concentrated HNO3 B1->B2 B3 Dilute to Final Volume B2->B3 A1 Inject Sample into Graphite Furnace B3->A1 T1 Weigh Tissue Sample T2 Dissolve in TMAH T1->T2 T3 Dilute to Final Volume T2->T3 T3->A1 A2 Run Optimized Temperature Program A1->A2 A3 Measure Absorbance at 460.7 nm A2->A3 A4 Quantify using Aqueous Calibration A3->A4

Caption: Workflow for this compound Quantification in Bone and Tissue by AAS.

Method Validation and Quality Control

For all analytical methods, a thorough validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Potential isobaric interferences (e.g., ⁸⁷Rb on ⁸⁷Sr in ICP-MS) should be investigated and mitigated.[10][11]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[12]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.[3][4]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of certified reference materials and participation in proficiency testing programs are highly recommended for ongoing quality assurance.

Concluding Remarks

The choice of analytical technique for this compound quantification depends on the specific research question, the biological matrix of interest, the required sensitivity, and the available instrumentation. ICP-MS offers the highest sensitivity for trace-level analysis, while Zeeman AAS provides a robust and cost-effective solution for a wide range of applications. XRF is a powerful tool for non-invasive bone this compound measurements. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for this compound analysis in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Strontium Isotope Ratio Measurements in TIMS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thermal Ionization Mass Spectrometry (TIMS) for strontium (Sr) isotope ratio analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in Sr isotope analysis by TIMS?

A1: The most common sources of error in Sr isotope analysis by TIMS include isobaric interferences, instrumental mass fractionation, unstable ion beams, baseline noise, and issues with Faraday cup detectors. Isobaric interference from Rubidium (⁸⁷Rb on ⁸⁷Sr) is a primary concern that requires careful chemical separation or mathematical correction.[1][2][3] Instrumental mass fractionation needs to be corrected using a stable isotope ratio (e.g., ⁸⁶Sr/⁸⁸Sr = 0.1194).[2][4]

Q2: How much sample is required for a precise Sr isotope measurement?

A2: TIMS is a highly sensitive technique. While several micrograms of this compound (25-100 µg) are often used, as little as 5 µg of Sr can be analyzed effectively.[5] The exact amount depends on the concentration of Sr in the sample material. For samples with low Sr concentrations, a larger initial sample mass will be required to yield enough purified Sr for analysis.[5]

Q3: What is the difference between static and dynamic (or multidynamic) measurement modes?

A3: In static mode , each isotope beam is measured simultaneously on a separate Faraday cup detector.[6] This method is fast and efficient. Dynamic mode involves jumping different isotopes across the same or multiple detectors in a sequence. This can help to correct for variations in detector efficiency and amplifier response, leading to very high precision and accuracy, and is often considered the 'gold standard' for high-precision measurements.[6][7][8]

Q4: How often should I run a standard?

A4: It is crucial to run a well-characterized standard, such as NIST SRM 987, regularly to monitor instrument performance and correct for instrumental drift. Standards should be run at the beginning and end of every analytical session (or sample wheel) and interspersed with unknown samples, typically after every 8-10 samples.[5] This allows for bracketing of samples and ensures data quality.

Troubleshooting Guides

Issue 1: Unstable or Low Ion Beam Intensity

Symptom: The ⁸⁸Sr ion beam is weak (e.g., <1V), erratic, or dies off quickly during the analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details
Poor Filament Loading Re-evaluate your filament loading protocol.Ensure the sample is deposited as a small, centered spot on the filament. Use an appropriate activator solution, such as Ta₂O₅ in H₃PO₄, to enhance ionization.[2][7]
Incorrect Filament Temperature Optimize the filament heating procedure.Ramping up the filament current too quickly can cause the sample to "flash off." A gradual increase in temperature is necessary to achieve a stable and sustained ion beam. The optimal ionization temperature for Sr is typically between 1350-1400 °C.[2]
Insufficient Sample Verify the amount of Sr loaded.Based on the expected Sr concentration, ensure enough sample has been processed and loaded onto the filament. A minimum of ~5µg of Sr is recommended.[5]
Filament Contamination Use new, properly degassed filaments.Filaments should be degassed at high temperatures in a vacuum before loading the sample to remove any potential contaminants.
Issue 2: High or Unstable Baseline (Noise, Spikes, or Drift)

Symptom: The baseline measurement before analysis shows high noise, random spikes, or a consistent drift.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details
Electronic Noise Check electrical connections and grounding.Spikes are often electronic in origin.[9][10] Ensure all cables are securely connected and that the instrument has a clean, stable power supply. Nearby equipment can sometimes be a source of interference.[9]
Contamination Clean the ion source and check gas lines.Contamination in the ion source, detector, or carrier gases can lead to a noisy or drifting baseline.[9][11] A gradual increase in noise over time often points to detector contamination.[9]
Deteriorating Faraday Cups Perform a Faraday cup gain calibration.Over time, the efficiency of Faraday cups can change due to the deposition of analyte atoms.[7][12] Regular gain calibration is essential. If a cup is significantly degraded, it may need replacement.
Vacuum System Issues Check for leaks in the vacuum system.An unstable vacuum can cause erratic baseline behavior. Monitor the vacuum gauges for any signs of pressure fluctuations.
Issue 3: Inaccurate ⁸⁷Sr/⁸⁶Sr Ratios (Interference)

Symptom: The measured ⁸⁷Sr/⁸⁶Sr ratio for a standard (e.g., NIST SRM 987) is consistently incorrect, often higher than the accepted value.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details
Rubidium (Rb) Interference Improve chemical separation or apply a mathematical correction.⁸⁷Rb is a direct isobaric interference on ⁸⁷Sr.[1] Use a Sr-specific ion-exchange resin to effectively separate Rb from Sr before analysis.[5] During analysis, monitor the ⁸⁵Rb signal; if present, a correction can be applied based on the natural ⁸⁵Rb/⁸⁷Rb ratio.[1][3]
Doubly-Charged Rare Earth Element (REE) Interferences Check for the presence of REEs.Doubly-charged ions of elements like Erbium (Er) and Ytterbium (Yb) can potentially interfere with Sr isotopes.[1] This is less common in TIMS than in MC-ICP-MS but can be an issue for certain sample types. Proper chemical separation should remove these interferences.
Incorrect Mass Fractionation Correction Verify the normalization routine.The ⁸⁷Sr/⁸⁶Sr ratio must be corrected for instrumental mass fractionation by normalizing to the stable ⁸⁶Sr/⁸⁸Sr ratio of 0.1194 using an appropriate mass fractionation law (e.g., exponential).[2][4]

Experimental Protocols

Protocol 1: this compound Separation using Ion-Exchange Chromatography

This protocol outlines a general procedure for separating Sr from a sample matrix, particularly for removing Rb.

  • Sample Dissolution: Dissolve the prepared sample powder or residue in an appropriate acid (e.g., HNO₃ or HCl).

  • Column Preparation: Use a pre-cleaned column packed with a Sr-specific ion-exchange resin (e.g., Sr-Resin). Condition the resin by passing appropriate acids through the column as per the manufacturer's instructions.

  • Sample Loading: Load the dissolved sample solution onto the column.

  • Matrix Elution: Wash the column with a specific concentration of acid (e.g., 3M HNO₃) to elute matrix elements, including Rb. Collect and save this fraction if other analyses are needed.

  • This compound Elution: Elute the purified Sr from the resin using ultra-pure water or a very dilute acid.[5]

  • Dry Down: Collect the Sr fraction in a clean Teflon beaker and evaporate it to dryness on a hotplate at a low temperature. The purified Sr is now ready for loading onto a TIMS filament.

Protocol 2: Filament Loading for this compound Analysis
  • Filament Preparation: Mount a degassed single Rhenium (Re) filament onto a loading jig in a clean-air environment.

  • Sample Redissolution: Redissolve the purified, dried Sr sample in a small volume (e.g., 1-2 µL) of dilute acid (e.g., 0.3M H₃PO₄).[5]

  • Loading: Using a micropipette, carefully load approximately 1 µL of the redissolved sample onto the center of the filament.

  • Drying: Pass a low current (e.g., ~1 A) through the filament to gently dry the sample onto the surface.[7]

  • Activator Application: Add 1 µL of a Tantalum pentoxide (Ta₂O₅) activator solution suspended in phosphoric acid (H₃PO₄) on top of the dried sample spot.[7] This promotes stable and efficient ionization.

  • Final Drying: Gently heat the filament again with a low current until the activator is dry. The filament is now ready to be loaded into the TIMS turret.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TIMS Analysis Sample Initial Sample Dissolution Acid Dissolution Sample->Dissolution Chromatography Ion-Exchange Chromatography (Sr Separation) Dissolution->Chromatography PurifiedSr Purified Sr Fraction Chromatography->PurifiedSr Loading Filament Loading PurifiedSr->Loading TIMS TIMS Measurement Loading->TIMS Data Raw Isotope Ratios TIMS->Data Processing Data Processing (Mass Bias & Interference Correction) Data->Processing Result Final ⁸⁷Sr/⁸⁶Sr Ratio Processing->Result

Caption: Workflow for this compound Isotope Analysis.

Troubleshooting_Tree Start Inaccurate ⁸⁷Sr/⁸⁶Sr Result CheckStandard Check Standard (NIST SRM 987) Is it also inaccurate? Start->CheckStandard CheckBlanks Analyze Procedural Blanks Are they clean? CheckStandard->CheckBlanks No, only sample Interference Potential Isobaric Interference (e.g., ⁸⁷Rb) CheckStandard->Interference Yes MassBias Incorrect Mass Bias Correction CheckBlanks->MassBias Yes, blanks are clean InstrumentDrift Instrumental Drift / Detector Issue CheckBlanks->InstrumentDrift No, blanks show contamination ReviewSeparation Review/Optimize Chemical Separation Protocol Interference->ReviewSeparation MonitorRb Monitor ⁸⁵Rb Signal During Analysis Interference->MonitorRb VerifyCorrection Verify ⁸⁶Sr/⁸⁸Sr Normalization (0.1194) MassBias->VerifyCorrection CalibrateCups Run Faraday Cup Gain Calibration InstrumentDrift->CalibrateCups TuneSource Re-tune Ion Source InstrumentDrift->TuneSource

Caption: Troubleshooting Decision Tree for Inaccurate Results.

References

Technical Support Center: Overcoming Isobaric Interferences in Strontium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interferences during strontium (Sr) analysis.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when isotopes of different elements have nearly the same mass-to-charge ratio (m/z), making them difficult to distinguish using a mass spectrometer. In this compound analysis, the most significant isobaric interference is from Rubidium-87 (⁸⁷Rb) on this compound-87 (⁸⁷Sr), as both have a nominal mass of 87 amu.[1][2][3] This is a critical issue in applications requiring precise ⁸⁷Sr/⁸⁶Sr isotope ratio measurements, such as in geological dating, environmental tracing, and clinical studies. Other potential isobaric interferences on this compound isotopes include doubly charged rare earth elements (e.g., ¹⁶⁸Er²⁺ on ⁸⁴Sr) and molecular ions (e.g., Ca dimers).[4]

Q2: Why can't standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS) resolve the ⁸⁷Rb and ⁸⁷Sr interference?

A2: Standard quadrupole-based ICP-MS systems lack the necessary resolution to separate ions with very small mass differences.[1][2] Even high-resolution ICP-MS (HR-ICP-MS) cannot resolve the ⁸⁷Rb and ⁸⁷Sr overlap because the required mass resolution is extremely high (approximately 290,000), which is beyond the capabilities of current commercial instruments.[5] Similarly, techniques like Kinetic Energy Discrimination (KED), which are effective for removing polyatomic interferences, are not suitable for separating isobaric interferences from elemental ions of similar size.[1][2]

Q3: What are the primary techniques used to overcome isobaric interferences in this compound analysis?

A3: The main strategies to mitigate isobaric interferences in this compound analysis include:

  • Collision/Reaction Cell (CRC) Technology: This is a common approach in modern ICP-MS instruments.[6][7] It involves introducing a reaction or collision gas into a cell positioned before the mass analyzer. The gas selectively reacts with either the analyte (Sr) or the interfering ion (Rb), causing a mass shift and allowing for their separation.[1][2][3][8]

  • Triple Quadrupole ICP-MS (ICP-QQQ or TQ-ICP-MS): This advanced instrumentation offers enhanced control over the reactions in the CRC. The first quadrupole acts as a mass filter, allowing only ions of a specific m/z (e.g., 87) to enter the cell, thereby preventing unwanted side reactions from other matrix components.[1][2][3]

  • Chemical Separation: This involves chromatographically separating this compound from rubidium and other interfering elements before introducing the sample into the ICP-MS.[8][9][10][11] This is a mandatory step for high-precision techniques like Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector ICP-MS (MC-ICP-MS).[4][8]

Q4: How does Collision/Reaction Cell (CRC) technology work to remove ⁸⁷Rb interference?

A4: CRC technology utilizes the different chemical reactivities of Sr⁺ and Rb⁺ ions with a specific gas. For example, when oxygen (O₂) is used as a reaction gas, this compound ions react to form this compound oxide ions (SrO⁺) at a higher mass-to-charge ratio (e.g., ⁸⁷Sr¹⁶O⁺ at m/z 103).[1][2][8] Rubidium, being less reactive with oxygen, does not form an oxide.[1][2] The mass spectrometer is then set to measure the mass of the SrO⁺ ions, effectively separating them from the unreacted Rb⁺ ions at the original mass. Other reactive gases like ammonia (NH₃), nitrous oxide (N₂O), and methyl fluoride (CH₃F) can also be used.[1][12][13][14]

Troubleshooting Guide

Problem 1: Inaccurate ⁸⁷Sr/⁸⁶Sr ratios, suspecting ⁸⁷Rb interference.

  • Initial Check:

    • Analyze a Rubidium Standard: Prepare and analyze a standard solution containing only rubidium. If a significant signal is detected at m/z 87, it confirms the presence of ⁸⁷Rb.[15]

    • Analyze a Blank: Run a blank sample to ensure there is no background contamination at the masses of interest.[15]

    • Review Sample Matrix: Assess the sample composition. Geological and certain biological samples can have high Rb/Sr ratios, making interference more likely.[4]

  • Corrective Actions:

    • Implement a Collision/Reaction Cell (CRC) Method:

      • Gas Selection: Use a reactive gas like oxygen (O₂) or nitrous oxide (N₂O) to induce a mass shift in the this compound isotopes.[1][8][13]

      • Mass-Shift Analysis: Set the mass spectrometer to detect the product ion (e.g., ¹⁰³[⁸⁷Sr¹⁶O]⁺).

      • Optimization: Optimize gas flow rates and cell parameters to maximize the formation of the product ion and minimize side reactions.

    • Utilize Triple Quadrupole ICP-MS (if available):

      • Mass Filtering: Set the first quadrupole (Q1) to only allow ions with m/z 87 to enter the reaction cell. This prevents other matrix elements from forming new interferences at the product ion mass.[1][3]

      • Reaction and Detection: Introduce the reaction gas into the cell and set the third quadrupole (Q3) to detect the mass of the SrO⁺ product ion.

    • Perform Chemical Separation:

      • For high-precision applications or when CRC is insufficient, use extraction chromatography with a this compound-specific resin (e.g., Eichrom Sr resin) to separate Sr from Rb prior to analysis.[16][17]

Problem 2: Suspected interference from doubly charged rare earth elements (REEs).

  • Initial Check:

    • Analyze REE Standards: If your samples are known to contain high levels of REEs (e.g., geological samples), analyze standards of elements like Erbium (Er) and Ytterbium (Yb). Doubly charged ions will appear at half their mass-to-charge ratio (e.g., ¹⁶⁸Er²⁺ at m/z 84, interfering with ⁸⁴Sr).[4]

    • Monitor Half Masses: During analysis, monitor non-integer masses (e.g., m/z 83.5 for ¹⁶⁷Er²⁺) to detect the presence of doubly charged REEs.[4]

  • Corrective Actions:

    • Mathematical Correction: If the interference is minor and consistent, a mathematical correction can be applied based on the measured intensity of another isotope of the interfering element.

    • Chemical Separation: For accurate results, especially in samples with high REE concentrations, chemical separation is the most robust solution to remove these interferences before ICP-MS analysis.

Experimental Protocols

Protocol 1: Overcoming ⁸⁷Rb Interference using Triple Quadrupole ICP-MS with Oxygen Reaction Gas

This protocol is based on the methodology for resolving ⁸⁷Rb interference on ⁸⁷Sr using a mass-shift approach with O₂.[1][8]

  • Instrumentation: A triple quadrupole ICP-MS (TQ-ICP-MS) system.

  • Sample Preparation: Prepare standards and samples in 2% nitric acid.

  • Instrument Tuning: Tune the instrument for optimal sensitivity and stability.

  • TQ-ICP-MS Method Setup:

    • Q1 (Mass Filter): Set to m/z = 87 to isolate both ⁸⁷Sr⁺ and ⁸⁷Rb⁺.

    • Collision/Reaction Cell (CRC): Introduce oxygen (O₂) as the reaction gas. Optimize the gas flow to promote the reaction Sr⁺ + O₂ → SrO⁺ + O.

    • Q2 (Reaction Cell): Functions to guide the ions through the cell.

    • Q3 (Analyzer): Set to m/z = 103 to detect the ⁸⁷Sr¹⁶O⁺ product ion. To determine the ⁸⁷Sr/⁸⁶Sr ratio, also measure ⁸⁶Sr as ⁸⁶Sr¹⁶O⁺ at m/z = 102 (with Q1 set to m/z 86).

  • Data Acquisition: Acquire data for both the analyte and a reference isotope to calculate the isotope ratio.

Quantitative Data Summary

The following tables summarize the effectiveness of different techniques in removing isobaric interferences on this compound.

Table 1: Comparison of ⁸⁷Sr/⁸⁸Sr Isotope Ratio Measurement in the Presence of Rubidium using Different ICP-MS Modes

Rb Concentration (µg·L⁻¹)SQ-KED Mode (⁸⁷Sr/⁸⁸Sr)TQ-O₂ Mode (⁸⁷Sr¹⁶O⁺/⁸⁸Sr¹⁶O⁺)Theoretical Ratio
00.08470.0847~0.0847
10.11930.0847~0.0847
100.46580.0847~0.0847
1004.0260.0847~0.0847

Data adapted from Thermo Fisher Scientific Application Note 44365. The theoretical ⁸⁷Sr/⁸⁸Sr ratio is approximately 0.0847 (derived from natural abundances of 7.00% for ⁸⁷Sr and 82.58% for ⁸⁸Sr). The data clearly shows that the Single Quadrupole with Kinetic Energy Discrimination (SQ-KED) mode is heavily affected by the presence of Rb, while the Triple Quadrupole with Oxygen reaction gas (TQ-O₂) mode effectively removes the interference.[1]

Visualizations

// Node Definitions start [label="Inaccurate Sr Isotope Ratios", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rb [label="Suspect 87Rb Interference?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_rb_std [label="Analyze Rb Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ree [label="Suspect Doubly Charged\nREE Interference?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_ree_std [label="Analyze REE Standards &\nMonitor Half-Masses", fillcolor="#F1F3F4", fontcolor="#202124"]; use_crc [label="Implement CRC Method\n(e.g., O2 Reaction Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_tq [label="Utilize Triple Quadrupole\n(TQ-ICP-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chem_sep [label="Perform Chemical Separation\n(e.g., Sr Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; accurate_data [label="Accurate Sr Isotope Data", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; math_correct [label="Apply Mathematical Correction", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_rb; check_rb -> analyze_rb_std [label="Yes"]; analyze_rb_std -> use_crc; use_crc -> use_tq [label="Interference Persists"]; use_tq -> chem_sep [label="High Precision Needed"]; chem_sep -> accurate_data; use_crc -> accurate_data [label="Resolved"]; use_tq -> accurate_data [label="Resolved"]; check_rb -> check_ree [label="No"]; check_ree -> analyze_ree_std [label="Yes"]; analyze_ree_std -> math_correct; math_correct -> accurate_data [label="Minor Interference"]; math_correct -> chem_sep [label="Major Interference"]; check_ree -> accurate_data [label="No"]; }

Caption: Schematic of a triple quadrupole ICP-MS system resolving ⁸⁷Rb interference on ⁸⁷Sr using a mass-shift reaction with oxygen.

References

troubleshooting strontium ranelate solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro solubility of strontium ranelate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ranelate not dissolving in standard organic solvents like DMSO or ethanol?

A1: this compound ranelate is practically insoluble in organic solvents, including DMSO and ethanol.[1][2] It is a salt of an organic acid, and such salts often have poor solubility in non-polar solvents.[3] Attempting to dissolve it in these solvents will likely result in a suspension rather than a true solution, leading to inaccurate concentrations in your experiments.

Q2: What is the recommended solvent for preparing this compound ranelate stock solutions?

A2: The recommended solvent is an aqueous medium. This compound ranelate's solubility is highly dependent on pH. It is freely soluble in aqueous media at a low pH (below 2.0) but is only slightly soluble in neutral aqueous media.[1] For cell culture experiments, preparing a stock solution directly in the culture medium or in sterile water is a common practice.[2][4]

Q3: I'm observing precipitation after adding my this compound ranelate stock to the cell culture medium. What could be the cause?

A3: This can occur for several reasons:

  • High Concentration: The final concentration in your medium may exceed its solubility limit at neutral pH. In vitro effects are typically observed in the 1-20 mM range, but higher concentrations can be problematic.[1]

  • Interaction with Media Components: Cell culture media are complex solutions containing salts, amino acids, and proteins. This compound ranelate's bioavailability is reduced by calcium, which is present in most culture media.[5] This suggests potential for complexation or precipitation.

  • pH Shift: If you prepared a highly concentrated acidic stock solution, adding it to the buffered culture medium will raise the pH, drastically reducing the solubility of this compound ranelate and causing it to precipitate.

Q4: Can I dissolve this compound ranelate directly into my cell culture medium?

A4: Yes, this is a feasible method. One study successfully prepared a 2.0 mmol/L solution by dissolving 51.35 mg of this compound ranelate in 50 mL of culture medium, which was then used to make further dilutions.[4] This approach avoids issues with solvent toxicity and pH shifts from acidic stock solutions. However, complete dissolution may require agitation and time. Always ensure the compound is fully dissolved before adding it to your cells.

Q5: How does pH affect the stability of this compound ranelate in solution?

A5: While low pH is required for high solubility, prolonged exposure to a strong acidic environment can lead to degradation.[6] Conversely, the compound shows good stability under alkaline, thermal, and UV light conditions.[6] For stock solutions, it is best to prepare them fresh. If storage is necessary, filter-sterilize and store at -80°C for up to one year.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with this compound ranelate.

Problem: Powder is not dissolving or forming a suspension.
Potential Cause Recommended Solution
Incorrect Solvent Avoid organic solvents like DMSO and ethanol.[1][2] Use sterile, deionized water or directly use your cell culture medium (e.g., DMEM).[4]
pH of Solvent The neutral pH of water or media limits solubility.[1] For higher concentrations, a low pH aqueous solution can be used, but be mindful of pH neutralization when adding to cultures.
Insufficient Agitation/Time Vortex or sonicate the solution to aid dissolution. Allow sufficient time for the powder to dissolve completely. One study noted that ultrasonication significantly decreased particle size and facilitated solubility in water.[7]
Problem: Precipitation occurs when adding stock solution to culture media.
Potential Cause Recommended Solution
Supersaturation The final concentration in the media exceeds the solubility limit. Prepare a more dilute stock solution or decrease the final concentration in your assay.
Interaction with Media Components High levels of calcium or phosphate in the medium can contribute to precipitation. Consider preparing the stock directly in the specific culture medium to ensure compatibility.[4]
Temperature Shock If the stock solution was stored frozen, ensure it is completely thawed and at room temperature before adding it to the 37°C culture medium to prevent precipitation due to temperature differences.

Data Summary

The following table summarizes the solubility properties of this compound ranelate based on available data.

Solvent/Medium Solubility/Concentration pH Notes Reference
Aqueous MediaFreely Soluble< 2.0High solubility is achieved in acidic conditions.[1]
Neutral Aqueous MediaSlightly Soluble~7.0Solubility is limited at neutral pH.[1]
Water~2 mg/mLNeutral[2]
Water~3 mg/mLNeutral[7]
Organic Solvents (DMSO, Ethanol)Insoluble / Practically InsolubleN/ANot recommended for creating stock solutions.[1][2]
Cell Culture Medium (DMEM)2.0 mmol/L (achieved)~7.4A common method for direct preparation of working solutions.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Ranelate Stock Solution in Culture Medium

This protocol is adapted from methodologies used in published cell culture experiments.[4]

  • Objective: To prepare a 2.0 mM sterile stock solution of this compound ranelate directly in a complete cell culture medium.

  • Materials:

    • This compound Ranelate powder (MW: 513.49 g/mol )

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin), pre-warmed to 37°C.

    • Sterile 50 mL conical tube.

    • Sterile 0.22 µm syringe filter.

  • Procedure:

    • Aseptically weigh 51.35 mg of this compound ranelate powder and transfer it to the sterile 50 mL conical tube.

    • Add 50 mL of the pre-warmed complete cell culture medium to the tube.

    • Tightly cap the tube and vortex at high speed for 2-3 minutes to facilitate dissolution.

    • If necessary, place the tube on a rotator in a 37°C incubator for 30-60 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.

    • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • This 2.0 mM stock solution is ready for use. It can be further diluted with a culture medium to achieve desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).

  • Storage: For immediate use. If short-term storage is needed, store at 4°C for up to one week. For long-term storage, aliquot and store at -80°C.[2]

Visualizations

Logical Workflow and Signaling Pathways

The following diagrams illustrate a troubleshooting workflow for solubility issues and the key signaling pathways activated by this compound ranelate in bone cells.

G cluster_workflow Troubleshooting Workflow for this compound Ranelate Solubility cluster_no start Start: Prepare this compound Ranelate Solution solvent Choose Solvent: - Aqueous Medium (Water/Buffer) - Cell Culture Medium start->solvent dissolution Attempt Dissolution: - Vortexing - Sonication solvent->dissolution check Is it fully dissolved? dissolution->check precipitate Precipitation or Suspension Observed check->precipitate No success Solution is clear. Proceed with experiment. check->success Yes troubleshoot Troubleshoot: 1. Check Solvent Choice 2. Reduce Concentration 3. Consider pH Adjustment precipitate->troubleshoot re_attempt Re-attempt Dissolution troubleshoot->re_attempt re_attempt->solvent

Caption: A logical workflow for troubleshooting this compound ranelate solubility issues.

G cluster_pathway This compound Ranelate Dual-Action Signaling Pathway cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) SR This compound Ranelate CaSR_OB CaSR Activation SR->CaSR_OB CaSR_OC CaSR Activation SR->CaSR_OC ERK_AKT ERK1/2 & Akt Activation CaSR_OB->ERK_AKT Wnt Wnt/NFATc Signaling CaSR_OB->Wnt OPG ↑ OPG Production CaSR_OB->OPG RANKL ↓ RANKL Expression CaSR_OB->RANKL Proliferation ↑ Proliferation ↑ Differentiation ↑ Survival ERK_AKT->Proliferation Wnt->Proliferation Differentiation ↓ Differentiation ↓ Activity OPG->Differentiation Inhibits RANKL->Differentiation Inhibits PLC PLC Pathway CaSR_OC->PLC Apoptosis ↑ Apoptosis PLC->Apoptosis

Caption: Key signaling pathways modulated by this compound ranelate in bone cells.

References

Technical Support Center: Enhancing Strontium Adsorption Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of strontium adsorption methods.

Troubleshooting Guide

This guide addresses common issues encountered during this compound adsorption experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low this compound Removal Efficiency Inappropriate pH: The solution pH significantly impacts the adsorbent's surface charge and this compound speciation. At low pH (<4), competition from H+ ions can hinder this compound adsorption.[1]Optimize the solution pH. For many adsorbents, a pH range of 4-8 is effective.[1][2][3] For some materials, the optimal pH may be higher, but be cautious of this compound precipitation (e.g., as Sr(OH)₂) at pH > 7.[1][4]
Insufficient Contact Time: Adsorption is a time-dependent process. Equilibrium may not have been reached.Conduct kinetic studies to determine the optimal contact time. Equilibrium can be reached in as little as 30-60 minutes for some materials, while others may require several hours.[1][5][6][7]
Low Adsorbent Dosage: The amount of adsorbent may be insufficient for the initial this compound concentration.Increase the adsorbent dosage and perform experiments to find the optimal adsorbent-to-solution ratio.[1]
High Initial this compound Concentration: The adsorbent may have become saturated.Decrease the initial this compound concentration or increase the adsorbent dosage.[1]
Presence of Competing Ions: Other cations in the solution (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺) can compete with this compound for adsorption sites.[7][8]Consider pre-treatment steps to remove interfering ions if possible. Alternatively, use adsorbents with high selectivity for this compound.[9][10][11]
Poor Reproducibility of Results Inconsistent Experimental Conditions: Variations in pH, temperature, mixing speed, or adsorbent preparation can lead to inconsistent results.Strictly control all experimental parameters. Ensure thorough mixing to achieve homogeneity. Prepare the adsorbent consistently for each experiment.
Adsorbent Inhomogeneity: The adsorbent material itself may not be uniform.Ensure the adsorbent is well-mixed before taking samples for experiments. Use adsorbents from the same batch for a series of experiments.
Difficulty in Desorbing this compound (for adsorbent regeneration) Strong Adsorption Mechanism: If the adsorption is primarily due to strong chemical interactions (chemisorption), desorption can be challenging.Use a strong desorbing agent, such as a dilute acid (e.g., 0.1 M HCl), to facilitate ion exchange and release the this compound.[12]
Inefficient Desorbing Agent: The chosen eluent may not be effective for the specific adsorbent-adsorbate system.Test different desorbing agents (e.g., various acids, complexing agents) at different concentrations and temperatures to find the optimal conditions for elution.

Frequently Asked Questions (FAQs)

Q1: Which type of adsorbent is most effective for this compound removal?

The effectiveness of an adsorbent depends on various factors, including the specific experimental conditions. However, studies have shown that materials like zeolites, bentonites, and certain synthetic materials like sodium titanates and nanoporous alumino-borosilicates exhibit high adsorption capacities for this compound.[5][6][10][13] For instance, zeolite has demonstrated a high removal efficiency, reaching up to 99.9% under certain conditions.[5]

Q2: How does pH affect this compound adsorption?

Solution pH is a critical parameter. Generally, increasing the pH from acidic to neutral or slightly alkaline levels enhances this compound adsorption.[1] This is because at lower pH, there is a higher concentration of H⁺ ions that compete with Sr²⁺ ions for the active sites on the adsorbent.[1] However, at very high pH values (typically above 7), this compound may precipitate as this compound hydroxide, which is a removal mechanism distinct from adsorption.[1][4]

Q3: What is the typical contact time required to reach adsorption equilibrium?

The time to reach equilibrium varies depending on the adsorbent material and other experimental conditions. Some adsorbents can reach equilibrium rapidly, within 30 to 60 minutes.[5][6] For others, it may take several hours.[5][14] It is recommended to perform a kinetic study to determine the optimal contact time for your specific system.

Q4: Can temperature influence the efficiency of this compound adsorption?

Yes, temperature can influence adsorption. The effect depends on the nature of the adsorption process. An endothermic process is favored by an increase in temperature, while an exothermic process is hindered by it.[2][6] For example, the adsorption of this compound onto nanoporous alumino-borosilicate has been found to be an endothermic and spontaneous process.[6] Conversely, adsorption on a PAN/zeolite composite was observed to be exothermic.[2][15]

Q5: How do I determine the maximum adsorption capacity of my material?

The maximum adsorption capacity is typically determined by conducting isotherm studies. This involves varying the initial concentration of this compound while keeping other parameters like temperature and pH constant. The experimental data is then fitted to isotherm models such as the Langmuir or Freundlich models. The Langmuir model, in particular, provides a theoretical maximum adsorption capacity (q_max).[1][5][12]

Data Presentation: Comparison of Adsorbent Performance

Table 1: Adsorption Capacities of Various Adsorbents for this compound

AdsorbentMaximum Adsorption Capacity (mg/g)Optimal pHContact TimeReference
Zeolite4.07730 min[5]
Bentonite3.857360 min[5]
Attapulgite3.167360 min[5]
Montmorillonite2.787360 min[5]
Activated Carbon1.037-[5]
Kaolin0.637-[5]
Saudi Activated Bentonite->7 (precipitation noted)50 min[1]
Nanoporous Alumino-borosilicate163.085.560 min[6]
Sulfonated Porous Carbon (PC-SO₃H)18.97-1 h[11]
Na₃FePO₄CO₃ (NFPC)99.64-936 min[7]
Chitosan-Fuller's Earth Beads~296.524 h[14]

Note: Adsorption capacities can vary significantly based on the specific experimental conditions.

Experimental Protocols

General Batch Adsorption Experiment Protocol

This protocol outlines a general procedure for evaluating the adsorption of this compound from an aqueous solution.

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., using Sr(NO₃)₂) of a known concentration. Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.

  • Adsorbent Dosage: Accurately weigh a specific amount of the adsorbent material.

  • Adsorption Process:

    • Add the weighed adsorbent to a known volume of the this compound solution in a flask or beaker.

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[14][15]

    • Place the flask in a shaker or stirrer and agitate at a constant speed and temperature for a predetermined contact time.[7][9]

  • Sample Collection and Analysis:

    • After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.[7]

    • Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][9]

  • Calculation of Adsorption Capacity:

    • The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) can be calculated using the following equation: q_e = (C₀ - C_e) * V / m Where:

      • C₀ is the initial this compound concentration (mg/L)

      • C_e is the equilibrium this compound concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

Visualizations

Experimental Workflow for this compound Adsorption Studies

experimental_workflow cluster_exp Experiment cluster_analysis Analysis prep_sr Prepare Sr Solution mix Mix Adsorbent & Sr Solution prep_sr->mix prep_adsorbent Prepare Adsorbent prep_adsorbent->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate (Time, Temp) adjust_ph->agitate separate Separate Solid/Liquid agitate->separate analyze Analyze [Sr] in Supernatant separate->analyze calculate Calculate Adsorption Capacity analyze->calculate

Caption: Workflow for a typical batch this compound adsorption experiment.

Logical Relationship of Factors Affecting Adsorption Efficiency

factors_affecting_adsorption cluster_solution Solution Parameters cluster_adsorbent Adsorbent Properties cluster_process Process Parameters center_node Sr Adsorption Efficiency pH pH pH->center_node initial_conc Initial [Sr] initial_conc->center_node temp Temperature temp->center_node competing_ions Competing Ions competing_ions->center_node surface_area Surface Area surface_area->center_node functional_groups Functional Groups functional_groups->center_node dosage Dosage dosage->center_node contact_time Contact Time contact_time->center_node

Caption: Key factors influencing the efficiency of this compound adsorption.

References

Technical Support Center: Synthesis of Strontium-Doped Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of strontium-doped nanomaterials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis and properties of this compound-doped nanomaterials.

Q1: What are the common methods for synthesizing this compound-doped nanomaterials?

A1: Common synthesis methods include co-precipitation, hydrothermal synthesis, sol-gel synthesis, and wet microwave synthesis.[1][2][3] The co-precipitation method is noted for its simplicity and is widely used.[1][4][5] Hydrothermal methods are also frequently employed, particularly for materials like this compound-doped hydroxyapatite (Sr-HA).[2][6] The sol-gel method allows for good control over particle shape and size at relatively low temperatures.[3][7][8]

Q2: Why is this compound a common dopant in nanomaterials for biomedical applications?

A2: this compound is a beneficial dopant, especially in materials for bone regeneration, because it can promote bone formation and reduce bone resorption.[9][10] It is known to be an anabolic and anti-resorptive agent used in treating conditions like osteoporosis.[2] In bioactive glasses, this compound doping can enhance osteogenic capacity and even provide antibacterial properties.[11]

Q3: How does this compound doping typically affect the properties of host nanomaterials?

A3: this compound doping can significantly alter the structural, optical, and morphological properties of nanomaterials. For instance, doping Sr into zinc oxide (ZnO) nanoparticles can cause a decrease in crystal size and a reduction in the energy band gap.[12] In hydroxyapatite (HA), this compound doping has been shown to increase the lattice parameters and crystal size.[6][13] Morphological changes, such as a transformation from nanorods to nanosheets in Sr-HA, have also been observed with increasing dopant levels.[10]

Q4: What are the key experimental factors that influence the final particle size and morphology?

A4: Several factors critically influence the final nanoparticle characteristics. These include the concentration of precursors, the presence and type of stabilizers or capping agents (like PEG or PVP), reaction temperature, stirring rate, and the pH of the solution.[14][15] For example, in the synthesis of Sr-doped ZnO, the larger ionic radius of Sr²⁺ compared to Zn²⁺ can cause lattice distortion during crystal growth, affecting the final crystallite size.[16]

Q5: Can this compound doping lead to the formation of secondary phases or impurities?

A5: Yes, depending on the synthesis conditions and doping concentration, secondary phases can appear. For example, in the synthesis of Sr-doped ZnO-based nanopowders, a secondary phase of Sr₂.₂₅Bi₆.₇₅O₁₂.₃₈ was observed after sintering at 1000°C.[16] Similarly, in this compound-doped hydroxyapatite, increasing the this compound content can lead to the decomposition of HA into tri-calcium phosphate (TCP) upon calcination at high temperatures.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound-doped nanomaterials.

Issue 1: Inconsistent or Uncontrolled Particle Size

Q: My synthesized nanoparticles show a wide size distribution and I cannot achieve a uniform size. What should I do?

A: Lack of uniformity in nanoparticle size is a common challenge. Several factors in your synthesis protocol could be the cause.

  • Potential Cause 1: Nucleation and Growth Rates. An uncontrolled burst of nucleation followed by rapid growth can lead to a wide size distribution.

    • Solution: Aim for a short nucleation phase followed by a slower, controlled growth phase. This can sometimes be achieved by the rapid addition of a precipitating agent followed by slower, consistent stirring.[14] A seeding method, where you introduce pre-formed nanoparticles, can also promote more uniform growth.[14]

  • Potential Cause 2: Precursor Concentration. The concentration of your this compound salt and the host material precursor is a primary determinant of particle size.[14]

    • Solution: Systematically vary the precursor concentrations to find the optimal ratio and concentration for your desired size. Lower concentrations often lead to smaller particles.

  • Potential Cause 3: Ineffective Stabilization. Particles may be aggregating during or after synthesis, leading to a perceived larger and more varied size.

    • Solution: Ensure you are using an effective capping agent or surfactant. Polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can provide a steric barrier to prevent aggregation.[14] Also, adjusting the pH away from the material's isoelectric point can increase electrostatic repulsion between particles, enhancing stability.[14]

Issue 2: Particle Aggregation and Poor Stability

Q: The synthesized nanoparticles are aggregating and precipitating out of solution. How can I improve their stability?

A: Aggregation is often caused by insufficient repulsive forces between particles.

  • Potential Cause 1: Inadequate Surface Capping. The stabilizing agent may be insufficient or inappropriate for the solvent system.

    • Solution: Introduce or change the capping agent. Polymers like PEG and PVP are effective at providing steric hindrance.[14] Ensure the concentration of the capping agent is optimized.

  • Potential Cause 2: pH of the Solution. The surface charge of nanoparticles is highly dependent on the pH of the medium. At the isoelectric point, the net surface charge is zero, leading to rapid aggregation.

    • Solution: Adjust the pH of your solution. Moving the pH away from the isoelectric point will increase surface charge (either positive or negative) and enhance electrostatic repulsion between particles.[14]

  • Potential Cause 3: High Centrifugation Force. Post-synthesis processing can also induce aggregation.

    • Solution: Optimize your centrifugation speed and duration. High-speed or prolonged centrifugation can force particles together, causing irreversible aggregation.[14] Consider alternative separation methods like dialysis if aggregation is severe.

Issue 3: Unexpected Changes in Material Properties

Q: The introduction of this compound has resulted in unexpected changes to the crystal structure and optical properties. Why is this happening?

A: this compound doping inherently alters the host lattice, which can lead to various changes. The key is to understand and control these modifications.

  • Potential Cause 1: Lattice Distortion. The ionic radius of Sr²⁺ (1.18 Å) is significantly different from many cations it replaces, such as Ca²⁺ (1.00 Å) or Zn²⁺ (0.74 Å).[16] This size difference inevitably causes strain and distortion in the crystal lattice.

    • Explanation: This distortion is the primary reason for shifts in X-ray diffraction (XRD) peaks and changes in lattice parameters.[6][10] In ZnO, this strain can inhibit crystal growth, leading to smaller crystallite sizes.[16] In HA, it can expand the unit cell volume.[10]

  • Potential Cause 2: Change in Electronic Structure. Doping introduces new energy levels and alters the electronic band structure of the host material.

    • Explanation: In ZnO, this compound doping has been shown to decrease the band gap energy.[12] This occurs due to the interaction between band electrons and the d electrons of the dopant.[12] However, at very high doping concentrations, other effects like the Burstein-Moss phenomenon can cause the band gap to increase again.[12]

  • Potential Cause 3: Formation of Defects. Doping can create point defects such as oxygen vacancies to maintain charge neutrality, especially when there is a valence mismatch or significant lattice strain.

    • Explanation: These defects can influence optical properties, such as photoluminescence, and can act as charge carrier traps, affecting photocatalytic or electronic performance.[17]

Data Hub: Quantitative Effects of this compound Doping

This section summarizes quantitative data from various studies to illustrate the impact of this compound doping on nanomaterial properties.

Table 1: Effect of this compound Doping on Zinc Oxide (ZnO) Nanoparticles

Synthesis Method: Co-precipitation

Sr Doping (%)Average Crystal Size (nm)Energy Band Gap (eV)
0101.283.12
361.193.06
594.912.85
782.733.07
(Data sourced from a study on ZnO nanoparticles synthesized via co-precipitation.[12])
Table 2: Effect of this compound Doping on α-MnO₂ Nanowire Catalytic Activity

Target Pollutant: Methylene Blue (MB) Dye

Sr Doping (wt%)Catalytic Removal of MB (in 2 min)
049.93%
899.63%
(Data sourced from a study on the catalytic and photocatalytic activities of α-MnO₂ nanowires.)
Table 3: Effect of this compound Doping on Hydroxyapatite (HA) Lattice Parameters

Synthesis Method: Hydrothermal

Sample IDSr Content (at%)Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)
HA09.4216.881
10%Sr-HA109.4526.903
50%Sr-HA509.5717.012
100%Sr-HA1009.7617.285
(Data sourced from a study on hydrothermally synthesized Sr-doped HA nanoparticles.[6])

Experimental Protocols

Detailed methodologies for common synthesis techniques are provided below.

Protocol 1: Hydrothermal Synthesis of this compound-Doped Hydroxyapatite (Sr-HA)

This protocol is adapted from a method used to prepare Sr-HA nanoparticles with varying this compound concentrations.[6][18]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • This compound nitrate (Sr(NO₃)₂)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonia solution (25%)

  • Deionized water

  • Anhydrous ethanol

Procedure (for 50at% Sr-HA):

  • Precursor Solution Preparation: Dissolve 1.9 g of Ca(NO₃)₂·4H₂O, 1.703 g of Sr(NO₃)₂, and 1.275 g of (NH₄)₂HPO₄ into 60 mL of deionized water in a beaker with magnetic stirring.

  • pH Adjustment: Slowly add 25% ammonia solution dropwise to the mixture while stirring until the pH value is stable between 10 and 10.5.[6][18]

  • Hydrothermal Reaction: Transfer the resulting milky suspension into a Teflon-lined stainless-steel hydrothermal reactor (autoclave).

  • Aging: Seal the reactor and place it in an oven at 150°C for 6 hours.[2][18]

  • Collection: After the reactor has cooled to room temperature, collect the white precipitate by centrifugation.

  • Washing: Wash the collected precipitate three times with deionized water and then three times with anhydrous ethanol to remove any unreacted ions. Centrifuge to collect the product after each wash.

  • Drying: Dry the final product in an oven at 70°C for 12 hours to obtain the Sr-HA nanopowder.[18]

Protocol 2: Co-precipitation Synthesis of this compound-Doped Zinc Oxide (Sr-ZnO)

This protocol is based on a co-precipitation method for synthesizing ZnO nanoparticles doped with varying concentrations of this compound.[12]

Materials:

  • Zinc chloride (ZnCl₂)

  • This compound chloride (SrCl₂)

  • Hydrochloric acid (HCl, 0.5 M)

  • Sodium hydroxide (NaOH) solution (for precipitation)

  • Deionized water

Procedure (for 3% to 7% Sr doping):

  • Precursor Solution Preparation:

    • For undoped ZnO, dissolve the appropriate amount of ZnCl₂ powder in 0.5 M HCl at room temperature.

    • For Sr-doped ZnO, dissolve the calculated amounts of ZnCl₂ and SrCl₂ (to achieve the desired molar percentage of Sr) in 0.5 M HCl.[12]

  • Stirring: Stir the precursor solution vigorously using a magnetic stirrer for 5 hours at room temperature to ensure a homogeneous mixture.[12]

  • Precipitation: Slowly add the NaOH precipitating solution dropwise to the stirred precursor solution. A precipitate will form as the pH increases. Continue adding NaOH until precipitation is complete.

  • Aging: Allow the resulting slurry to age for a period (e.g., 2 hours) to ensure complete reaction and particle growth.

  • Collection and Washing: Collect the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water to remove residual ions, followed by a final wash with ethanol.

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) overnight.

  • Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a muffle furnace. The temperature and duration will depend on the desired crystal size and phase purity (e.g., 600°C for 6 hours).[16]

Protocol 3: Sol-Gel Synthesis of this compound-Doped Bioactive Glass Nanoparticles (Sr-BGNs)

This protocol is a modified Stöber process adapted for synthesizing mesoporous bioactive glass nanoparticles co-doped with silver and this compound.[3] The steps can be adapted for Sr-only doping.

Materials:

  • Cetyltrimethylammonium bromide (CTAB - surfactant)

  • Deionized water

  • Ethyl acetate

  • Ammonium hydroxide (32 vol. %)

  • Tetraethyl orthosilicate (TEOS - silica precursor)

  • Calcium nitrate (Ca(NO₃)₂)

  • This compound nitrate (Sr(NO₃)₂)

  • Ethanol

Procedure:

  • Micelle Formation: Dissolve 0.56 g of CTAB in 26 mL of deionized water under continuous stirring for 30 minutes at 40°C.[3]

  • Oil Phase Addition: Add 8 mL of ethyl acetate dropwise into the surfactant solution.

  • pH Adjustment: Add 26 mL of a diluted ammonium hydroxide solution to adjust the pH to 9.5.

  • Precursor Addition:

    • Slowly add 6 mL of TEOS dropwise into the solution.

    • Add the required amounts of calcium nitrate and this compound nitrate (e.g., 2.24 g and 0.42 g, respectively, for a specific composition) and continue stirring for 30 minutes.[3]

  • Reaction: Allow the solution to react under continuous stirring.

  • Collection: Centrifuge the resulting suspension at 7830 rpm for 10 minutes to separate the nanoparticles.[3]

  • Washing: Discard the supernatant and wash the collected particles with ethanol. Repeat this washing step three times.

  • Drying: Dry the washed precipitate in an oven at 75°C for 12 hours.[3]

  • Calcination: Calcine the dried powder at 700°C for 5 hours to remove the CTAB template and form the final mesoporous structure.[3]

Visualizations

Diagrams of Workflows and Relationships

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Solution Pathway cluster_result Verification Problem Unexpected Experimental Outcome P1 Inconsistent Particle Size? Problem->P1 P2 Particle Aggregation? Problem->P2 P3 Incorrect Phase or Poor Crystallinity? Problem->P3 P1->P2 No S1 Check & Adjust: - Precursor Concentration - Stirring Rate - Temperature Control P1->S1 Yes P2->P3 No S2 Check & Adjust: - pH of Solution - Capping Agent - Centrifugation Speed P2->S2 Yes S3 Check & Adjust: - pH & Stoichiometry - Calcination Temp. - Annealing Time P3->S3 Yes Result Re-characterize (TEM, DLS, XRD) S1->Result S2->Result S3->Result

Caption: Troubleshooting workflow for common issues in nanomaterial synthesis.

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_processing Step 3: Post-Processing cluster_final Step 4: Final Product A Dissolve Precursors (e.g., Ca(NO₃)₂, Sr(NO₃)₂, (NH₄)₂HPO₄) B Adjust pH (e.g., with NH₃ solution) A->B C Transfer to Autoclave B->C D Hydrothermal Treatment (e.g., 150°C, 6h) C->D E Centrifuge & Collect Precipitate D->E F Wash with H₂O & Ethanol E->F G Dry Nanopowder (e.g., 70°C, 12h) F->G H Sr-Doped HA Nanoparticles G->H

Caption: Experimental workflow for hydrothermal synthesis of Sr-doped HA.

ParameterRelationships cluster_inputs Input Synthesis Parameters cluster_outputs Output Nanomaterial Properties P1 Precursor Conc. O1 Particle Size P1->O1 O2 Morphology P1->O2 P2 Sr Doping % P2->O1 O3 Crystallinity P2->O3 O4 Phase Purity P2->O4 O6 Band Gap P2->O6 P3 Temperature P3->O1 P3->O2 P3->O3 P4 pH P4->O1 O5 Stability P4->O5 P5 Stabilizer P5->O1 P5->O2 P5->O5

Caption: Relationships between synthesis parameters and final properties.

References

Technical Support Center: Refining Strontium Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of strontium in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for delivering this compound in animal models?

A1: The most common methods for this compound delivery in animal models include oral gavage, intraperitoneal (IP) injection, dietary supplementation (in drinking water or chow), and as a component of implantable biomaterials.[1][2] The choice of method depends on the specific research question, the desired dosing regimen, and the formulation of the this compound compound.

Q2: Which this compound salt is most effective for bone formation?

A2: this compound ranelate, citrate, and chloride have all been shown to increase bone mineral density in animal models of osteoporosis.[3][4][5] However, studies suggest that this compound ranelate and this compound chloride may lead to a more significant increase in trabecular bone mineral density compared to this compound citrate.[4][5] The bioavailability of this compound ranelate is reported to be around 25% after a 2-gram oral dose.[6] It's important to note that the efficacy can vary depending on the animal model and experimental conditions.[5]

Q3: What are the known side effects of systemic this compound administration in animal models?

A3: At high doses, particularly with inadequate calcium and vitamin D intake, this compound can interfere with normal bone development and may cause "this compound rickets".[7][8] Long-term systemic use of this compound ranelate has been associated with an increased risk of cardiovascular events in humans, which has led to restrictions on its use.[9] In animal studies, reported side effects are minimal, though very high doses have been linked to mortality.[1][2][7]

Q4: How does this compound influence bone remodeling at a molecular level?

A4: this compound exerts a dual action on bone metabolism by simultaneously stimulating bone formation and inhibiting bone resorption. It achieves this by modulating key signaling pathways. This compound acts as an agonist for the calcium-sensing receptor (CaSR), which triggers downstream signaling cascades.[10][11][12][13][14] This leads to the upregulation of osteoprotegerin (OPG) and downregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby inhibiting osteoclast differentiation and activity.[4][15][16][17][18] Additionally, this compound promotes osteoblast proliferation, differentiation, and survival by activating the Wnt/β-catenin signaling pathway.[19][20][21][22][23]

Troubleshooting Guides

Oral Gavage

Problem: Difficulty passing the gavage needle. Possible Cause & Solution:

  • Improper Restraint: Ensure the animal is securely restrained with its head and neck extended to create a straight line to the esophagus.[24][25][26][27]

  • Incorrect Needle Placement: The needle should be inserted into the side of the mouth (diastema) and gently advanced along the roof of the mouth. Do not force the needle; if resistance is met, withdraw and reposition.[3][25][27] The animal should swallow as the tube enters the esophagus.[24][26]

  • Incorrect Needle Size: Use an appropriately sized gavage needle with a rounded or ball tip to prevent trauma.[27][28]

Problem: Animal shows signs of distress (e.g., coughing, fluid from the nose) during or after the procedure. Possible Cause & Solution:

  • Aspiration: The gavage needle may have entered the trachea. Immediately stop the procedure and remove the needle.[3] Monitor the animal closely for respiratory distress. Administering a small test dose can help confirm proper placement before delivering the full volume.[25]

  • Esophageal or Stomach Perforation: This is a serious complication that can occur if the needle is forced or is too long. Ensure the needle length is pre-measured from the tip of the animal's nose to the last rib.[24][27]

Intraperitoneal (IP) Injection

Problem: Inconsistent or unexpected experimental results. Possible Cause & Solution:

  • Misinjection: IP injection has a known rate of error, with the substance potentially being delivered into the subcutaneous tissue, abdominal fat, or cecum.[29][30] This can lead to variable absorption and efficacy. A two-person injection technique can reduce the error rate.[31]

  • Incorrect Injection Site: Injections should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][32][33]

Problem: Animal exhibits signs of pain, lethargy, or abdominal swelling after injection. Possible Cause & Solution:

  • Peritonitis: Inflammation or infection of the peritoneal cavity can occur if a non-sterile substance is injected or if the gut is punctured.[6][34] Ensure all substances and equipment are sterile.

  • Organ Damage: Laceration of abdominal organs can lead to internal bleeding or infection.[6][34] Use the correct needle size and insertion angle (30-40 degrees) to minimize this risk.[6][35] Aspirating before injecting can help ensure a vessel or organ has not been punctured.[6][33]

Data Presentation

Table 1: Comparative Effects of this compound Salts on Bone Parameters in Ovariectomized (OVX) Mice

ParameterOVX + this compound Ranelate (SrR)OVX + this compound Citrate (SrC)OVX + this compound Chloride (SrCl)
Trabecular Bone Mineral Density (TMD) Significantly higher than OVX and sham groups[4][5]Significantly higher than OVX group, but lower than SrR and SrCl groups[4][5]Significantly higher than OVX and sham groups[4][5]
Cortical Bone Mineral Density (TMD) Significantly higher than OVX and sham groups[4]Significantly higher than OVX and sham groups[4]Significantly higher than OVX and sham groups[4]
Bone this compound Content Increased[3][4]Increased, but weakest effect among the three salts[3][4][5]Increased[3][4]
Femur Length No significant difference compared to OVX group[5]No significant difference compared to OVX group[5]Significantly longer than OVX and sham groups[5]

This table summarizes findings from a 16-week study in a mouse model of osteoporosis.[4][5]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound solution (e.g., this compound ranelate suspended in a suitable vehicle)

  • 18-20 gauge, 1.5-inch flexible or stainless steel gavage needle with a rounded tip

  • 1 mL syringe

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[27] Prepare the this compound solution at the desired concentration.

  • Measure Needle Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the maximum insertion depth. Mark this on the gavage needle.[24][27]

  • Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus with the stomach. The body should be held in a vertical position.[24][26]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[25] The mouse should swallow as the tube passes. Do not force the needle.

  • Administration: Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[25]

  • Withdrawal and Monitoring: Gently withdraw the needle along the same path of insertion. Return the mouse to its cage and monitor for any signs of distress for at least 5-10 minutes.[24][25]

Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats

Materials:

  • Sterile this compound solution

  • 23-25 gauge, 5/8-inch sterile needle

  • Appropriately sized sterile syringe

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Preparation: Weigh the rat and calculate the required dose volume (not to exceed 10 ml/kg).[6][35] Draw the sterile this compound solution into the syringe. Warm the solution to room or body temperature to minimize discomfort.[6]

  • Restraint: A two-person technique is recommended.[6] One person restrains the rat in dorsal recumbency (on its back) with its head slightly tilted down. This allows the abdominal organs to shift forward.

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline, to prevent puncture of the cecum or bladder.[6][32]

  • Injection: Clean the injection site with an alcohol swab. Insert the needle at a 30-40 degree angle with the bevel facing up.[6][35]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating vessel puncture) or other fluid (urine or intestinal contents) is aspirated.[6][33] If fluid is present, discard the needle and syringe and start over.

  • Administration and Withdrawal: If aspiration is clear, slowly inject the solution. Withdraw the needle and place the animal back in its cage.[6]

  • Monitoring: Observe the animal for any adverse reactions, such as bleeding at the injection site or signs of pain.[6]

Visualizations

Strontium_Osteoclast_Signaling Sr This compound (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast stimulates OPG OPG (Osteoprotegerin) Osteoblast->OPG increases secretion RANKL RANKL Osteoblast->RANKL decreases expression OPG->RANKL inhibits PreOsteoclast Osteoclast Precursor RANKL->PreOsteoclast stimulates differentiation Osteoclast Mature Osteoclast PreOsteoclast->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption causes

Caption: this compound's inhibitory effect on osteoclastogenesis.

Strontium_Osteoblast_Signaling Sr This compound (Sr²⁺) CaSR Ca²⁺-Sensing Receptor (CaSR) Sr->CaSR activates Wnt_Pathway Wnt/β-catenin Signaling CaSR->Wnt_Pathway activates BetaCatenin β-catenin (nuclear translocation) Wnt_Pathway->BetaCatenin stabilizes Osteoblast_Progenitor Osteoblast Progenitor BetaCatenin->Osteoblast_Progenitor promotes differentiation Osteoblast Differentiated Osteoblast Osteoblast_Progenitor->Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation leads to

Caption: this compound's stimulatory effect on osteoblastogenesis.

Experimental_Workflow_Oral_Gavage start Start weigh Weigh Animal & Calculate Dose start->weigh restrain Properly Restrain Animal weigh->restrain measure Pre-measure Needle Depth restrain->measure insert Insert Gavage Needle measure->insert administer Slowly Administer This compound Solution insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal for Distress withdraw->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration.

References

Technical Support Center: Minimizing Strontium Contamination in Clean Lab Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing strontium (Sr) contamination during clean laboratory procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound analysis, helping you identify and resolve potential sources of contamination.

Problem Potential Cause Recommended Solution
High procedural blanks Contaminated reagents (acids, water)Use high-purity, trace metal grade acids and ultrapure (18.2 MΩ·cm) water.[1][2] Consider purifying acids in-house using a sub-boiling distillation system.
Improperly cleaned labware (beakers, vials)Implement a rigorous acid-leaching protocol for all PFA/Teflon labware.[3][4][5] (See Experimental Protocol: PFA Labware Acid Leaching).
Contamination from the cleanroom environmentEnsure the cleanroom meets at least ISO Class 7 standards.[6][7] Regularly monitor air particle counts and maintain positive pressure differentials between rooms of varying cleanliness.[8]
Cross-contamination between samplesUse separate, dedicated labware for high-concentration and low-concentration samples. Change gloves frequently, especially after handling standards or more concentrated samples.[9][10]
Analyst-introduced contaminationWear appropriate cleanroom attire, including gowns, hairnets, and powder-free gloves.[8] Minimize movement within the lab to reduce air turbulence.
Inconsistent or non-reproducible results Variable background Sr levelsRun procedural blanks with every batch of samples to monitor and correct for background contamination.[11]
Incomplete sample dissolutionEnsure complete sample digestion by using appropriate acid mixtures (e.g., HF and HNO3 for silicates) and allowing sufficient time for the reaction, potentially using a heated block or ultrasonic bath.[3]
Isotopic interferences (e.g., from Rubidium)Chemically separate and remove interfering elements like Rubidium (Rb) using chromatographic procedures with Sr-specific resin before analysis.[1][11]
Anomalous ⁸⁷Sr/⁸⁶Sr ratios Interference from doubly charged rare earth elements (e.g., Er, Yb)Assess the potential for these interferences based on your sample matrix and, if necessary, implement additional chemical separation steps to remove them.[12]
Contamination from dust or aerosolsAll sample preparation steps, including acid digestions, should be performed in a Class 100 (ISO 5) laminar flow hood within a cleanroom to prevent contamination from airborne particles.[2][13]

Frequently Asked Questions (FAQs)

1. What are the most common sources of this compound contamination in a clean lab?

This compound is a ubiquitous element, making contamination a significant challenge.[14] Common sources include:

  • Reagents: Even high-purity acids and water can contain trace amounts of Sr.

  • Labware: Glass and lower-grade plastics can leach Sr. PFA and Teflon are preferred materials.[3][15]

  • Airborne Particulates: Dust and soil particles are rich in this compound and can easily contaminate samples.[16][17]

  • Personnel: Normal clothing, skin, and hair can shed particles that introduce contamination.[8]

  • Cross-contamination: Improper handling of high-concentration samples or standards can contaminate subsequent low-concentration samples.

2. What type of labware is best suited for this compound analysis?

For ultra-trace this compound analysis, PFA (perfluoroalkoxy) or Teflon® (FEP/PTFE) labware, such as Savillex® vials, is strongly recommended.[3][15] These materials have extremely low leachable metal content. Avoid glass, which can be a significant source of Sr contamination. Do not use brushes or abrasives to clean PFA labware as this can create scratches that trap contaminants.[5]

3. How should I prepare bone or tooth enamel samples to remove non-biogenic this compound?

Pre-treatment is crucial for these sample types to remove diagenetic or surface contamination. A common procedure involves:

  • Mechanical cleaning of the sample surface by abrasion.[18]

  • Rinsing with ultrapure water and sonication to remove loose particles.[18]

  • A sequential leaching process, often using weak acetic acid, to remove non-biogenic this compound.[18][19]

4. What are the minimum cleanroom requirements for reliable this compound isotope analysis?

All sample preparation for this compound isotope analysis should be conducted in a controlled cleanroom environment.[1] The laboratory itself should ideally meet ISO Class 7 (Class 10,000) standards, with all critical sample handling, such as acid digestions and column chemistry, performed within a Class 100 (ISO 5) laminar flow hood.[2][6][13]

5. How can I minimize this compound contamination from reagents?

Always use the highest purity reagents available (e.g., trace metal grade acids). For the most sensitive analyses, it is best practice to purify your own acids (especially HNO₃ and HCl) using a sub-boiling distillation system. All solutions should be prepared with high-purity, deionized water with a resistivity of 18.2 MΩ·cm.[2]

Quantitative Data Summary

The following tables provide key quantitative data for establishing and maintaining a low-strontium contamination environment.

Table 1: Cleanroom Classifications (ISO 14644-1:2015)

ISO Class Federal Standard 209E Equivalent Maximum Particles/m³ (≥0.5 µm) Recommended Air Changes/Hour (ACH)
ISO 5Class 1003,520240-600
ISO 6Class 1,00035,200150-240
ISO 7Class 10,000352,00060-90[6]
ISO 8Class 100,0003,520,00020-60

Data compiled from ISO 14644-1 and associated cleanroom guidelines.[6][20]

Table 2: Reagent Purity and Blank Levels

Parameter Recommendation/Typical Value
Water Purity18.2 MΩ·cm
Acid GradeTrace Metal Grade or higher (e.g., "Instra-Analyzed")[4]
Typical Procedural Blank (Sr)< 0.1 ng[11]
Instrumental Background (⁸⁸Sr)0.5–5.0 mV[12]

Experimental Protocols

Experimental Protocol: PFA Labware Acid Leaching

This protocol is a rigorous cleaning procedure for new or previously used PFA labware (e.g., Savillex® vials) to minimize this compound blanks.

Materials:

  • PFA labware

  • High-purity deionized water (18.2 MΩ·cm)

  • Trace metal grade Nitric Acid (HNO₃)

  • Trace metal grade Hydrochloric Acid (HCl)

  • Cleanroom-grade hot plate

  • PFA beakers

Procedure:

  • Initial Rinse: Thoroughly rinse the PFA labware, both internally and externally, with deionized water to remove any surface particles.[5]

  • Detergent Wash (Optional for New Labware): For labware that may have organic residues, immerse it in a 1% solution of a mild alkaline detergent (e.g., Micro-90). Heat to approximately 100°C for one hour. Allow to cool and rinse thoroughly with deionized water.[5]

  • First Acid Leach (HCl): Place the labware in a PFA beaker and fill/submerge with 6M HCl. Heat on a hot plate at a sub-boiling temperature (~110°C) for at least 48 hours.

  • Rinse: Remove the labware from the acid bath and rinse thoroughly (at least 5 times) with deionized water.

  • Second Acid Leach (HNO₃): Place the rinsed labware in a clean PFA beaker and fill/submerge with 7M HNO₃. Heat on a hot plate at a sub-boiling temperature (~110°C) for at least 48 hours.

  • Final Rinse and Dry: Remove the labware from the acid bath and rinse thoroughly (at least 5 times) with deionized water. Allow the labware to dry in a clean environment, such as a Class 100 laminar flow hood.

  • Storage: Store the clean, dry labware in sealed, clean plastic bags until use to prevent re-contamination.

Experimental Protocol: Sample Dissolution for Silicate Rocks

This protocol outlines the complete digestion of silicate rock powders for this compound isotope analysis. All steps must be performed in a Class 100 (ISO 5) laminar flow hood.

Materials:

  • Homogenized rock powder (~100 mg)

  • Cleaned 7 mL PFA Savillex® vial

  • High-purity concentrated Nitric Acid (HNO₃)

  • High-purity concentrated Hydrofluoric Acid (HF)

  • High-purity 6M Hydrochloric Acid (HCl)

  • Cleanroom-grade hot plate (~120°C)

Procedure:

  • Weighing: Accurately weigh approximately 100 mg of the finely powdered sample into a clean, pre-weighed Savillex® vial.

  • Initial Acid Addition: In the laminar flow hood, add 2 mL of concentrated HNO₃ and 4 mL of concentrated HF to the vial.

  • Digestion: Tightly cap the vial and place it on a hot plate at ~120°C for 48-72 hours. The dissolution should be periodically checked. An ultrasonic bath can be used intermittently to aid dissolution.[3]

  • Evaporation: Uncap the vial and evaporate the sample to dryness on the hot plate at ~120°C.

  • Fluoride Conversion: Add 2 mL of concentrated HNO₃ and evaporate to dryness again. Repeat this step twice to ensure all fluorides are removed.

  • Chloride Conversion: Add 2 mL of 6M HCl to the dried residue and evaporate to dryness. Repeat this step twice. This converts the sample to a chloride form, which is suitable for ion chromatography.[3]

  • Final Dissolution: Dissolve the final dried residue in a known volume (e.g., 2 mL) of 2M HNO₃. The sample is now ready for this compound separation using extraction chromatography.[3]

Visualizations

Experimental_Workflow_for_Sr_Analysis cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chemical Separation cluster_2 Phase 3: Analysis Sample Sample Collection (e.g., Rock, Bone) Pretreatment Mechanical & Chemical Pre-treatment (e.g., Abrasion, Leaching) Sample->Pretreatment Dissolution Acid Dissolution (HF-HNO₃-HCl) Pretreatment->Dissolution Chromatography Sr-Specific Extraction Chromatography Dissolution->Chromatography Transfer to 2M HNO₃ Analysis MC-ICP-MS Analysis (⁸⁷Sr/⁸⁶Sr Measurement) Chromatography->Analysis Elute Purified Sr Data Data Processing & Contamination Correction Analysis->Data

Caption: Workflow for this compound Isotope Analysis.

Troubleshooting_High_Blanks Start High Procedural Blank Detected CheckReagents Analyze Reagent Blanks (Acids, Water) Start->CheckReagents ReagentContaminated Reagents Contaminated? CheckReagents->ReagentContaminated PurifyReagents Action: Purify Acids/ Use New Lot ReagentContaminated->PurifyReagents Yes CheckLabware Review Labware Cleaning Protocol ReagentContaminated->CheckLabware No PurifyReagents->CheckReagents Re-test LabwareIssue Protocol Followed Correctly? CheckLabware->LabwareIssue ReCleanLabware Action: Re-clean Labware Using Full Protocol LabwareIssue->ReCleanLabware No CheckEnvironment Check Environmental Controls (HEPA filters, Air Pressure) LabwareIssue->CheckEnvironment Yes ReCleanLabware->CheckLabware Re-test EnvironmentIssue Environmental Issue Found? CheckEnvironment->EnvironmentIssue ServiceHVAC Action: Service HVAC/ Certify Cleanroom EnvironmentIssue->ServiceHVAC Yes ReviewHandling Review Analyst Procedures (Gowning, Sample Handling) EnvironmentIssue->ReviewHandling No ServiceHVAC->CheckEnvironment Re-test Resolved Blank Levels Acceptable ReviewHandling->Resolved

Caption: Troubleshooting High this compound Blanks.

References

Technical Support Center: Optimization of Strontium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of strontium-based catalysts in chemical reactions.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound-based catalysts, presented in a question-and-answer format.

Catalyst Synthesis and Performance

Question: My this compound-based catalyst is showing low activity and/or selectivity. What are the potential causes and how can I troubleshoot this?

Answer: Low catalytic activity or selectivity can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Catalyst Synthesis: Inconsistent synthesis procedures can lead to batch-to-batch variability. Ensure all synthesis parameters, such as precursor concentrations, pH, temperature, and stirring rate, are precisely controlled.[1] For sol-gel synthesis, for example, the molar ratios of surfactants, acetylacetone, and water, as well as the final calcination temperature, are critical.[2]

  • Check for Impurities: The presence of unintended impurities can poison the catalyst's active sites. Common impurities in this compound-based materials can include calcium, barium, and iron, often originating from the raw materials.[3] It is also possible for unreacted starting materials or byproducts to remain.

    • Detection: Utilize analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to identify metallic impurities and X-ray Diffraction (XRD) to detect crystalline impurity phases like this compound carbonate or sulfate.[3]

    • Removal: Thoroughly wash the catalyst precipitate with deionized water to remove soluble impurities.[3]

  • Optimize Calcination Temperature: The calcination temperature significantly impacts the catalyst's properties, including its specific surface area and the nature of its active sites.[4] An inappropriate calcination temperature can lead to sintering (particle agglomeration), reducing the active surface area.[4] Conversely, a temperature that is too low may result in incomplete decomposition of precursors.[5] A systematic study of calcination temperatures is recommended to find the optimal condition for your specific reaction.[6]

  • Assess Catalyst Structure: Characterize your catalyst using techniques like XRD to confirm the desired crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology. Changes in the crystalline structure or particle size can directly affect catalytic performance.[7]

Question: I am observing a decrease in catalyst performance over time. What could be the cause of this deactivation?

Answer: Catalyst deactivation is a common issue and can be attributed to several mechanisms:

  • This compound Leaching: this compound can leach from the catalyst structure, particularly in liquid-phase reactions or under harsh conditions.[8][9] This loss of this compound can alter the catalyst's composition and structure, leading to a decline in activity. The rate of leaching can be influenced by the electrolyte composition and pH.[8][10]

    • Mitigation: Consider modifying the catalyst support or operating conditions to enhance the stability of the this compound species. In some cases, heat treatment at high temperatures (e.g., 1100 °C) can help form a more stable, glassy phase that entraps this compound ions.[11]

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[12][13] This is particularly common in reactions involving organic molecules at high temperatures.

    • Regeneration: A common method for removing coke is controlled combustion (calcination in the presence of air).[14]

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites can deactivate the catalyst.[12][13]

    • Prevention: Purifying the feedstock to remove potential poisons is the most effective strategy.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.[15]

    • Control: Operate at the lowest effective temperature and consider using a thermally stable support material.

Question: How can I improve the reproducibility of my this compound-based catalyst synthesis?

Answer: Lack of reproducibility is a frequent challenge in catalyst preparation. To enhance consistency between batches:

  • Detailed Protocols: Maintain a meticulous and detailed record of all synthesis parameters. This includes the source and purity of reagents, volumes, addition rates, temperatures, stirring speeds, and drying/calcination conditions.[16]

  • Control of Atmosphere: For reactions sensitive to oxidation, consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Precursor Quality: Use fresh, high-purity precursors. For example, older sodium sulfite solutions can oxidize to sodium sulfate, leading to impurities in the final product.[17]

  • Washing and Drying: Standardize the washing and drying procedures to ensure consistent removal of residual ions and solvent.

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing this compound-based catalysts?

Common synthesis methods include:

  • Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel (autoclave) using a solvent at a temperature above its boiling point. It allows for good control over particle size and morphology.[18]

  • Sol-Gel Method: This technique involves the transition of a solution (sol) into a gel-like network. It is versatile for preparing oxide materials.[19]

  • Impregnation: This method involves depositing a solution of the active catalytic species onto a support material, followed by drying and calcination.[20]

  • Precipitation: This involves the reaction of soluble precursors in a solution to form an insoluble catalytic material.[17]

What are the key characterization techniques for this compound-based catalysts?

Essential characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases and estimate crystallite size.[5]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and dispersion of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[4]

  • Temperature-Programmed Desorption (TPD): Using probe molecules like ammonia (NH₃) or carbon dioxide (CO₂) to determine the acidic and basic properties of the catalyst surface, respectively.[5]

  • Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition of the catalyst.[5]

How does the addition of this compound promote catalytic activity?

This compound can act as a promoter in several ways:

  • Enhanced Basicity: this compound oxide (SrO) is a strong base, and its incorporation can increase the basicity of the catalyst, which is beneficial for certain reactions.[5][21]

  • Improved Metal Dispersion: The addition of this compound can lead to higher dispersion of the active metal particles, increasing the number of available active sites.[7]

  • Electronic Effects: this compound can electronically modify the active metal, influencing its adsorption properties and catalytic activity.[21]

Data Presentation

Table 1: Effect of Calcination Temperature on Catalyst Properties

CatalystCalcination Temperature (°C)BET Surface Area (m²/g)CO₂ Conversion (%)Methanol Selectivity (%)Reference
Cu/ZnO/Al₂O₃-ZrO₂181-6.519.5[22]
Cu/ZnO/Al₂O₃-ZrO₂350-16.075.9[22]
Cu/ZnO/Al₂O₃-ZrO₂518-7.258.4[22]
γ-Al₂O₃550185>99 (initial)-[4]
γ-Al₂O₃650178>99 (initial)-[4]
γ-Al₂O₃750162>99 (initial)-[4]
γ-Al₂O₃850145>99 (initial)-[4]

Table 2: Influence of this compound Content on Catalyst Properties and Performance in Ethanol Conversion

CatalystSr Content (wt.%)BET Surface Area (m²/g)Total Acidity (mmol/g)Total Basicity (mmol/g)Ethanol Conversion (%) at 400°CEthylene Selectivity (%) at 400°C
MgAlO0189.70.290.86~85~55
Sr₀.₁-MgAlO1.9154.90.310.65~75~60
Sr₀.₅-MgAlO8.8121.30.350.45~60~50
Sr₁-MgAlO16.289.40.420.32~45~40
Sr₂-MgAlO27.929.60.510.21~30~30

Data adapted from[5].

Experimental Protocols

Protocol 1: Solvothermal Synthesis of this compound Carbonate (SrCO₃) Catalyst

This protocol is adapted from a method for synthesizing visible light responsive this compound carbonate.[18]

  • Preparation of Suspension: In a beaker, suspend 20 g of this compound hydroxide octahydrate (Sr(OH)₂·8H₂O) in 100 mL of ethanol.

  • Sonication: Sonicate the suspension in an ultrasonic bath for 20 minutes to ensure homogeneity.

  • Solvothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 100 °C for 2 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting white precipitate by centrifugation or filtration.

  • Washing: Wash the precipitate with deionized water to remove any unreacted this compound hydroxide, followed by a wash with ethanol.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.

Protocol 2: Testing Catalyst Activity and Selectivity in a Fixed-Bed Reactor

This is a general protocol for evaluating the performance of a synthesized catalyst.[23]

  • Catalyst Loading: Load a specific amount of the catalyst (e.g., 100-500 mg) into a fixed-bed reactor. The catalyst may be pelletized and sieved to a specific particle size range to ensure uniform flow distribution.

  • Catalyst Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., N₂ or Ar) to a specific temperature to remove any adsorbed water or impurities. Some catalysts may require a reduction step (e.g., in a H₂/N₂ mixture) to activate the metallic sites.

  • Reaction Initiation: Introduce the reactant feed stream (gases and/or liquids) into the reactor at the desired temperature, pressure, and flow rate.

  • Product Analysis: The reactor effluent is passed through a gas chromatograph (GC) or other analytical instrument (e.g., mass spectrometer) to analyze the composition of the products and unreacted starting materials. An online setup allows for real-time monitoring of the reaction.[23]

  • Data Collection: Record the conversion of reactants and the selectivity to each product at steady state. Catalyst stability can be assessed by monitoring these parameters over an extended period.

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Testing precursors Reactant Precursors mixing Mixing & Reaction (e.g., Solvothermal, Impregnation) precursors->mixing separation Separation (Filtration/Centrifugation) mixing->separation washing Washing separation->washing drying Drying washing->drying calcination Calcination drying->calcination xrd XRD calcination->xrd sem_tem SEM/TEM calcination->sem_tem bet BET calcination->bet tpd TPD calcination->tpd loading Reactor Loading calcination->loading pretreatment Pre-treatment (Activation) loading->pretreatment reaction Catalytic Reaction pretreatment->reaction analysis Product Analysis (GC, MS) reaction->analysis performance Performance Evaluation (Activity, Selectivity, Stability) analysis->performance performance->mixing Optimization Loop troubleshooting_deactivation cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation start Catalyst Deactivation Observed (Decreased Activity/Selectivity) leaching This compound Leaching start->leaching fouling Fouling (Coking) start->fouling poisoning Poisoning start->poisoning sintering Sintering start->sintering leaching_sol Modify Support Optimize Reaction Conditions High-Temp Treatment leaching->leaching_sol fouling_sol Catalyst Regeneration (e.g., Calcination) fouling->fouling_sol poisoning_sol Feedstock Purification poisoning->poisoning_sol sintering_sol Lower Reaction Temperature Use Thermally Stable Support sintering->sintering_sol

References

addressing matrix effects in strontium quantification by ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of strontium (Sr) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS and how do they affect this compound quantification?

A1: Matrix effects in ICP-MS are interferences caused by the sample's components, other than the analyte (this compound), that can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2][3] These effects are broadly categorized into two types:

  • Non-spectral matrix effects: These are more common and are caused by physical and chemical differences between standards and samples.[4] High concentrations of dissolved solids or easily ionizable elements (EIEs) like sodium, potassium, calcium, and magnesium can alter the plasma's properties, affecting the ionization efficiency of this compound.[5][6][7] This can lead to signal suppression or enhancement.[1][2] For instance, the presence of EIEs can reduce the plasma energy needed for ionization or cause space-charge effects in the interface region.[1]

  • Spectral matrix effects (Isobaric Interferences): These occur when ions from the sample matrix have the same mass-to-charge ratio as the this compound isotope being measured.[2] For this compound, the most significant isobaric interference is from Rubidium-87 (⁸⁷Rb) on this compound-87 (⁸⁷Sr).[8] Other potential interferences include Krypton (Kr) impurities in the argon gas, which can interfere with ⁸⁴Sr and ⁸⁶Sr.[8]

Q2: I am observing suppressed this compound signals in my biological samples (e.g., serum, bone digests). What is the likely cause and how can I fix it?

A2: Signal suppression in biological samples is a common issue primarily due to non-spectral matrix effects.

Likely Cause: Biological matrices are often rich in salts (e.g., NaCl, KCl) and calcium, which are easily ionizable elements (EIEs).[6][7] These elements can suppress the this compound signal by altering the plasma's characteristics and affecting ion transmission.[1][5]

Troubleshooting Steps:

  • Sample Dilution: This is the simplest and often most effective first step. Diluting the sample reduces the concentration of matrix components, thereby minimizing their impact.[5][8] A 1-in-10 dilution with 1% nitric acid is a good starting point for serum samples.[8]

  • Internal Standardization: Use an internal standard to compensate for signal drift and suppression.[4] Yttrium (⁸⁹Y) is a commonly used internal standard for this compound analysis due to its similar mass and ionization behavior.[8] The internal standard is added to all blanks, standards, and samples.

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles your samples.[9][10] For serum analysis, this could involve using a synthetic serum matrix or a certified reference material.[9] This ensures that the standards and samples are affected by the matrix in a similar way.

  • Instrumental Parameter Optimization: Adjusting ICP-MS parameters such as plasma power, nebulizer gas flow rate, and torch position can help improve ionization efficiency and reduce matrix effects.[2]

Q3: My ⁸⁷Sr/⁸⁶Sr isotope ratio measurements are inaccurate. What could be the problem?

A3: Inaccurate ⁸⁷Sr/⁸⁶Sr isotope ratios are typically caused by isobaric interference from ⁸⁷Rb.

Likely Cause: Rubidium is often present in biological and geological samples and its isotope, ⁸⁷Rb, has the same nominal mass as ⁸⁷Sr.[11][12]

Troubleshooting Steps:

  • Collision/Reaction Cell (CRC) Technology: Employing a CRC is a highly effective method to remove this interference.[13][14][15] By introducing a reaction gas like oxygen (O₂) into the cell, this compound ions (Sr⁺) can be reacted to form this compound oxide ions (SrO⁺), for example, ⁸⁷Sr¹⁶O⁺ at m/z 103. Rubidium does not react in the same way, allowing for the separation of this compound from the interference.[16]

  • Mathematical Correction: If a CRC is not available, a mathematical correction can be applied by monitoring a non-interfering rubidium isotope (e.g., ⁸⁵Rb) and using the known natural isotopic abundance of rubidium to subtract the contribution of ⁸⁷Rb from the signal at m/z 87. However, this method is generally less robust than using a CRC.

  • Chromatographic Separation: For high-precision applications, separating this compound from the matrix, including rubidium, prior to ICP-MS analysis using techniques like ion chromatography can be performed.[17]

Troubleshooting Guide

Below is a structured guide to troubleshoot common issues encountered during this compound quantification by ICP-MS.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Precision (%RSD is high) - Unstable sample introduction (e.g., worn pump tubing, clogged nebulizer).[18] - Fluctuations in plasma conditions.- Inspect and replace peristaltic pump tubing.[19] - Clean or replace the nebulizer and spray chamber.[19][20] - Ensure proper tension on the pump tubing.[18] - Allow for adequate instrument warm-up and stabilization time.
Signal Drift/Instability - Changes in sample viscosity or total dissolved solids (TDS). - Deposition on interface cones.[20]- Use an internal standard (e.g., Yttrium).[8][21] - Dilute samples with high matrix content.[8] - Regularly inspect and clean the sampler and skimmer cones.[22]
Inaccurate Results (Low or High Bias) - Non-spectral matrix effects (signal suppression or enhancement).[1][2] - Spectral interferences (isobaric overlaps).[2] - Incorrect calibration curve.- Implement matrix-matched calibration standards.[9][10] - Use the standard addition method for complex matrices.[2] - For ⁸⁷Sr, use a collision/reaction cell to remove ⁸⁷Rb interference.[16] - Verify the linear range and blank subtraction of your calibration.[19]
High Background Signal - Contamination in reagents, standards, or sample preparation workflow.[20] - Memory effects from previous high-concentration samples.[20]- Use high-purity acids and deionized water.[20] - Analyze procedural blanks to identify sources of contamination. - Ensure adequate rinse times between samples with a rinse solution that matches the sample matrix.[20]

Experimental Protocols

Protocol 1: this compound Quantification in Human Serum using an Internal Standard

Objective: To accurately quantify this compound in human serum while correcting for non-spectral matrix effects.

Methodology:

  • Sample Preparation:

    • Allow serum samples to thaw completely and vortex to ensure homogeneity.

    • Perform a 1-in-10 dilution by adding 100 µL of serum to 900 µL of the diluent/internal standard solution.[8]

  • Internal Standard and Diluent Preparation:

    • Prepare a diluent of 1% (v/v) nitric acid (HNO₃) in deionized water.

    • Prepare an internal standard (IS) stock solution of Yttrium (Y) at 100 µg/mL.

    • Prepare the final diluent/internal standard solution by spiking the 1% HNO₃ with the Yttrium stock to achieve a final concentration of 100 ng/mL.[8]

  • Calibration Standards:

    • Prepare a series of this compound calibration standards (e.g., 10, 25, 50, 100, 150, 200, 250 ng/mL) by diluting a certified this compound standard with the diluent/internal standard solution.[8] A blank standard should also be prepared using only the diluent/internal standard solution.

  • ICP-MS Analysis:

    • Aspirate the prepared blanks, standards, and samples into the ICP-MS.

    • Monitor the isotopes ⁸⁸Sr and ⁸⁹Y. ⁸⁸Sr is the most abundant and generally interference-free this compound isotope.[8]

    • Generate a calibration curve by plotting the ratio of the counts per second (cps) of ⁸⁸Sr to ⁸⁹Y against the this compound concentration.

    • Quantify the this compound concentration in the unknown samples using the generated calibration curve.

Protocol 2: Removing Rubidium Interference on ⁸⁷Sr using a Collision/Reaction Cell (CRC)

Objective: To accurately measure ⁸⁷Sr in the presence of isobaric interference from ⁸⁷Rb.

Methodology:

  • Instrument Setup:

    • Equip the ICP-MS with a collision/reaction cell.

    • Use oxygen (O₂) as the reaction gas.[16]

  • Reaction Gas Optimization:

    • Introduce a solution containing both this compound and rubidium into the ICP-MS.

    • Optimize the oxygen flow rate into the CRC to maximize the formation of ⁸⁷Sr¹⁶O⁺ (at m/z 103) while minimizing the signal from unreacted ⁸⁷Sr⁺.

  • Quadrupole Settings (for Triple Quadrupole ICP-MS):

    • Set the first quadrupole (Q1) to only allow ions with m/z = 87 to enter the CRC.

    • The reaction occurs in the CRC (q).

    • Set the second quadrupole (Q2) to only detect ions with m/z = 103 (the product ion ⁸⁷Sr¹⁶O⁺).[16] Since ⁸⁷Rb does not react with oxygen to form a product at m/z 103, the interference is removed.[16]

  • Analysis:

    • Analyze samples and standards using the optimized CRC method. The signal at m/z 103 will be proportional to the concentration of ⁸⁷Sr.

Visualizations

Matrix_Effects_Troubleshooting Start Start: Inaccurate Sr Quantification CheckPrecision Check Precision (%RSD) Start->CheckPrecision HighRSD High %RSD CheckPrecision->HighRSD Poor GoodRSD Acceptable %RSD CheckPrecision->GoodRSD Good SampleIntro Troubleshoot Sample Introduction System (Pump, Nebulizer, Cones) HighRSD->SampleIntro CheckAccuracy Check Accuracy (Bias) GoodRSD->CheckAccuracy LowBias Low Bias (Suppression) CheckAccuracy->LowBias HighBias High Bias (Enhancement) CheckAccuracy->HighBias IsotopeRatioIssue Inaccurate Isotope Ratios? (e.g., 87Sr/86Sr) CheckAccuracy->IsotopeRatioIssue If still inaccurate SampleIntro->CheckPrecision Re-evaluate NonSpectral Address Non-Spectral Effects: - Dilute Sample - Use Internal Standard (Y) - Matrix-Match Calibrants LowBias->NonSpectral HighBias->NonSpectral NonSpectral->CheckAccuracy Re-evaluate YesIso Yes IsotopeRatioIssue->YesIso Yes NoIso No IsotopeRatioIssue->NoIso No Spectral Address Spectral Effects: - Use Collision/Reaction Cell (CRC) - Mathematical Correction for 87Rb YesIso->Spectral End Accurate Quantification NoIso->End Spectral->CheckAccuracy Re-evaluate

Caption: Troubleshooting workflow for inaccurate this compound quantification.

CRC_Workflow Plasma Ions from Plasma 87Sr+, 87Rb+ Q1 Q1 (Mass Filter) Set to m/z = 87 Plasma:f1->Q1 CRC Collision/Reaction Cell (q) + O2 gas Q1->CRC Reaction Reaction: 87Sr+ + O -> 87SrO+ (m/z 103) 87Rb+ + O -> No Reaction CRC->Reaction Q2 Q2 (Mass Filter) Set to m/z = 103 CRC->Q2 87SrO+, 87Rb+ Detector Detector Q2->Detector 87SrO+ only

Caption: Workflow for removing ⁸⁷Rb interference using a CRC.

References

Technical Support Center: Enhancing the Quantum Yield of Strontium-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of strontium-based phosphors. Our goal is to help you enhance the quantum yield and overall performance of your materials.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to low quantum yield in your this compound-based phosphor experiments.

Issue 1: Low Photoluminescence Intensity and Quantum Yield

  • Question: My synthesized this compound-based phosphor exhibits weak emission and a low quantum yield. What are the potential causes and how can I improve it?

  • Answer: Low quantum yield can stem from several factors throughout the synthesis process. Here’s a systematic approach to troubleshooting:

    • Precursor Stoichiometry and Purity:

      • Problem: Incorrect molar ratios of precursors (e.g., Al/Sr ratio) can lead to the formation of non-luminescent secondary phases.[1][2][3] Impurities in starting materials can also act as quenching centers.

      • Solution:

        • Carefully calculate and precisely weigh all precursors to ensure the desired stoichiometry. The optimal Al/Sr ratio can vary depending on the target phase (e.g., SrAl₂O₄, Sr₄Al₁₄O₂₅).[1][3]

        • Use high-purity (>99.9%) starting materials (e.g., SrCO₃, Al₂O₃, Eu₂O₃, Dy₂O₃).

    • Dopant and Co-dopant Concentrations:

      • Problem: The concentration of the primary activator (e.g., Eu²⁺) and any co-dopants (e.g., Dy³⁺) is critical. Exceeding the optimal concentration can lead to concentration quenching, where the luminescence intensity decreases due to non-radiative energy transfer between dopant ions.[2][4][5]

      • Solution:

        • Systematically vary the dopant and co-dopant concentrations to find the optimal doping levels for your specific host lattice. For instance, the optimal doping amount of Eu²⁺ in SrAl₂O₄ and Sr₄Al₁₄O₂₅ has been reported to be around 0.5 at.%.[1][2]

        • Ensure homogeneous distribution of dopants. For solid-state reactions, this involves thorough grinding and mixing of precursors. For wet-chemical methods, ensure complete dissolution and mixing of precursor salts.

    • Synthesis Method and Conditions:

      • Problem: The chosen synthesis method (e.g., solid-state reaction, sol-gel, co-precipitation) and its parameters significantly impact the final product's properties.[6][7][8][9] Incomplete reactions or the formation of undesired crystal phases can reduce quantum yield.

      • Solution:

        • Solid-State Reaction: Ensure thorough mixing of reactants and use a fluxing agent like boric acid (H₃BO₃) to lower the reaction temperature and promote particle growth.[6] The calcination temperature and duration are critical; for SrAl₂O₄, firing is often done around 1250 °C.[10]

        • Sol-Gel & Co-precipitation: These methods can offer better homogeneity at lower temperatures.[6][7] However, careful control of pH and drying/calcination steps is crucial to avoid the formation of unwanted byproducts like SrCO₃.[6]

        • Microwave-Assisted Synthesis: This can be a rapid and energy-efficient alternative, but requires careful optimization of power, time, and precursors to achieve the desired phase and morphology.[8][11]

    • Calcination Atmosphere:

      • Problem: For europium-doped phosphors, achieving the desired Eu²⁺ oxidation state is essential for high quantum yield, as Eu³⁺ has a much weaker emission in many this compound aluminate hosts.[10]

      • Solution:

        • Perform the final calcination step in a reducing atmosphere, such as a forming gas (e.g., 95% N₂ / 5% H₂ or 96% N₂ / 4% H₂).[6][8] The presence of a small amount of carbon from organic precursors in some methods can also aid in the reduction of Eu³⁺ to Eu²⁺.[5]

    • Crystal Structure and Phase Purity:

      • Problem: The presence of multiple crystalline phases or an amorphous structure can be detrimental to the quantum yield. For example, in this compound aluminates, different phases like SrAl₂O₄, Sr₃Al₂O₆, and Sr₄Al₁₄O₂₅ have distinct luminescent properties.[1][8][12]

      • Solution:

        • Use X-ray diffraction (XRD) to verify the phase purity of your synthesized phosphor.

        • Optimize the synthesis temperature, time, and stoichiometry to favor the formation of the desired crystalline phase. For instance, the monoclinic SrAl₂O₄ phase is often associated with strong green phosphorescence.[12]

Issue 2: Short Afterglow/Phosphorescence Duration

  • Question: My this compound aluminate phosphor has a bright initial emission but a very short afterglow. How can I extend the phosphorescence time?

  • Answer: The duration of phosphorescence is related to the presence of electron traps in the material.

    • Co-dopant Incorporation:

      • Problem: The host lattice itself may not have a sufficient density or depth of traps to sustain a long afterglow.

      • Solution:

        • Incorporate a suitable co-dopant, such as Dysprosium (Dy³⁺), which is known to create electron traps of appropriate depth in the this compound aluminate lattice, thereby extending the phosphorescence time.[6][13]

        • The concentration of the co-dopant needs to be optimized.

    • Role of Flux:

      • Problem: Incomplete crystal formation can lead to a lack of suitable trap sites.

      • Solution:

        • The addition of a flux like boric acid (H₃BO₃) not only lowers the synthesis temperature but has also been reported to extend the phosphorescence time, possibly by facilitating the incorporation of co-dopants and improving crystallinity.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is quantum yield and why is it important for phosphors?

    • A1: The photoluminescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[14][15] A high quantum yield is crucial for applications requiring bright and efficient light emission, such as in LEDs, displays, and bioimaging.[15]

  • Q2: What are the common methods for synthesizing this compound-based phosphors?

    • A2: Common synthesis methods include:

      • Solid-State Reaction: A conventional method involving the high-temperature reaction of solid precursors. It often requires high temperatures (1750-1950 °C), which can be reduced to around 1300 °C with the use of a flux.[6]

      • Sol-Gel Method: A wet-chemical technique that can produce homogeneous materials at lower temperatures.[5][6]

      • Co-precipitation: Another wet-chemical method where precursors are precipitated from a solution, allowing for good control over stoichiometry and particle size.[7][16]

      • Combustion Synthesis: A rapid, self-sustaining reaction that can produce fine particles.[6][13]

      • Microwave-Assisted Synthesis: A faster and more energy-efficient method that utilizes microwave radiation for heating.[8][11]

  • Q3: How do I measure the quantum yield of my powder phosphor sample?

    • A3: The quantum yield of powder samples is typically measured using the absolute method, which employs an integrating sphere.[15] The process involves:

      • Measuring the spectrum of the excitation light scattered by a reflectance standard (like BaSO₄ or a calibrated white plate) inside the integrating sphere.[14][17]

      • Measuring the spectrum of the sample inside the integrating sphere, which includes both the scattered excitation light and the emitted fluorescence.

      • The quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[14][18] Specialized software is often used for this calculation.[17] For samples in small quantities, they can be mixed with a powder diluent like aluminum oxide.[19]

  • Q4: What is the role of Europium (Eu) and Dysprosium (Dy) in this compound aluminate phosphors?

    • A4: In typical green-emitting this compound aluminate phosphors (e.g., SrAl₂O₄:Eu,Dy):

      • Europium (Eu²⁺): Acts as the primary luminescence center. The emission of light is due to the electronic transition from the 4f⁶5d¹ to the 4f⁷ energy level of the Eu²⁺ ion.[13][18]

      • Dysprosium (Dy³⁺): Acts as a co-dopant or sensitizer. It creates electron traps in the host lattice. These traps capture electrons excited during illumination and slowly release them over time, which are then transferred to the Eu²⁺ centers, resulting in long-lasting phosphorescence.[6][13]

  • Q5: Can the emission color of this compound-based phosphors be tuned?

    • A5: Yes, the emission color can be tuned. The emission wavelength is influenced by the host crystal structure and the interaction between the dopant ion and the surrounding lattice.[10] For example, in europium-dysprosium doped aluminates, the peak emission is ~520 nm for SrAl₂O₄ (green), ~480 nm for SrAl₄O₇, and ~400 nm for SrAl₁₂O₁₉.[10] Modifying the host lattice, for instance by substituting this compound with barium in this compound silicate phosphors, can also shift the emission wavelength.[20]

Data Presentation

Table 1: Factors Influencing Luminescence Properties of this compound-Based Phosphors

ParameterEffect on Quantum Yield / LuminescenceOptimal Range/Value (Example)References
Al/Sr Molar Ratio Influences crystal phase formation and emission wavelength. An incorrect ratio leads to impurity phases and lower QY.Varies by target compound (e.g., ~2 for SrAl₂O₄).[1][2][3]
Calcination Temperature Affects crystallinity, phase purity, and particle size. Too low a temperature results in an incomplete reaction; too high can cause unwanted phase transitions or sintering.~1250-1350 °C for solid-state synthesis of SrAl₂O₄.[1][10]
Eu²⁺ Concentration Acts as the activator. QY increases with concentration up to a point, then decreases due to concentration quenching.~0.5 - 1.0 at.% in SrAl₂O₄.[1][2]
Dy³⁺ Concentration Co-dopant that creates traps for long afterglow. Can enhance overall emission intensity up to an optimal concentration.~0.5 - 2.0 at.% in SrAl₂O₄.[2][13]
Calcination Atmosphere A reducing atmosphere (e.g., N₂/H₂) is crucial to convert Eu³⁺ to the luminescent Eu²⁺ state.Forming gas (e.g., 5% H₂ in N₂ or Ar).[6][8]
Boric Acid (H₃BO₃) Flux Lowers synthesis temperature, improves crystallinity, and can extend afterglow duration.Varies, often added in small weight percentages.[6]

Experimental Protocols

Protocol 1: Solid-State Synthesis of SrAl₂O₄:Eu²⁺, Dy³⁺

  • Precursor Preparation:

    • Accurately weigh high-purity this compound carbonate (SrCO₃), aluminum oxide (Al₂O₃), europium oxide (Eu₂O₃), and dysprosium oxide (Dy₂O₃) in the desired stoichiometric ratio (e.g., for Sr₀.₉₇Al₂O₄:Eu₀.₀₁,Dy₀.₀₂).

    • Add a small amount of boric acid (H₃BO₃) as a flux (e.g., 2-5 wt%).

  • Mixing:

    • Thoroughly mix and grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. Ethanol can be used as a grinding medium.[21]

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the sample in a tube furnace under a reducing atmosphere (e.g., 95% N₂ / 5% H₂).

    • Ramp the temperature to 1250-1350 °C and hold for 2-4 hours.[1]

  • Cooling and Pulverization:

    • Allow the furnace to cool down slowly to room temperature.

    • Gently grind the resulting sintered product into a fine powder.

Protocol 2: Absolute Quantum Yield Measurement

  • System Setup:

    • Use a fluorescence spectrophotometer equipped with an integrating sphere attachment.[17]

  • Blank Measurement (Excitation Spectrum):

    • Place a standard white reflector (e.g., BaSO₄ or Spectralon®) at the sample position in the integrating sphere.

    • Measure the spectrum of the excitation light source as it scatters off the reflector. This provides the incident photon flux.[14]

  • Sample Measurement:

    • Replace the reflector with the powder phosphor sample, ensuring it is densely packed in the sample holder.

    • Measure the spectrum, which will contain the scattered excitation light and the emitted photoluminescence from the sample.

  • Calculation:

    • The instrument's software calculates the quantum yield by integrating the areas of the emission peak and the absorbed portion of the excitation peak. The quantum yield (QY) is given by the formula: QY = (Number of emitted photons) / (Number of absorbed photons).[18]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization & Analysis Precursors 1. Precursor Weighing (SrCO₃, Al₂O₃, Eu₂O₃, Dy₂O₃, H₃BO₃) Mixing 2. Homogeneous Mixing (e.g., Ball Milling/Mortar Grinding) Precursors->Mixing Calcination 3. Calcination (Tube Furnace, 1250-1350°C Reducing Atmosphere) Mixing->Calcination Pulverization 4. Final Grinding (Fine Phosphor Powder) Calcination->Pulverization XRD 5. Structural Analysis (X-Ray Diffraction - XRD) Pulverization->XRD Phase & Purity Check PL_PLE 6. Optical Properties (PL/PLE Spectroscopy) Pulverization->PL_PLE Emission & Excitation Spectra Analysis 8. Data Analysis & Optimization XRD->Analysis QY_Measurement 7. Quantum Yield Measurement (Integrating Sphere) PL_PLE->QY_Measurement Efficiency Evaluation QY_Measurement->Analysis Analysis->Precursors Iterative Optimization

Caption: Workflow for Synthesis and Characterization of this compound-Based Phosphors.

Troubleshooting_Logic Start Low Quantum Yield Observed Check_Phase Check Phase Purity (XRD) Start->Check_Phase Check_Stoichiometry Verify Precursor Stoichiometry (Al/Sr Ratio) Check_Phase->Check_Stoichiometry Phase Impure Check_Dopants Optimize Dopant Concentrations (Eu, Dy) Check_Phase->Check_Dopants Phase Pure Check_Temp Optimize Calcination Temperature & Time Check_Stoichiometry->Check_Temp Check_Atmosphere Confirm Reducing Atmosphere during Calcination Check_Dopants->Check_Atmosphere Check_Atmosphere->Check_Temp Result_Good Quantum Yield Enhanced Check_Temp->Result_Good Optimized

Caption: Logical Flow for Troubleshooting Low Quantum Yield in Phosphors.

References

Validation & Comparative

A Comparative Analysis of Strontium Ranelate and Bisphosphonates in Osteoporosis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent treatments for osteoporosis: strontium ranelate and bisphosphonates. The following analysis is based on a review of clinical trial data, meta-analyses, and mechanistic studies to offer an objective evaluation of their respective performance, supported by detailed experimental methodologies.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. Pharmacological interventions are central to its management, with bisphosphonates being the most widely prescribed class of drugs.[1] this compound ranelate, with its unique dual mechanism of action, has been positioned as an alternative treatment.[2] This guide will delve into a comparative analysis of their efficacy, safety, and underlying mechanisms of action.

Mechanism of Action

The fundamental difference between this compound ranelate and bisphosphonates lies in their mode of action on bone remodeling.

This compound Ranelate: This agent is described as having a dual action, meaning it both stimulates bone formation and inhibits bone resorption.[2][3] In vitro studies have shown that this compound ranelate promotes the replication and activity of osteoblasts, the cells responsible for new bone formation.[3] Concurrently, it dose-dependently inhibits the activity of osteoclasts, the cells that break down bone tissue.[3] This rebalancing of bone turnover in favor of formation leads to an increase in bone mass and improvements in bone microarchitecture.[4][5]

Bisphosphonates: These are potent inhibitors of bone resorption.[6][7] They have a strong affinity for calcium phosphate and bind to the bone matrix, particularly at sites of active remodeling.[1][7] When osteoclasts begin to resorb bone treated with bisphosphonates, the drug is released and impairs the osteoclasts' ability to function, leading to their apoptosis (programmed cell death).[1][8] This suppression of bone resorption slows down bone loss, thereby increasing bone mineral density.[7]

Signaling Pathway Diagrams

Strontium_Ranelate_Pathway cluster_osteoblast Osteoblast Stimulation cluster_osteoclast Osteoclast Inhibition SR This compound Ranelate CaSR Calcium-Sensing Receptor (CaSR) PreOsteoblast Pre-Osteoblast Osteoblast Osteoblast OPG Osteoprotegerin (OPG) BoneFormation Increased Bone Formation PreOsteoclast Pre-Osteoclast Osteoclast Osteoclast RANKL RANKL BoneResorption Decreased Bone Resorption

Bisphosphonate_Pathway cluster_bone Bone Microenvironment cluster_osteoclast_action Osteoclast Action BP Bisphosphonates BoneMatrix Bone Matrix Osteoclast Osteoclast Internalization Internalization by Osteoclast FPPS Farnesyl Pyrophosphate Synthase (FPPS) GTPases Small GTPases (e.g., Ras, Rho, Rab) Cytoskeleton Cytoskeletal Disruption Apoptosis Apoptosis BoneResorption Decreased Bone Resorption

Comparative Efficacy

The efficacy of this compound ranelate and bisphosphonates has been evaluated in numerous clinical trials, with key endpoints including changes in bone mineral density (BMD) and reduction in fracture risk.

Bone Mineral Density (BMD)

Both treatments have demonstrated significant increases in BMD compared to placebo. Head-to-head trials and meta-analyses provide a more direct comparison.

ParameterThis compound RanelateAlendronateRisedronateReference
Lumbar Spine BMD Increase (1 year) 5.8% ± 3.7%4.5% ± 3.4%-[9]
Total Hip BMD Increase (1 year) 3.5% ± 2.8%2.7% ± 3.2%-[9]
Lumbar Spine BMD Increase (2 years) 9.7% ± 7.5% (vs. placebo)--[10]
Lumbar Spine BMD Increase (3 years) 14% (relative to placebo)--[11]
Femoral Neck BMD Increase (3 years) 8% (relative to placebo)--[11]

Note: Direct comparison of BMD values should be interpreted with caution for this compound ranelate, as the higher atomic number of this compound can lead to an overestimation of BMD by DXA scans. Some studies provide adjusted values.[12][13]

Fracture Risk Reduction

The ultimate goal of osteoporosis treatment is the prevention of fractures.

Fracture TypeThis compound Ranelate Risk Reduction (vs. Placebo)Bisphosphonates Risk Reduction (vs. Placebo)Reference
Vertebral Fractures (3 years) 41%-[11][14]
Vertebral Fractures (4 years) 35%-[15]
Non-vertebral Fractures 16%-[13]

A meta-analysis has suggested that this compound ranelate reduces fracture rates in postmenopausal women as effectively as bisphosphonates.[11]

Comparative Safety and Tolerability

The safety profiles of this compound ranelate and bisphosphonates differ significantly.

Adverse EventThis compound RanelateBisphosphonatesReference
Gastrointestinal Issues CommonCommon (especially upper GI with oral administration)[7][16]
Venous Thromboembolism (VTE) Increased risk (25-30% excess risk vs. bisphosphonates)Lower risk compared to this compound ranelate[17][18][19]
Cardiovascular Events Increased risk of cardiovascular death (35% excess risk vs. bisphosphonates)Generally considered to have a favorable cardiovascular safety profile, though some studies with alendronate showed an excess risk with low adherence.[17][18][19][20]
Osteonecrosis of the Jaw (ONJ) ReportedA known, though rare, risk, particularly with high-dose intravenous administration.[16][21]
Atypical Femoral Fractures -A rare but serious adverse event associated with long-term use.[21]
Skin Reactions (e.g., DRESS syndrome) Rare but serious reactions have been reported.-[16]

Due to the identified cardiovascular risks, the use of this compound ranelate is now generally restricted to patients at high risk of fracture who cannot use other osteoporosis treatments.[22]

Experimental Protocols

Bone Mineral Density (BMD) Measurement
  • Method: Dual-energy X-ray absorptiometry (DXA) is the standard clinical tool for measuring BMD.

  • Procedure:

    • The patient lies on a table while a scanner passes over the areas of interest, typically the lumbar spine and hip.

    • Two X-ray beams with different energy levels are aimed at the bones.

    • The amount of each X-ray beam that is blocked by the bone and soft tissue is measured by a detector.

    • This information is used to calculate the bone mineral density.

  • Data Analysis: BMD is typically reported as a T-score, which compares the patient's BMD to that of a healthy young adult, and a Z-score, which compares it to that of an age-matched peer.

Assessment of Bone Turnover Markers
  • Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentration of bone turnover markers in serum or urine.

  • Markers of Bone Formation:

    • Bone-specific alkaline phosphatase (BSAP)

    • Procollagen type I N-terminal propeptide (P1NP)

  • Markers of Bone Resorption:

    • C-terminal telopeptide of type I collagen (CTX-I)

    • N-terminal telopeptide of type I collagen (NTX-I)

  • Procedure:

    • Blood or urine samples are collected from patients at baseline and at specified follow-up intervals.

    • The samples are processed, and the concentration of the specific marker is determined using a commercial ELISA kit according to the manufacturer's instructions.

Clinical_Trial_Workflow Start Patient Recruitment (Postmenopausal women with osteoporosis) Screening Screening & Baseline Assessment (DXA for BMD, X-ray for fractures, Blood/Urine for markers) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., this compound Ranelate 2g/day) Randomization->GroupA GroupB Treatment Group B (e.g., Bisphosphonate) Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12, 24, 36 months) GroupA->FollowUp GroupB->FollowUp Assessments Assessments at Follow-up (BMD, Bone Turnover Markers, Adverse Events, New Fractures) FollowUp->Assessments Assessments->FollowUp Continue until end of study DataAnalysis Data Analysis (Comparison of efficacy and safety endpoints) Assessments->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Conclusion

Both this compound ranelate and bisphosphonates are effective in increasing bone mineral density and reducing fracture risk in patients with osteoporosis. Their primary distinction lies in their mechanisms of action and safety profiles. Bisphosphonates are potent anti-resorptive agents and remain the first-line treatment for most patients. This compound ranelate offers a dual mechanism of action, promoting bone formation while inhibiting resorption. However, its use is limited by a well-documented increased risk of serious cardiovascular events. The choice of therapy should be individualized based on the patient's fracture risk, comorbidities, and potential for adverse events.

Therapeutic_Comparison Osteoporosis Osteoporosis SR This compound Ranelate Osteoporosis->SR BP Bisphosphonates Osteoporosis->BP SR_Mech Dual Action: - Increases Bone Formation - Decreases Bone Resorption SR->SR_Mech Safety Divergent Safety Profiles SR->Safety BP_Mech Anti-resorptive: - Inhibits Osteoclast Activity - Induces Osteoclast Apoptosis BP->BP_Mech BP->Safety Efficacy Comparable Efficacy: - Increased BMD - Reduced Fracture Risk SR_Mech->Efficacy BP_Mech->Efficacy SR_Safety This compound Ranelate: - Increased VTE Risk - Increased Cardiovascular Risk Safety->SR_Safety BP_Safety Bisphosphonates: - GI Intolerance - Rare ONJ/Atypical Fractures Safety->BP_Safety

References

A Comparative Guide to Rubidium-Strontium (Rb-Sr) and Potassium-Argon (K-Ar) Dating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two cornerstone radiometric dating techniques: Rubidium-Strontium (Rb-Sr) and Potassium-Argon (K-Ar). By examining their principles, methodologies, and performance through supporting experimental data, this document serves as a comprehensive resource for researchers requiring accurate age determinations of geological materials.

Introduction to Radiometric Dating

Radiometric dating methods are foundational to geochronology, providing absolute ages for rocks and minerals. These techniques rely on the constant rate of decay of radioactive isotopes (parent isotopes) into stable isotopes (daughter isotopes). By measuring the ratio of parent to daughter isotopes within a sample, and knowing the half-life of the parent isotope, the time since the mineral crystallized and cooled below its "closure temperature" can be calculated. This closure temperature is the point at which a mineral becomes a closed system, preventing the loss or gain of parent or daughter isotopes.

Principles of Rb-Sr and K-Ar Dating

Rubidium-Strontium (Rb-Sr) Dating

The Rb-Sr dating method is based on the beta decay of Rubidium-87 (⁸⁷Rb) to Strontium-87 (⁸⁷Sr), with a long half-life of approximately 48.8 billion years.[1] This extended half-life makes the Rb-Sr method particularly suitable for dating very old terrestrial and extraterrestrial rocks.[1] Rubidium, an alkali metal, readily substitutes for potassium in common rock-forming minerals like micas (biotite, muscovite) and potassium feldspar.

A key feature of the Rb-Sr method is the use of an isochron diagram. By analyzing several minerals from the same rock, which all had the same initial ⁸⁷Sr/⁸⁶Sr ratio at the time of crystallization but different initial Rb/Sr ratios, a straight line (isochron) is generated when plotting ⁸⁷Sr/⁸⁶Sr against ⁸⁷Rb/⁸⁶Sr. The slope of this isochron is directly proportional to the age of the rock, and the y-intercept reveals the initial ⁸⁷Sr/⁸⁶Sr ratio. This approach has the significant advantage of not requiring an assumption about the initial daughter isotope concentration.

Potassium-Argon (K-Ar) Dating

The K-Ar dating technique relies on the decay of Potassium-40 (⁴⁰K) to Argon-40 (⁴⁰Ar) via electron capture, with a half-life of 1.25 billion years. Potassium is an abundant element in the Earth's crust and is a constituent of many common minerals, including micas, feldspars, and hornblende.

The fundamental assumption of K-Ar dating is that the rock or mineral contained no ⁴⁰Ar when it formed. Because argon is a noble gas, it is generally not incorporated into the crystal lattice of minerals upon crystallization. Any ⁴⁰Ar found in a mineral is therefore assumed to be the product of the radioactive decay of ⁴⁰K. The age is calculated from the ratio of radiogenic ⁴⁰Ar to ⁴⁰K.

Comparative Performance: Experimental Data

The cross-validation of Rb-Sr and K-Ar dating methods on the same geological samples is crucial for assessing the reliability of the obtained ages. The following tables summarize data from studies where both methods were applied, illustrating instances of both concordant and discordant results.

Rock TypeMineral/Whole RockRb-Sr Age (Ma)K-Ar Age (Ma)Concordant/DiscordantReference
Granitic RocksBiotite149 ± 3147 ± 5ConcordantArmstrong et al. (1977)
Granitic RocksMuscovite152 ± 4151 ± 5ConcordantArmstrong et al. (1977)
Granitic RocksWhole Rock155 ± 8147 ± 17Largely ConcordantArmstrong et al. (1977)
Cardenas BasaltWhole Rock Isochron1070 ± 70516 ± 30 (Isochron)DiscordantAustin & Snelling (1998)[2][3]
Jurassic SandstoneIllite (<0.4 µm)~40-45--Liewig et al. (1987)[4]
Jurassic SandstoneIllite (various fractions)Apparent ages varyApparent ages vary (129 ± 5 to 50 ± 3)DiscordantLiewig et al. (1987)[4]
Metamorphic GneissBiotite-687 ± 15-Fullagar & Dietrich (1969)[5]
Metamorphic GneissWhole Rock Isochron1320 ± 100--Fullagar & Dietrich (1969)[5]

Table 1: Comparison of Rb-Sr and K-Ar Ages on Various Rock Types.

Interpretation of Concordant and Discordant Ages

Concordant ages , where the Rb-Sr and K-Ar methods yield similar results, provide strong evidence for the accuracy of the determined age and indicate that the rock has remained a closed system since its formation.

Discordant ages , where the two methods produce different results, can provide valuable insights into the geological history of the rock. Common reasons for discordance include:

  • Argon Loss: Because argon is a gas, it can be lost from a mineral's crystal lattice due to subsequent thermal events (metamorphism) that may not be intense enough to reset the Rb-Sr system. This typically results in a K-Ar age that is younger than the Rb-Sr age. The Cardenas Basalt case is a notable example where the K-Ar age is significantly younger than the Rb-Sr age, a discrepancy attributed by some to argon loss.[1][2][3]

  • Excess Argon: In some cases, minerals can incorporate extraneous ⁴⁰Ar from their environment, leading to a K-Ar age that is older than the true age of the rock.

  • Different Closure Temperatures: Different minerals have different closure temperatures for the Rb-Sr and K-Ar systems. The Rb-Sr system generally has a higher closure temperature than the K-Ar system.[6] Therefore, for a slowly cooling rock, the Rb-Sr system will "close" and start the radiometric clock earlier than the K-Ar system, resulting in an older Rb-Sr age.

  • Alteration: Chemical alteration can affect the open-system behavior of both parent and daughter isotopes, leading to inaccurate ages.

Experimental Protocols

Accurate radiometric dating is contingent upon meticulous laboratory procedures. The following are generalized protocols for Rb-Sr and K-Ar dating.

Rubidium-Strontium (Rb-Sr) Dating Protocol
  • Sample Selection and Preparation:

    • Select a fresh, unweathered rock sample.

    • Crush the rock to a fine powder.

    • Separate individual minerals (e.g., biotite, muscovite, K-feldspar) using magnetic and heavy liquid separation techniques. Whole-rock powders are also analyzed.

  • Isotope Dilution and Chemical Separation:

    • A precisely weighed aliquot of the mineral separate or whole-rock powder is spiked with a known amount of ⁸⁷Rb and ⁸⁴Sr or ⁸⁶Sr tracer.

    • The sample is dissolved in a mixture of strong acids (e.g., HF, HNO₃).

    • Rubidium and this compound are chemically separated and purified using ion-exchange chromatography.

  • Mass Spectrometry:

    • The isotopic compositions of Rb and Sr are measured using a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

    • The ⁸⁷Sr/⁸⁶Sr and ⁸⁷Rb/⁸⁶Sr ratios are determined with high precision.

  • Age Calculation:

    • The measured isotopic ratios for the different minerals and the whole rock are plotted on an isochron diagram (⁸⁷Sr/⁸⁶Sr vs. ⁸⁷Rb/⁸⁶Sr).

    • The age is calculated from the slope of the isochron.

Potassium-Argon (K-Ar) Dating Protocol
  • Sample Preparation:

    • A fresh, unweathered rock sample is crushed and sieved to a specific grain size.

    • Potassium-bearing minerals are separated using magnetic and heavy liquid techniques.

  • Argon Analysis:

    • A precisely weighed aliquot of the mineral separate is loaded into a high-vacuum extraction line.

    • The sample is fused using a resistance furnace or a laser to release trapped gases.

    • A known amount of ³⁸Ar spike is introduced to the extracted gas to allow for the quantification of ⁴⁰Ar.

    • The gas is purified by removing reactive gases using getters.

    • The isotopic composition of argon (⁴⁰Ar, ³⁸Ar, ³⁶Ar) is measured using a noble gas mass spectrometer.

    • The amount of atmospheric argon contamination is corrected for by measuring the amount of ³⁶Ar.

  • Potassium Analysis:

    • The potassium concentration of a separate aliquot of the mineral sample is determined using techniques such as flame photometry, atomic absorption spectrometry, or isotope dilution mass spectrometry.

  • Age Calculation:

    • The age is calculated from the ratio of radiogenic ⁴⁰Ar to ⁴⁰K.

Visualizing the Processes

To aid in the understanding of the dating methods and their cross-validation, the following diagrams are provided.

cluster_RbSr Rb-Sr Decay Pathway cluster_KAr K-Ar Decay Pathway Rb87 ⁸⁷Rb (Parent) Sr87 ⁸⁷Sr (Daughter) Rb87->Sr87 Beta β⁻ decay (t½ ≈ 48.8 Gyr) K40 ⁴⁰K (Parent) Ar40 ⁴⁰Ar (Daughter) K40->Ar40 ~11% EC Electron Capture (t½ ≈ 1.25 Gyr)

Radioactive decay pathways for Rb-Sr and K-Ar dating.

cluster_workflow Cross-Validation Workflow cluster_rbsr Rb-Sr Analysis cluster_kar K-Ar Analysis start Sample Collection (Fresh, Unweathered Rock) prep Sample Preparation (Crushing, Mineral Separation) start->prep split Sample Splitting prep->split rbsr_analysis Isotope Dilution & Chemical Separation split->rbsr_analysis kar_ar Argon Extraction & Purification split->kar_ar kar_k Potassium Analysis split->kar_k rbsr_ms Mass Spectrometry (TIMS or MC-ICP-MS) rbsr_analysis->rbsr_ms rbsr_age Rb-Sr Age rbsr_ms->rbsr_age compare Age Comparison & Interpretation rbsr_age->compare kar_ms Mass Spectrometry (Noble Gas MS) kar_ar->kar_ms kar_age K-Ar Age kar_k->kar_age kar_ms->kar_age kar_age->compare concordant Concordant Ages: Reliable Age Determination compare->concordant discordant Discordant Ages: Investigate Geological History (e.g., Thermal Events, Alteration) compare->discordant

Workflow for the cross-validation of Rb-Sr and K-Ar dating.

Conclusion

Both Rubidium-Strontium and Potassium-Argon dating are powerful tools in geochronology, each with its own strengths and limitations. The Rb-Sr isochron method is particularly robust for very old rocks and is less susceptible to thermal disturbances that might only partially reset the system. The K-Ar method is widely applicable due to the abundance of potassium-bearing minerals but is more susceptible to argon loss from thermal events.

For researchers and scientists, the cross-validation of these two independent methods provides the highest level of confidence in the determined age of a geological sample. Concordant ages strongly support the accuracy of the result, while discordant ages can reveal a more complex geological history, offering deeper insights into processes such as metamorphism and tectonism. A thorough understanding of the principles and potential pitfalls of each method is essential for the accurate interpretation of geochronological data.

References

Strontium vs. Calcium: A Comparative Guide to Incorporation in Bone Mineral

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between strontium and calcium incorporation into bone mineral is critical for the development of novel therapeutics for bone-related disorders. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Physicochemical and Biological Interactions with Bone Mineral

This compound, being in the same group as calcium in the periodic table, exhibits similar chemical properties, allowing it to substitute for calcium in the hydroxyapatite crystal lattice of bone.[1][2] However, this substitution is not a simple one-to-one replacement and leads to distinct biological and structural outcomes. The rate of incorporation of this compound into bone is reported to be very similar to that of calcium.[2]

Key Points:

  • Substitution: this compound can replace calcium ions in the hydroxyapatite matrix.[1]

  • Distribution: this compound tends to accumulate more in trabecular bone than in cortical bone, likely due to the higher turnover rate and larger surface area of trabecular bone.[2]

  • Cellular Effects: this compound has a dual action on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[2] Calcium is essential for bone mineralization but does not exhibit this same dual regulatory effect.

Data Presentation: Comparative Analysis
ParameterThis compound (Sr)Calcium (Ca)References
Ionic Radius (Å) 1.181.00[3]
Mechanism of Incorporation Substitution for Ca²⁺ in hydroxyapatite lattice; surface adsorption.Primary cation in the hydroxyapatite lattice.[1][2]
Preferential Bone Type Trabecular BoneDistributed throughout bone matrix.[2]
Effect on Osteoblasts Stimulates proliferation and differentiation.Essential for mineralization of extracellular matrix.[2][4]
Effect on Osteoclasts Inhibits differentiation and activity; promotes apoptosis.Indirect effects through systemic homeostasis.[2][4]
Effect on Bone Mineral Density (BMD) Measurement (DXA) Artificially increases BMD readings due to higher atomic mass.Standard for BMD measurement.[5]
Thermodynamic ParameterThis compound Substitution in HydroxyapatiteReference
Gibbs Free Energy of Formation (ΔGf) (kJ/mol) -12580 to -12584 (for 20-56% Sr substitution)[6]
Enthalpy of Formation (ΔHf) (kJ/mol) -13374 to -13376 (for 20-56% Sr substitution)[6]
Entropy of Formation (ΔSf) (J/mol·K) -2663 to -2660 (for 20-56% Sr substitution)[6]

Signaling Pathways in Bone Metabolism

The differential effects of this compound and calcium on bone cells are mediated by distinct signaling pathways. This compound, like calcium, can activate the Calcium-Sensing Receptor (CaSR), but it elicits a different downstream response.

Calcium-Sensing Receptor (CaSR) Signaling

Both this compound and calcium ions are agonists for the CaSR. Activation of CaSR in osteoblasts by this compound has been shown to stimulate proliferation and differentiation, contributing to its anabolic effect. In osteoclasts, CaSR activation by this compound can inhibit their resorptive activity.

cluster_membrane Cell Membrane CaSR CaSR PLC PLC CaSR->PLC Sr_Ca This compound / Calcium Sr_Ca->CaSR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote the canonical Wnt/β-catenin signaling pathway in osteoblasts. This pathway is crucial for osteoblast differentiation and bone formation. By stimulating this pathway, this compound enhances the expression of key osteogenic transcription factors like Runx2.

cluster_membrane Cell Membrane cluster_nucleus Frizzled_LRP Frizzled/LRP5/6 Dsh Dsh Frizzled_LRP->Dsh Wnt Wnt Wnt->Frizzled_LRP GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylation degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Osteogenic Gene Transcription (e.g., Runx2) TCF_LEF->Gene_Transcription

Caption: Wnt/β-catenin Signaling Pathway in Osteoblasts.

RANKL/OPG Signaling Pathway

This compound influences the RANKL/OPG signaling pathway, a critical regulator of osteoclastogenesis. By increasing the expression of osteoprotegerin (OPG) and decreasing the expression of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) by osteoblasts, this compound shifts the balance towards inhibiting osteoclast formation and activity.[2]

Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL expresses OPG OPG Osteoblast->OPG secretes Osteoclast_Precursor Osteoclast Precursor RANK RANK Osteoclast_Precursor->RANK expresses Mature_Osteoclast Mature Osteoclast RANKL->RANK binds RANKL->OPG binds & inhibits RANK->Mature_Osteoclast differentiation This compound This compound This compound->Osteoblast stimulates

Caption: RANKL/OPG Signaling Pathway in Osteoclastogenesis.

Experimental Protocols

In Vitro Mineralized Nodule Formation Assay

This assay is used to assess the osteogenic potential of this compound and calcium by quantifying the formation of mineralized nodules by osteoblasts in culture.

Workflow:

start Start seed_cells Seed osteoblasts in multi-well plates start->seed_cells culture Culture to confluency seed_cells->culture induce Induce differentiation with osteogenic medium (+/- Sr or Ca) culture->induce stain Fix and stain for mineralization (Alizarin Red S) induce->stain 2-3 weeks quantify Quantify stained area (Image analysis) stain->quantify end End quantify->end

Caption: In Vitro Mineralized Nodule Formation Assay Workflow.

Methodology:

  • Cell Seeding: Plate primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in 24-well plates at a density of 5 x 10⁴ cells/well.

  • Cell Culture: Culture the cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin until they reach confluence.

  • Osteogenic Induction: Upon confluence, switch to an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: Supplement the osteogenic medium with varying concentrations of this compound chloride (SrCl₂) or calcium chloride (CaCl₂) for comparative analysis. A control group with no additional supplements should be included.

  • Medium Change: Replace the medium every 2-3 days for 14-21 days.

  • Staining: After the incubation period, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.

  • Quantification: Destain the wells with 10% cetylpyridinium chloride and measure the absorbance at 562 nm to quantify the mineralized matrix. Alternatively, capture images of the stained wells and analyze the stained area using image analysis software.

Determination of this compound and Calcium Incorporation by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for quantifying the elemental composition of a sample. This protocol outlines the analysis of this compound and calcium content in bone tissue.[7][8]

Workflow:

start Start sample_prep Prepare bone sample (clean, dry, powder) start->sample_prep weigh Weigh sample (e.g., 0.2 g) sample_prep->weigh digest Acid digestion (e.g., HNO₃, HClO₄, HF) weigh->digest dilute Dilute to final volume digest->dilute analyze Analyze by ICP-OES dilute->analyze end End analyze->end

Caption: ICP-OES Analysis Workflow for Bone Samples.

Methodology:

  • Sample Preparation:

    • Excise bone tissue and remove all soft tissue.

    • Dry the bone samples at 110°C overnight.[8]

    • Grind the dried bone into a fine powder using a mortar and pestle or a cryogenic mill.[8]

  • Acid Digestion:

    • Accurately weigh approximately 0.2 g of the powdered bone sample into a Teflon digestion vessel.[8]

    • Under a perchloric acid-rated fume hood, add a mixture of concentrated acids. A common mixture is 3 mL HCl, 2 mL HNO₃, 1 mL HClO₄, and 2 mL HF.[8]

    • Heat the samples on a hot block at 110°C until the solution is completely dry.[8]

    • Allow the vessels to cool, then add 1 mL of HClO₄ and 2 mL of deionized water and evaporate to dryness at 160°C.[8]

    • After cooling, add 1 mL of aqua regia (3 parts HCl to 1 part HNO₃) and allow to react for 15 minutes.[8]

  • Dilution:

    • Quantitatively transfer the digested sample to a 50 mL volumetric flask and bring to volume with 1% HNO₃.

    • Further dilutions may be necessary to bring the analyte concentrations within the linear range of the ICP-OES instrument.

  • ICP-OES Analysis:

    • Calibrate the ICP-OES instrument using a series of multi-element standards containing known concentrations of this compound and calcium.

    • Aspirate the prepared samples into the plasma and measure the emission intensities at the characteristic wavelengths for this compound and calcium.

    • Typical wavelengths for analysis are Sr 421.552 nm and Ca 317.933 nm.

    • Calculate the concentration of this compound and calcium in the original bone sample based on the calibration curve and the dilution factors.

Conclusion

While this compound and calcium share chemical similarities that allow for the incorporation of this compound into bone mineral, their biological effects are markedly different. This compound exhibits a unique dual action of stimulating bone formation and inhibiting bone resorption, mediated through complex signaling pathways including the CaSR, Wnt/β-catenin, and RANKL/OPG systems. Calcium, while fundamental to the structural integrity of bone, primarily serves as a building block for mineralization. The quantitative analysis of their respective incorporation and the elucidation of their distinct signaling mechanisms are crucial for the development of targeted therapies for osteoporosis and other bone disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate these differences and unlock the full therapeutic potential of modulating bone mineral composition.

References

A Comparative Guide to Strontium Compounds in Cell Culture for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate strontium compound for in vitro studies is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of commonly used this compound compounds, summarizing their effects on various cell cultures with supporting experimental data, detailed protocols, and visualizations of key signaling pathways.

I. Comparative Efficacy of this compound Compounds

The biological effects of this compound are known to be dose-dependent and vary based on the specific this compound salt used. While this compound ranelate has been the most extensively studied due to its former clinical use, other compounds like this compound chloride and this compound citrate are also subjects of research for their potential roles in bone and cartilage health.

Quantitative Data Summary

The following table summarizes the quantitative effects of different this compound compounds on key cellular processes in osteoblasts, chondrocytes, and mesenchymal stem cells (MSCs), as reported in various studies. It is important to note that direct comparative in vitro studies across all compounds are limited, and experimental conditions may vary between studies.

Cell TypeThis compound CompoundConcentrationEffectQuantitative Data
Osteoblasts
Primary Rat OsteoblastsThis compound Ranelate0.01 mMInhibition of Mineralization59% inhibition
0.1 mMInhibition of Mineralization98% inhibition
1 mMInhibition of Mineralization100% inhibition
This compound Chloride0.01 mMInhibition of Mineralization34% inhibition
0.1 mMInhibition of Mineralization95% inhibition
1 mMInhibition of Mineralization100% inhibition
Human Osteoblast-like cells (MG-63)This compound Chloride5 mMIncreased Cell Proliferation38% increase in cell number after 72h[1]
10 mMIncreased Cell Proliferation54% increase in cell number after 72h[1]
1 mMDecreased ALP Activity~25% decrease compared to control[1]
5 mMNo effect on ALP ActivityNo significant change[1]
Osteoclasts
Mouse Bone Marrow MacrophagesThis compound Ranelate1 mMInhibition of Osteoclast Formation~50% inhibition
This compound Chloride1 mMInhibition of Osteoclast Formation~30% inhibition
Chondrocytes
Rat Articular ChondrocytesThis compound Chloride3 mMIncreased Type II Collagen ExpressionStrong stimulation of protein and mRNA levels
5 mMIncreased Type II Collagen ExpressionStrong stimulation of protein and mRNA levels
3 mMIncreased IGF-1 ExpressionStrong stimulation of protein and mRNA levels
5 mMIncreased IGF-1 ExpressionStrong stimulation of protein and mRNA levels
1-5 mMDecreased MMP-13 ExpressionDose-dependent decrease
Mesenchymal Stem Cells (MSCs)
Human Adipose-Derived Stem CellsThis compound Ranelate25-500 µMPromoted Osteogenic DifferentiationIncreased ALP activity and calcium deposition
1000-3000 µMInhibited Osteogenic Differentiation & Induced ApoptosisSignificant inhibition

Note on this compound Citrate: Direct in vitro comparative studies including this compound citrate are limited. However, an in vivo study in an ovariectomized mouse model of osteoporosis compared this compound ranelate, this compound citrate, and this compound chloride. The results indicated that while all three compounds increased bone tissue mineral density, this compound citrate exhibited the weakest effect.[2][3][4][5]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments commonly used to assess the effects of this compound compounds in cell culture.

Primary Osteoblast Culture and Treatment

Objective: To isolate and culture primary osteoblasts for subsequent experiments with this compound compounds.

Protocol:

  • Isolation:

    • Excise calvaria from neonatal rats or mice.

    • Perform sequential enzymatic digestions using a solution containing collagenase type II and trypsin.

    • Collect cells from the later digestion fractions, which are enriched with osteoblasts.[6]

  • Culture:

    • Plate the isolated cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • For osteogenic differentiation, supplement the medium with β-glycerophosphate and ascorbic acid.[6]

  • Treatment with this compound Compounds:

    • Prepare stock solutions of the desired this compound compounds (e.g., this compound chloride, this compound ranelate) in sterile distilled water or an appropriate solvent.

    • On the day of treatment, dilute the stock solution in the culture medium to the final desired concentrations.

    • Replace the existing medium with the this compound-containing medium and culture for the specified duration.

Alizarin Red S Staining for Mineralization

Objective: To qualitatively and quantitatively assess the formation of mineralized matrix by osteoblasts.

Protocol:

  • Fixation:

    • After the desired culture period, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[7]

    • Wash the fixed cells with distilled water.[7]

  • Staining:

    • Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.[7][8]

    • Add the Alizarin Red S solution to each well, ensuring the cell layer is completely covered.

    • Incubate for 20-30 minutes at room temperature.[7]

    • Aspirate the staining solution and wash the wells with distilled water until the wash water is clear.[7]

  • Quantification (Optional):

    • To quantify mineralization, add a solution of 10% cetylpyridinium chloride to each well to destain the cells.[9]

    • Incubate with gentle shaking to elute the stain.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength of 540-570 nm.[9]

Osteoclast Formation Assay

Objective: To evaluate the effect of this compound compounds on the differentiation of osteoclasts from bone marrow macrophages.

Protocol:

  • Isolation of Precursors:

    • Isolate bone marrow cells from the long bones of mice.

    • Culture the cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate bone marrow macrophages.[6]

  • Differentiation:

    • Plate the bone marrow macrophages on a suitable substrate (e.g., dentine discs or culture plates).

    • Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and M-CSF to the culture medium.[6]

  • Treatment:

    • Add the this compound compounds at various concentrations to the culture medium at the onset of differentiation.

    • Culture for 7-10 days, replacing the medium every 2-3 days.

  • Analysis:

    • Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

    • Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) to determine the extent of osteoclast formation.[6]

III. Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for drug development.

Key Signaling Pathways in Osteoblasts

This compound ions are known to influence several key signaling pathways in osteoblasts, leading to increased proliferation and differentiation.

Strontium_Signaling_Osteoblasts Sr This compound Ions CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Activates Wnt Wnt/β-catenin Pathway Sr->Wnt Activates Ras_MAPK Ras/MAPK Pathway Sr->Ras_MAPK Activates Proliferation Cell Proliferation CaSR->Proliferation Survival Cell Survival CaSR->Survival Differentiation Osteogenic Differentiation Wnt->Differentiation Ras_MAPK->Differentiation

Caption: Key signaling pathways activated by this compound in osteoblasts.

Experimental Workflow for Comparative Analysis

A typical workflow for a comparative study of different this compound compounds in cell culture involves a series of assays to assess various cellular responses.

Strontium_Workflow start Cell Seeding (Osteoblasts, Chondrocytes, etc.) treatment Treatment with this compound Compounds (Ranelate, Chloride, Citrate, etc.) at various concentrations start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability proliferation Proliferation Assay (e.g., BrdU incorporation) treatment->proliferation differentiation Differentiation Assays (e.g., ALP activity, Alizarin Red S) treatment->differentiation gene_expression Gene Expression Analysis (e.g., qRT-PCR for RUNX2, COL1A1) treatment->gene_expression protein_analysis Protein Analysis (e.g., Western Blot for OPG, RANKL) treatment->protein_analysis data Data Analysis and Comparison viability->data proliferation->data differentiation->data gene_expression->data protein_analysis->data

Caption: Experimental workflow for comparing this compound compounds.

This compound's Dual Role in Bone Remodeling

This compound ranelate, in particular, has been shown to have a dual effect on bone remodeling by simultaneously stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This "uncoupling" effect is a key area of interest in osteoporosis research.

Strontium_Bone_Remodeling Sr This compound Compounds Osteoblasts Osteoblasts Sr->Osteoblasts Stimulates Osteoclasts Osteoclasts Sr->Osteoclasts Inhibits BoneFormation Bone Formation Osteoblasts->BoneFormation Increases BoneResorption Bone Resorption Osteoclasts->BoneResorption Decreases

Caption: Dual action of this compound on bone remodeling.

IV. Conclusion

The selection of a this compound compound for cell culture studies should be guided by the specific research question and the cell type being investigated. While this compound ranelate has a large body of literature supporting its dual action on bone cells, other salts like this compound chloride also demonstrate significant biological activity. This compound citrate appears to be less potent in vivo, though more comparative in vitro data is needed to confirm this at a cellular level. Researchers should carefully consider the desired outcome, whether it be promoting proliferation, differentiation, or mineralization, and select the this compound compound and concentration that best align with their experimental goals. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting such studies.

References

A Comparative Guide to the Validation of Analytical Methods for Strontium in Food Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of strontium in food supplements. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. This document outlines key performance characteristics, presents experimental data, and offers detailed protocols for the most prevalent analytical methods.

Introduction

The accurate determination of this compound in food supplements is crucial for ensuring product quality, safety, and compliance with regulatory standards. This compound is a trace element that can be both a desired nutritional component and a potential contaminant. Therefore, robust and validated analytical methods are essential. This guide focuses on the validation of two widely used techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, are discussed and compared for each method.

Comparison of Analytical Methods

The choice between ICP-MS and ICP-OES for the analysis of this compound in food supplements depends on several factors, including the required sensitivity, the expected concentration of this compound, and the complexity of the sample matrix.

Table 1: Comparison of General Performance Characteristics for ICP-MS and ICP-OES

FeatureICP-MSICP-OES
Principle Measures the mass-to-charge ratio of ions.Measures the wavelength and intensity of light emitted by excited atoms.
Sensitivity Very high (parts per trillion, ppt)[1]High (parts per billion, ppb)[1]
Detection Limits LowerHigher
Robustness Less tolerant to high total dissolved solids (TDS)[2]More tolerant to high TDS[2]
Interferences Isobaric and polyatomic interferencesSpectral and matrix interferences
Cost Higher initial and operational costLower initial and operational cost
Throughput HighHigh

Quantitative Comparison of Validation Parameters

The following tables summarize the typical performance of ICP-MS and ICP-OES for the determination of this compound in food supplements based on key validation parameters.

Table 2: Validation Data for this compound Analysis by ICP-MS

Validation ParameterTypical PerformanceSource
Specificity High; potential for isobaric interferences (e.g., from krypton), which can be mitigated with collision/reaction cells.General Knowledge
Linearity Excellent; R² > 0.999[3]
Range Wide; e.g., 10 - 100,000 ng/mL[4]
Accuracy (Recovery) 97.1% to 105.3%[4][5]
Precision (RSD) < 3% (within-laboratory and within-run)[4]
Limit of Detection (LOD) As low as 0.43 pg/kg (for ⁹⁰Sr in food)
Limit of Quantification (LOQ) In the ng/g range[3]
Robustness Sensitive to changes in matrix composition and instrumental parameters.General Knowledge

Table 3: Validation Data for this compound Analysis by ICP-OES

Validation ParameterTypical PerformanceSource
Specificity Good; potential for spectral overlap from other elements, requiring careful wavelength selection.General Knowledge
Linearity Excellent; R² > 0.999[3]
Range Wide, suitable for nutrient-level concentrations.General Knowledge
Accuracy (Recovery) 78% to 111% (for multi-element analysis in food matrices)[3]
Precision (RSD) 1.1% to 28.0% (for multi-element analysis in food matrices)[3]
Limit of Detection (LOD) In the µg/kg (ppb) range.[1][6]
Limit of Quantification (LOQ) In the µg/kg (ppb) range.[6]
Robustness Generally more robust than ICP-MS with respect to matrix variations.[2]

Experimental Protocols

The following are generalized experimental protocols for the determination of this compound in food supplements by ICP-MS and ICP-OES.

Sample Preparation (Applicable to both ICP-MS and ICP-OES)
  • Homogenization: Grind the food supplement tablets or capsules into a fine, homogeneous powder.

  • Digestion:

    • Accurately weigh approximately 0.5 g of the homogenized sample into a clean, acid-washed digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). A common ratio is 5:2 (HNO₃:H₂O₂).

    • Allow the sample to pre-digest at room temperature.

    • Place the vessel in a microwave digestion system and apply a suitable temperature program to achieve complete digestion.

    • After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume (e.g., 50 mL) with deionized water.

ICP-MS Analysis
  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and lens voltages, to achieve maximum sensitivity and stability for this compound (typically monitoring m/z 88).

    • Use an internal standard (e.g., yttrium, rhodium) to correct for instrumental drift and matrix effects.

  • Calibration:

    • Prepare a series of calibration standards covering the expected concentration range of this compound in the samples. The calibration standards should be matrix-matched with the sample diluent.

  • Sample Analysis:

    • Introduce the prepared sample solutions into the ICP-MS.

    • Acquire data for the this compound isotope and the internal standard.

    • Quantify the this compound concentration in the samples using the calibration curve.

ICP-OES Analysis
  • Instrument Setup:

    • Select an appropriate wavelength for this compound analysis that is free from spectral interferences (e.g., 407.771 nm or 421.552 nm).

    • Optimize the ICP-OES instrument parameters, such as RF power, nebulizer flow, and viewing height (axial or radial), for optimal signal-to-background ratio.

  • Calibration:

    • Prepare a series of calibration standards from a certified this compound standard solution in a matrix similar to the samples.

  • Sample Analysis:

    • Introduce the prepared sample solutions into the ICP-OES.

    • Measure the emission intensity at the selected this compound wavelength.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in food supplements.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation Define_Purpose Define Analytical Purpose (e.g., QC, R&D) Select_Method Select Analytical Method (ICP-MS, ICP-OES) Define_Purpose->Select_Method leads to Define_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Parameters determines Specificity Specificity/ Selectivity Define_Parameters->Specificity guides Linearity Linearity & Range Define_Parameters->Linearity guides Accuracy Accuracy (Recovery) Define_Parameters->Accuracy guides Precision Precision (Repeatability & Intermediate) Define_Parameters->Precision guides LOD_LOQ LOD & LOQ Define_Parameters->LOD_LOQ guides Robustness Robustness Define_Parameters->Robustness guides Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report successful

Caption: Workflow for Analytical Method Validation.

Conclusion

Both ICP-MS and ICP-OES are powerful and reliable techniques for the determination of this compound in food supplements. The choice of method should be guided by the specific analytical requirements, particularly the expected concentration range and the need for high sensitivity. ICP-MS is the preferred method for trace and ultra-trace analysis, offering lower detection limits. ICP-OES is a robust and cost-effective alternative for quantifying this compound at higher, nutrient-level concentrations and is less susceptible to matrix effects from high concentrations of dissolved solids.

Proper method validation is paramount to ensure the generation of accurate and reliable data. This guide provides a framework for comparing and selecting an appropriate analytical method and for designing a comprehensive validation study in accordance with international guidelines. Researchers and analysts should always refer to the latest regulatory guidelines and conduct thorough in-house validation to demonstrate the suitability of their chosen method for its intended purpose.

References

A Comparative Guide to the Efficacy of Strontium-Based Therapies in Bone Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strontium, an element with chemical similarities to calcium, has garnered significant attention for its therapeutic potential in metabolic bone diseases, most notably osteoporosis. Its unique dual mechanism of action—simultaneously stimulating bone formation and inhibiting bone resorption—positions it as a compelling agent in the field of bone health.[1][2][3] This guide provides a comprehensive comparison of the efficacy of different this compound-based therapies, with a focus on this compound ranelate, this compound citrate, and this compound chloride, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual Approach to Bone Remodeling

This compound-based compounds exert their effects by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In vitro and in vivo studies have demonstrated that this compound ranelate enhances the replication of pre-osteoblastic cells and increases the synthesis of bone matrix proteins such as collagen.[1][2] Concurrently, it reduces the differentiation and resorbing activity of osteoclasts and promotes their apoptosis (programmed cell death).[4][5] This rebalancing of bone turnover in favor of formation leads to an increase in bone mass, improved microarchitecture, and enhanced bone strength.[1][5]

The molecular mechanisms underlying these effects are complex and involve the activation of multiple signaling pathways. This compound acts on the calcium-sensing receptor (CaSR) in both osteoblasts and osteoclasts, triggering downstream signaling cascades.[6][7]

Signaling Pathways in this compound-Mediated Bone Metabolism

The following diagram illustrates the key signaling pathways activated by this compound in osteoblasts, leading to increased bone formation.

Strontium_Osteoblast_Signaling Sr This compound CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR PLC PLC CaSR->PLC MAPK MAPK Pathway (ERK1/2) CaSR->MAPK Wnt Wnt/β-catenin Pathway CaSR->Wnt PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Runx2 Runx2 Activation MAPK->Runx2 Proliferation ↑ Osteoblast Proliferation MAPK->Proliferation Gene_Expression ↑ Osteogenic Gene Expression Wnt->Gene_Expression Survival ↑ Osteoblast Survival PI3K_Akt->Survival Runx2->Gene_Expression Strontium_Osteoclast_Signaling Osteoblast Osteoblast RANKL ↓ RANKL Expression Osteoblast->RANKL OPG ↑ OPG Expression Osteoblast->OPG Sr This compound Sr->Osteoblast RANKL_OPG_Ratio ↓ RANKL/OPG Ratio Differentiation ↓ Differentiation RANKL_OPG_Ratio->Differentiation Pre_Osteoclast Osteoclast Precursor Mature_Osteoclast Mature Osteoclast Differentiation->Mature_Osteoclast Apoptosis ↑ Apoptosis Mature_Osteoclast->Apoptosis Resorption ↓ Bone Resorption Mature_Osteoclast->Resorption Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Ovariectomized Rodents) Grouping Randomized Group Assignment Animal_Model->Grouping Control Control Group (Vehicle) Grouping->Control SrR This compound Ranelate Group Grouping->SrR SrC This compound Citrate Group Grouping->SrC SrCl This compound Chloride Group Grouping->SrCl Treatment Chronic Administration of Test Compounds Control->Treatment SrR->Treatment SrC->Treatment SrCl->Treatment Data_Collection Data Collection Treatment->Data_Collection MicroCT Micro-CT Analysis (BMD, Microarchitecture) Data_Collection->MicroCT Biomechanics Biomechanical Testing (Bone Strength) Data_Collection->Biomechanics Histomorphometry Histomorphometry (Cellular Activity) Data_Collection->Histomorphometry Biomarkers Serum/Urine Biomarkers (Bone Turnover) Data_Collection->Biomarkers Analysis Statistical Analysis and Efficacy Comparison MicroCT->Analysis Biomechanics->Analysis Histomorphometry->Analysis Biomarkers->Analysis

References

A Guide to Inter-Laboratory Comparison of Strontium Isotope Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and laboratory performance in the measurement of strontium isotope ratios (⁸⁷Sr/⁸⁶Sr), a critical analytical tool in fields ranging from geological and environmental sciences to archaeology and forensic analysis. The data and protocols presented herein are compiled from a recent comprehensive inter-laboratory comparison study, offering valuable insights into the precision, accuracy, and comparability of results obtained using different analytical techniques.

Data Presentation: Inter-Laboratory Comparison of ⁸⁷Sr/⁸⁶Sr Ratios

A recent major inter-laboratory comparison (ILC) was conducted to characterize the ⁸⁷Sr/⁸⁶Sr isotope ratios in various geological and industrial reference materials. This study involved thirteen laboratories and aimed to establish consensus values and evaluate the performance of different analytical methods. The results demonstrate a high degree of compatibility between the two most common techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Multi-Collector Thermal Ionization Mass Spectrometry (MC-TIMS).

The consensus values for six reference materials, covering a range of this compound isotopic signatures, were determined with relative expanded uncertainties of less than or equal to 0.007%.[1][2] This level of precision underscores the reliability of current analytical capabilities when standardized protocols are followed.

Table 1: Consensus ⁸⁷Sr/⁸⁶Sr Isotope Ratios from Inter-Laboratory Comparison

Reference MaterialMaterial TypeConsensus ⁸⁷Sr/⁸⁶Sr ValueRelative Expanded Uncertainty (%)
VDZ 100aCement0.708134≤ 0.007
VDZ 200aCement0.709556≤ 0.007
VDZ 300aCement0.711239≤ 0.007
IAG OPC-1Cement0.714582≤ 0.007
IAG CGL ML-3Limestone0.708995≤ 0.007
IAG OU-6Slate0.729778≤ 0.007

Source: Adapted from Kazlagić et al., 2023.[1][2]

Table 2: Comparison of Analytical Techniques in the Inter-Laboratory Study

Analytical TechniqueNumber of Participating LaboratoriesKey Advantages
MC-ICP-MS8Higher sample throughput, versatility with sample introduction systems.
MC-TIMS5High precision, well-established for high-purity samples.

The study demonstrated the compatibility of measurement results obtained by both MC-ICP-MS and MC-TIMS.[1][2]

Experimental Protocols

The success of inter-laboratory comparisons hinges on the adherence to well-defined and standardized experimental protocols. The following outlines the key steps typically involved in the determination of ⁸⁷Sr/⁸⁶Sr ratios.

Sample Preparation and Digestion
  • Homogenization: Solid samples such as rocks, cements, or biological materials are first homogenized to ensure the portion taken for analysis is representative of the bulk material.

  • Digestion: A precisely weighed aliquot of the homogenized sample is digested using a mixture of high-purity acids (e.g., nitric acid, hydrofluoric acid) to bring the this compound into solution. The specific acid mixture and digestion method (e.g., hot plate, microwave digestion) depend on the sample matrix.

This compound Separation and Purification

To avoid isobaric interference from ⁸⁷Rb, which has the same mass-to-charge ratio as ⁸⁷Sr, this compound is chemically separated from the sample matrix.

  • Ion-Exchange Chromatography: The digested sample solution is passed through a column containing a this compound-specific resin. The resin selectively binds this compound while allowing other elements, including rubidium, to be washed away.

  • Elution: The purified this compound is then eluted from the column using a specific acid solution.

Mass Spectrometric Analysis

The purified this compound fraction is analyzed using either MC-ICP-MS or MC-TIMS.

  • Instrumentation:

    • MC-ICP-MS: The sample solution is introduced into an argon plasma, which ionizes the this compound atoms. The ions are then guided into a mass spectrometer where they are separated by their mass-to-charge ratio and detected by multiple collectors simultaneously.

    • MC-TIMS: A small amount of the purified this compound solution is loaded onto a metal filament. The filament is heated in a vacuum, causing the this compound to ionize. The ions are then accelerated into a mass analyzer.

  • Data Correction: The measured isotope ratios are corrected for instrumental mass bias. This is typically done by normalizing the measured ⁸⁶Sr/⁸⁸Sr ratio to a constant value of 0.1194.

  • Quality Control: Standard reference materials (SRMs), such as NIST SRM 987, are analyzed along with the unknown samples to ensure the accuracy and reproducibility of the measurements.

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison for this compound isotope measurements, from sample distribution to data analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Evaluation cluster_3 Phase 4: Reporting A Selection of Reference Materials B Homogenization and Aliquoting of Samples A->B C Distribution to Participating Laboratories B->C D Sample Digestion & This compound Separation C->D E Mass Spectrometric Measurement (MC-ICP-MS/TIMS) D->E F Data Processing & Quality Control E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of Submitted Data G->H I Determination of Consensus Values & Uncertainties H->I J Publication of Inter-Laboratory Comparison Report I->J

Caption: Workflow of an inter-laboratory comparison for this compound isotope analysis.

This guide highlights the robustness of current analytical methods for this compound isotope analysis and provides a framework for understanding the necessary protocols to achieve high-quality, comparable data across different laboratories. The use of well-characterized reference materials and participation in proficiency testing schemes are crucial for ensuring the continued reliability of these powerful analytical techniques.

References

Strontium as an Environmental Sentinel: A Comparative Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of pollution sources is a critical challenge. Strontium (Sr) isotopes, particularly the ⁸⁷Sr/⁸⁶Sr ratio, have emerged as a powerful tool for tracing environmental contamination. This guide provides an objective comparison of this compound with other isotopic tracers, supported by experimental data and detailed methodologies, to validate its efficacy in environmental pollution studies.

This compound's journey through the environment is intrinsically linked to geology. The isotopic ratio of ⁸⁷Sr/⁸⁶Sr varies in rocks depending on their age and original rubidium content. This unique geological signature is passed on to water and soil, establishing a baseline against which anthropogenic inputs can be identified.[1][2] Industrial effluents, agricultural fertilizers, and other pollutants often possess distinct ⁸⁷Sr/⁸⁶Sr ratios, allowing them to be traced within complex environmental systems.[3][4]

Comparative Analysis of Isotopic Tracers

While this compound is a robust tracer, its effectiveness is often enhanced when used in conjunction with other isotopic systems. The choice of tracer depends on the specific pollution source and the environmental matrix being studied. Lead (Pb) and Boron (B) isotopes are two commonly used alternatives, each with unique strengths.

Table 1: Quantitative Comparison of this compound, Lead, and Boron Isotopes as Environmental Tracers

FeatureThis compound (⁸⁷Sr/⁸⁶Sr)Lead (²⁰⁶Pb/²⁰⁷Pb, ²⁰⁸Pb/²⁰⁷Pb)Boron (δ¹¹B)
Primary Applications Tracing water-rock interactions, groundwater mixing, agricultural runoff, and contamination from geological formations (e.g., fracking fluids).[1][5]Fingerprinting anthropogenic pollution from industrial emissions, leaded gasoline, coal combustion, and mining activities.[1][6][7]Identifying sources of wastewater effluent, industrial brines, and coal combustion residuals.[8][9][10]
Key Principle Variation in ⁸⁷Sr/⁸⁶Sr due to the radioactive decay of ⁸⁷Rb in different geological materials.Distinct isotopic compositions of lead from different ore deposits and industrial processes.Isotopic fractionation of boron during various chemical and biological processes.
Advantages - Ubiquitous in the environment. - Conservative behavior in many aqueous systems (not significantly fractionated by biological processes).[11] - Well-defined geological signatures.- Direct fingerprint of many industrial pollutants. - Large isotopic variations between natural and anthropogenic sources.[6]- High sensitivity to wastewater contamination. - Large isotopic range in natural and anthropogenic sources.
Limitations - Can have overlapping signatures in complex geological terrains. - May not be suitable for tracing pollutants with similar geological origins as the background.[9]- Can be influenced by the mixing of multiple pollution sources. - Natural lead sources in some soils can mask anthropogenic signals.- Susceptible to fractionation and adsorption in the environment, which can alter the isotopic signature.[11] - Boron concentrations can be low in some environmental settings.
Typical Isotopic Ratios of Pollutants - Fertilizers: ~0.707 - 0.709 - Landfill Leachate: Variable, can be lower or higher than background depending on waste composition.[12] - Hydraulic Fracturing Fluids: Often distinct from surrounding groundwater.[5]- Leaded Gasoline (historical): ~1.10 - 1.20 (²⁰⁶Pb/²⁰⁷Pb) - Coal Combustion: ~1.15 - 1.25 (²⁰⁶Pb/²⁰⁷Pb) - Mining Effluents: Highly variable, depends on the ore body.- Wastewater Effluent: +5 to +25‰ - Coal Ash Leachate: -17.6 to +6.3‰[9]

Experimental Protocols

The accurate measurement of isotopic ratios is fundamental to their use as tracers. The primary analytical techniques for this compound, lead, and boron isotopes are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Table 2: Comparison of Analytical Methodologies

ParameterThis compound Isotope Analysis (TIMS/MC-ICP-MS)Lead Isotope Analysis (MC-ICP-MS)Boron Isotope Analysis (MC-ICP-MS/TIMS)
Instrumentation Thermal Ionization Mass Spectrometer or Multi-Collector Inductively Coupled Plasma Mass SpectrometerMulti-Collector Inductively Coupled Plasma Mass SpectrometerMulti-Collector Inductively Coupled Plasma Mass Spectrometer or Thermal Ionization Mass Spectrometer
Sample Preparation 1. Sample digestion (if solid). 2. This compound separation using ion-exchange chromatography. 3. Loading onto a filament (TIMS) or introduction into plasma (MC-ICP-MS).1. Sample digestion. 2. Lead separation using ion-exchange chromatography or other purification methods. 3. Introduction into plasma.1. Sample pre-concentration and purification using ion-exchange resins. 2. Conversion to a suitable form for analysis (e.g., Cs₂BO₂⁺ for TIMS).
Typical Precision 0.002% to 0.005% (2σ) for ⁸⁷Sr/⁸⁶Sr0.01% to 0.05% (2σ) for lead isotope ratios0.1‰ to 0.5‰ (2σ) for δ¹¹B
Key Interferences Isobaric interference from ⁸⁷Rb (removed during chromatography). Potential for Ca interference in some sample types.Isobaric interference from ²⁰⁴Hg (can be corrected for).Matrix effects can suppress ion signals; requires careful matrix matching or removal.

Visualizing Environmental Pathways and Workflows

The following diagrams illustrate the conceptual pathways of this compound as an environmental tracer and the typical analytical workflow for its analysis.

Strontium_Pathway cluster_sources Pollution Sources cluster_environment Environmental Compartments cluster_receptor Receptor Fertilizers Fertilizers Soil Soil Fertilizers->Soil Runoff Industrial_Effluent Industrial_Effluent Surface_Water Surface_Water Industrial_Effluent->Surface_Water Discharge Landfill_Leachate Landfill_Leachate Groundwater Groundwater Landfill_Leachate->Groundwater Seepage Soil->Groundwater Infiltration Biota Biota Soil->Biota Uptake Groundwater->Surface_Water Baseflow Surface_Water->Biota Uptake

Caption: Environmental transport pathways of this compound from pollution sources.

Analytical_Workflow Sample_Collection 1. Sample Collection (Water, Soil, etc.) Sample_Preparation 2. Sample Preparation (Digestion, Pre-concentration) Sample_Collection->Sample_Preparation Chromatographic_Separation 3. Ion-Exchange Chromatography (Isolation of this compound) Sample_Preparation->Chromatographic_Separation Mass_Spectrometry 4. Isotopic Analysis (TIMS or MC-ICP-MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis 5. Data Analysis (Isotope Ratio Calculation, Source Apportionment) Mass_Spectrometry->Data_Analysis

Caption: Standard analytical workflow for this compound isotope analysis.

Conclusion

The validation of this compound as an environmental tracer is well-established in the scientific literature. Its strength lies in its ability to delineate the mixing of water bodies and trace pollutants that have a distinct geological origin. While powerful on its own, its combination with other isotopic tracers, such as lead and boron, provides a more comprehensive and robust approach to source apportionment in complex environmental systems. The choice of the most suitable tracer or combination of tracers will ultimately depend on the specific research question and the nature of the suspected pollution sources. The detailed methodologies and comparative data presented in this guide offer a solid foundation for researchers to effectively incorporate this compound isotopes into their environmental monitoring and pollution source identification studies.

References

A Comparative Analysis of Strontium and Barium in Geochemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping roles of strontium and barium in Earth's systems. This guide provides a comparative analysis of their geochemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound (Sr) and Barium (Ba), both alkaline earth metals, exhibit similar chemical properties due to their position in Group 2 of the periodic table. However, subtle differences in their ionic radii and electronegativity lead to significant fractionation during various geochemical processes. Understanding these differences is crucial for interpreting geological records, exploring for mineral resources, and assessing environmental impacts. This guide provides an in-depth comparative analysis of the geochemical behavior of this compound and barium in magmatic differentiation, hydrothermal alteration, weathering, and biomineralization.

Data Presentation: A Quantitative Comparison

The following tables summarize the distribution and key ratios of this compound and barium in various geological settings, providing a quantitative basis for their comparative analysis.

Table 1: Average Abundances of this compound and Barium in Igneous Rocks (ppm)

Rock TypeThis compound (Sr)Barium (Ba)Sr/Ba RatioReference
Granites (High-Ca)4404201.05[1]
Granites, Syenites< Sr> Ba<1[2]
Gabbros, Basalts> Ba< Sr>1[2]

Table 2: this compound and Barium Concentrations in Hydrothermal Fluids

LocationThis compound (Sr) (mg/L)Barium (Ba) (mg/L)Reference
Kueishantao Hydrothermal Field5.87 - 6.56Not Reported[3]
Seawater (for comparison)6.62Not Reported[3]

Table 3: Partition Coefficients (D) of this compound and Barium in Feldspars

MineralD(Sr)D(Ba)ConditionsReference
Alkali Feldspar10 - 140.07 + 0.25(orthoclase)Peraluminous melt[4]
Plagioclase1.2 - 15.8<1 - 8.8Peraluminous silicic magma[5][6]

Table 4: this compound and Barium in Marine Environments

EnvironmentThis compound (Sr)Barium (Ba)Key ProcessReference
Seawater~7-8 mg/kg~10-30 µg/kgBiological uptake, mineral precipitation[7]
Marine Sediments (Barite)Sr/Ba: 0.025 - 0.050 (mol/mol)-Barite preservation[8]

Geochemical Processes: A Comparative Overview

Magmatic Differentiation

During the evolution of magma, this compound and barium exhibit distinct behaviors primarily controlled by the crystallization of feldspar minerals.

  • This compound's Affinity: this compound readily substitutes for calcium (Ca) in plagioclase feldspar and for potassium (K) in alkali feldspars.[1] During fractional crystallization, Sr tends to become concentrated in plagioclase, leading to a depletion of Sr in the residual melt.[9]

  • Barium's Preference: Barium, with its larger ionic radius, preferentially substitutes for potassium in alkali feldspars and micas.[1]

  • Fractionation Trends: The differential partitioning of Sr and Ba into crystallizing minerals leads to characteristic changes in their ratios in evolving magmas. The Rb/Sr ratio, for instance, is strongly affected by fractional crystallization.[10] Plots of Sr vs. Ba and Rb vs. Sr can be used to model the fractionation trends of different minerals like plagioclase and K-feldspar.[11][12] In granitic rocks, basic rocks generally have higher this compound than barium, while the reverse is true for granites and syenites.[2]

Magmatic_Differentiation Magma Parental Magma Plagioclase Plagioclase Crystallization Magma->Plagioclase Sr substitutes for Ca K_Feldspar K-Feldspar Crystallization Magma->K_Feldspar Ba substitutes for K Residual_Melt Evolved Residual Melt Plagioclase->Residual_Melt Sr depleted K_Feldspar->Residual_Melt Ba depleted

Fractional crystallization of Sr and Ba.
Hydrothermal Alteration

In hydrothermal systems, the mobility and deposition of this compound and barium are influenced by fluid chemistry, temperature, and interaction with host rocks.

  • This compound Mobility: this compound is commonly enriched in calcium carbonates and sulfates formed during hydrothermal processes.[1] The greater solubility of this compound relative to barium in thermal solutions can lead to its depletion in altered rocks near ore zones.[1]

  • Barium's Signature: Barium often precipitates as barite (BaSO₄) in hydrothermal environments.[1]

  • Indicator Ratios: The Ba/Sr ratio can be a useful tool in mineral exploration. In some porphyry copper deposits, Ba/Sr ratios greater than 1 are indicative of mineralized zones.[1]

Weathering and Transport

The behavior of this compound and barium during weathering is governed by the stability of their host minerals and their solubility in surface waters.

  • This compound Release: During the chemical weathering of granites, there is a notable fractionation between Rubidium (Rb) and Sr.[13] this compound is preferentially released from dissolving minerals in the early stages of weathering.[13]

  • Barium's Limited Mobility: Barium is generally less mobile than this compound in surface environments due to the ready precipitation of barite.[14] This results in a lower concentration of barium relative to this compound in seawater.[14]

  • Isotopic Tracers: this compound isotopes (⁸⁷Sr/⁸⁶Sr) are powerful tracers of weathering processes and the sources of dissolved elements in water bodies.[15][16]

Weathering_Cycle Bedrock Bedrock Minerals (Plagioclase, K-Feldspar) Weathering Chemical Weathering Bedrock->Weathering Soil_Solution Soil Solution Weathering->Soil_Solution Release of Sr and Ba River_Transport River Transport Soil_Solution->River_Transport Ocean Ocean River_Transport->Ocean Sedimentation Sedimentation (Carbonates, Barite) Ocean->Sedimentation

Simplified geochemical cycle of Sr and Ba.
Biomineralization

Living organisms can play a significant role in the cycling of this compound and barium, often leading to their concentration and fractionation.

  • This compound in Carbonates: Due to its similarity to calcium, this compound is readily incorporated into the carbonate skeletons of marine organisms like corals and foraminifera. The Sr/Ca ratio in these skeletons can be used as a proxy for past sea surface temperatures.

  • Barium and Barite Formation: Marine barite is often associated with decaying organic matter and bacterial activity in the water column.[17] The abundance of barite in sediments can be an indicator of past biological productivity.[18]

  • Cellular Processes: In some freshwater bivalves, shells are accurate recorders of the ⁸⁷Sr/⁸⁶Sr ratios of the river water they inhabit.[19] However, the barium isotopic composition (δ¹³⁸Ba) in these shells can vary significantly from the surrounding water, indicating biological fractionation.[19]

Experimental Protocols

Accurate analysis of this compound and barium in geochemical samples is fundamental to understanding their behavior. Below are summaries of common experimental protocols.

Sample Preparation for ICP-MS Analysis

Objective: To dissolve solid geological samples for the determination of this compound and barium concentrations using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol:

  • Digestion: Weigh approximately 50 mg of a powdered geological sample into a microwave digestion vessel.

  • Add a mixture of high-purity acids (e.g., aqua regia: a mixture of nitric acid and hydrochloric acid) to the vessel.

  • Utilize a microwave digestion system to heat the sample and acid mixture, ensuring complete dissolution of the sample matrix.

  • After cooling, dilute the digested sample to a known volume with deionized water.

  • The final solution is then ready for analysis by ICP-MS.[20][21]

This compound Isotope Analysis by MC-ICP-MS

Objective: To determine the ⁸⁷Sr/⁸⁶Sr ratio in geological and biological samples using Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS).

Protocol:

  • Sample Dissolution: Dissolve the sample using appropriate acid digestion methods.

  • This compound Separation: Separate this compound from the sample matrix using extraction chromatography with a this compound-specific resin (e.g., Eichrom Sr resin).[22] This step is crucial to remove interfering elements.

  • Mass Spectrometry: Introduce the purified this compound solution into an MC-ICP-MS.

  • Measure the ion beams of ⁸⁷Sr and ⁸⁶Sr simultaneously using multiple collectors.

  • Correct the measured ratios for instrumental mass bias using a standard with a known ⁸⁷Sr/⁸⁶Sr ratio (e.g., NIST SRM 987).[15][23]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Geological Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution ICPMS ICP-MS / MC-ICP-MS Dilution->ICPMS Data Data Acquisition ICPMS->Data Processing Data Processing Data->Processing Result Result Processing->Result Concentration / Isotope Ratio

General workflow for Sr and Ba analysis.

Conclusion

The geochemical behaviors of this compound and barium, while similar in some respects, are sufficiently distinct to provide valuable insights into a wide range of geological and biological processes. Their differential partitioning during magmatic differentiation, varying mobility in hydrothermal and weathering environments, and unique roles in biomineralization make them powerful tracers. By employing robust analytical techniques and carefully interpreting their concentration and isotopic ratios, researchers can continue to unravel the complex processes that shape our planet.

References

Safety Operating Guide

Navigating the Disposal of Strontium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of strontium compounds, catering to researchers, scientists, and drug development professionals. This document outlines procedural steps for both non-radioactive and radioactive this compound, ensuring operational safety and regulatory adherence.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, an element with both stable and radioactive isotopes, requires careful handling and adherence to specific disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound and its compounds.

Non-Radioactive this compound Disposal

Most non-radioactive this compound compounds are not classified as hazardous waste. However, their disposal is contingent on their chemical reactivity, flammability, and toxicity. It is imperative to consult and adhere to all federal, state, and local regulations governing chemical waste disposal.

General Procedures:

  • Hazard Assessment: Before disposal, a thorough hazard assessment of the specific this compound compound is necessary. For instance, this compound sulfite can decompose upon heating to produce toxic sulfur dioxide gas.[1]

  • Small, Uncontaminated Quantities: Small amounts of uncontaminated, solid this compound compounds like this compound carbonate and this compound sulfate may often be disposed of as normal laboratory waste, provided they are securely contained.[1] Always verify this with your institution's Environmental Health and Safety (EHS) office.

  • Aqueous Solutions and Contaminated Waste: For aqueous solutions or contaminated this compound waste, chemical treatment to convert the compound to a more stable and less reactive form is recommended.[1]

  • Large Quantities: For the disposal of large quantities, contacting the institution's EHS department or a licensed chemical waste disposal company is mandatory. They will provide guidance on appropriate packaging, labeling, and disposal methods.[1]

Specific Guidance for Common this compound Compounds:

  • This compound Carbonate (SrCO₃): Generally considered non-hazardous. Disposal should be in accordance with local and national regulations.[2] It is stable under normal conditions but reacts with acids to liberate carbon dioxide.

  • This compound Sulfite (SrSO₃): This compound has the potential for hazardous decomposition. A recommended procedure for its disposal is oxidation to the more stable this compound sulfate.

    • Experimental Protocol: Oxidation of Sulfite to Sulfate

      • Preparation: In a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

      • Reaction: For aqueous solutions, slowly add an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to the this compound sulfite solution while stirring.

      • Neutralization: After the reaction is complete, check the pH of the resulting this compound sulfate solution and neutralize it if necessary.

      • Disposal: The resulting this compound sulfate solution, having low solubility, can typically be disposed of down the drain with copious amounts of water, in compliance with local wastewater regulations.[1]

  • This compound Metal (Sr): Reacts with water to release flammable hydrogen gas. It must be stored under a liquid that does not contain oxygen, such as kerosene or naphtha. Disposal requires a licensed professional waste disposal service, often involving controlled incineration.

Radioactive this compound Disposal

Radioactive this compound, particularly this compound-90 (Sr-90), is a hazardous byproduct of nuclear fission and requires stringent disposal protocols regulated by the U.S. Nuclear Regulatory Commission (USNRC). Radioactive waste containing this compound is categorized as low-level waste (LLW), high-level waste (HLW), or mixed waste.

Key Considerations for Radioactive this compound:

  • Half-Life and Radiation: Sr-90 has a half-life of approximately 29 years and is a beta emitter.[3] Its decay product, Yttrium-90 (Y-90), is also a beta emitter.

  • Shielding: Proper shielding is crucial to protect personnel from beta radiation. Materials with low atomic numbers are preferred for shielding beta particles to minimize the production of Bremsstrahlung (X-rays).

Shielding Material Required Thickness for Sr-90/Y-90 Beta Radiation
Plastic (Plexiglas)Approximately 1.1 cm
AluminumApproximately 0.5 cm
  • Waste Minimization: Use the smallest amount of radioisotope possible to minimize radioactive waste generation.

  • Segregation: Avoid mixing radioactive waste with other types of waste (chemical, biological) to prevent the creation of mixed waste, which is more complex and costly to dispose of.

Disposal Procedures for Radioactive this compound:

  • Identification and Segregation: Identify all waste containing radioactive this compound. Segregate it from non-radioactive waste at the point of generation.

  • Containment: Place radioactive waste in clearly labeled, durable containers. Use shielding as necessary to maintain radiation exposure As Low As Reasonably Achievable (ALARA).

  • Storage: Store radioactive waste in a designated and secured area.

  • Disposal via Licensed Facility: All radioactive waste must be disposed of through a licensed radioactive waste disposal facility. Contact your institution's Radiation Safety Officer (RSO) or EHS department to arrange for pickup and disposal.

Sewer Disposal for Low-Level Aqueous Waste:

Disposal of small quantities of soluble radioactive waste via the sanitary sewer is permissible under strict regulatory limits. The monthly average concentrations for release to sanitary sewers are outlined in 10 CFR 20, Appendix B, Table 3.

Isotope Monthly Average Concentration for Sewer Disposal (µCi/mL)
This compound-893E-4
This compound-905E-5

Source: 10 CFR 20, Appendix B, Table 3

Advanced Treatment of Aqueous Radioactive this compound Waste:

For larger volumes of liquid radioactive waste, various treatment technologies can be employed to concentrate the this compound, reducing the volume of waste for final disposal.

  • Ion Exchange: This is a common and effective method for removing this compound ions from aqueous solutions. Inorganic ion exchangers such as zeolites and titanates have shown high selectivity for this compound.[4]

    • General Ion Exchange Protocol:

      • Column Preparation: Pack a chromatography column with a suitable ion exchange resin (e.g., a strongly acidic cation exchanger).

      • Equilibration: Pass an equilibration buffer through the column to prepare the resin.

      • Sample Loading: Load the this compound-containing aqueous waste onto the column. The this compound ions will bind to the resin.

      • Elution: Pass an elution buffer, typically a solution with a high salt concentration or a different pH, through the column to release the concentrated this compound.

      • Waste Management: The decontaminated effluent can be discharged if it meets regulatory limits. The concentrated eluate containing the this compound becomes the new, smaller volume of radioactive waste to be disposed of.

  • Forward Osmosis: This membrane-based process can be used to dewater radioactive liquid waste, effectively concentrating the radionuclides. Studies have shown high rejection rates for radioactive isotopes.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.

StrontiumDisposalWorkflow cluster_identification 1. Identification & Assessment cluster_radioactive 2a. Radioactive Waste Pathway cluster_non_radioactive 2b. Non-Radioactive Waste Pathway Start This compound Waste Generated IsRadioactive Is the waste radioactive? Start->IsRadioactive RadioactiveWaste Radioactive this compound (e.g., Sr-90) IsRadioactive->RadioactiveWaste Yes NonRadioactiveWaste Non-Radioactive this compound Compound IsRadioactive->NonRadioactiveWaste No IsLiquid Is it a liquid waste? RadioactiveWaste->IsLiquid SolidWaste Solid Waste (e.g., contaminated PPE, glassware) IsLiquid->SolidWaste No LiquidWaste Aqueous Waste IsLiquid->LiquidWaste Yes LicensedDisposal Dispose via Licensed Radioactive Waste Facility SolidWaste->LicensedDisposal SewerDisposal Meets Sewer Disposal Limits? (10 CFR 20, App. B, Table 3) LiquidWaste->SewerDisposal Sewer Dispose via Sanitary Sewer (with copious water) SewerDisposal->Sewer Yes Treatment Advanced Treatment (e.g., Ion Exchange, Forward Osmosis) SewerDisposal->Treatment No Treatment->LicensedDisposal IsHazardous Is it chemically reactive, flammable, or toxic? NonRadioactiveWaste->IsHazardous NonHazardous Non-Hazardous Waste (e.g., SrCO3, SrSO4) IsHazardous->NonHazardous No Hazardous Hazardous Waste (e.g., Sr metal, reactive compounds) IsHazardous->Hazardous Yes SmallQuantity Small, uncontaminated quantity? NonHazardous->SmallQuantity LicensedChemicalDisposal Dispose via Licensed Chemical Waste Facility Hazardous->LicensedChemicalDisposal NormalTrash Dispose as Normal Lab Waste (per institutional policy) SmallQuantity->NormalTrash Yes ChemicalTreatment Chemical Treatment (e.g., oxidation of sulfite) SmallQuantity->ChemicalTreatment No (Aqueous/ Contaminated) ChemicalTreatment->LicensedChemicalDisposal

Caption: Decision workflow for the proper disposal of this compound compounds.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS or Radiation Safety department for specific guidance on waste disposal.

References

Essential Safety and Logistical Information for Handling Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for handling strontium, including personal protective equipment (PPE), step-by-step operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solids Chemical splash-proof goggles or safety glasses with side-shields.[1][2][3]Rubber or nitrile gloves.[1][2][4]Fully-buttoned lab coat, flame-retardant protective work clothing.[1][2]NIOSH/MSHA approved respirator with a dust cartridge if not handled in a fume hood.[1][2][3]
Preparing solutions Chemical splash goggles and a face shield.[2][4]Rubber or nitrile gloves.[1][2][4]Chemical-resistant apron or lab coat.[2]Work within a properly functioning chemical fume hood.[2]
Cleaning spills Chemical splash goggles and a face shield.[2][4]Rubber, nitrile, butyl, neoprene, polyvinyl chloride (PVC), or Viton gloves.[2]Chemical-resistant suit or apron.[2]A NIOSH/MSHA approved respirator may be necessary depending on the spill size and airborne concentration.[2][3]
Firefighting Full face, self-contained breathing apparatus.[1][5]Flame-retardant protective work clothing.[1]Full protective clothing to prevent contact with skin and eyes.[1][5]Full face, self-contained breathing apparatus.[1][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow details the key steps from receiving the chemical to its disposal.

Strontium_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment and Spill Cleanup cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Tightly-Sealed Container under Inert Gas (Argon) or Mineral Oil Inspect->Store Prepare Prepare Work Area in a Controlled, Enclosed Process (e.g., Glovebox) Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Handle Handle Under Dry Protective Gas (Argon) DonPPE->Handle Use Use in Experiment Handle->Use Decontaminate Decontaminate Work Area Use->Decontaminate DoffPPE Doff and Dispose of Contaminated PPE Decontaminate->DoffPPE Collect Collect Waste in a Labeled, Closed Container Decontaminate->Collect Wash Wash Hands Thoroughly DoffPPE->Wash Segregate Segregate Non-Radioactive and Radioactive Waste Collect->Segregate Dispose Dispose According to Local, State, and Federal Regulations Segregate->Dispose PPE_Selection_Decision_Tree cluster_task Task Assessment cluster_ppe PPE Requirements Start Start: Assess this compound Handling Task IsSolid Handling Solid this compound? Start->IsSolid IsSolution Preparing or Handling a Solution? Start->IsSolution IsSpill Cleaning a Spill? Start->IsSpill IsFire Potential for Fire? Start->IsFire SolidPPE Goggles/Side-Shields Rubber/Nitrile Gloves Lab Coat Respirator (if not in hood) IsSolid->SolidPPE Yes SolutionPPE Splash Goggles & Face Shield Rubber/Nitrile Gloves Chemical-Resistant Apron Work in Fume Hood IsSolution->SolutionPPE Yes SpillPPE Splash Goggles & Face Shield Chemical-Resistant Gloves Chemical-Resistant Suit Respirator (as needed) IsSpill->SpillPPE Yes FirePPE Full Face SCBA Full Protective Clothing IsFire->FirePPE Yes

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.